D-Alanyl-L-phenylalanine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(2-aminopropanoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNVYXHOSHNURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941963 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 | |
| Record name | Alanylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-DL-Alanyl-DL-3-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC339933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89668 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Phenylalanine, N-L-alanyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-alanyl-DL-3-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to D-Alanyl-L-phenylalanine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanyl-L-phenylalanine is a dipeptide composed of the D-isomeric form of alanine (B10760859) and the naturally occurring L-isomeric form of phenylalanine. This unique stereochemical arrangement distinguishes it from its more common L-L counterpart and can impart distinct chemical and biological properties. The incorporation of a D-amino acid can significantly influence peptide conformation, enzymatic stability, and receptor interactions, making this compound a molecule of interest in peptidomimetics, drug discovery, and metabolic studies. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.
Chemical Structure and Identifiers
The chemical structure of this compound consists of a D-alanine residue linked to an L-phenylalanine residue via a peptide bond.
| Identifier | Value |
| IUPAC Name | (2S)-2-[(2R)-2-aminopropanamido]-3-phenylpropanoic acid |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol [1] |
| Canonical SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O |
| InChI Key | OMNVYXHOSHNURL-LJQANCHMSA-N |
| CAS Number | 3061-95-8[1] |
Physicochemical Properties
Quantitative experimental data for this compound is limited. The following table summarizes key physicochemical properties, with some values estimated based on data for related compounds.
| Property | Value | Source |
| Melting Point (°C) | 266-267 (decomposes) | Estimated from DL-Phenylalanine[2] |
| pKa₁ (α-COOH) | ~2.34 | Estimated from L-Alanine[3] |
| pKa₂ (α-NH₃⁺) | ~9.24 | Estimated from DL-Phenylalanine[2] |
| logP | -2.5 | Computed for DL-Alanyl-DL-phenylalanine[1] |
| Water Solubility | Soluble | General observation for similar dipeptides |
| Optical Rotation [α]D | Data not available |
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and signaling pathways of this compound is not extensively documented in publicly available literature. However, insights can be drawn from the known functions of its constituent amino acids and its L-L isomer, L-Alanyl-L-phenylalanine.
Component Amino Acid Activity:
-
D-Alanine: D-amino acids are known to be present in bacterial cell walls, and enzymes like D-alanine-D-alanine ligase are crucial for peptidoglycan synthesis.[4][5] The presence of a D-alanine residue may confer resistance to degradation by certain proteases.
-
L-Phenylalanine: This essential amino acid is a precursor for the synthesis of key neurotransmitters such as dopamine, norepinephrine, and epinephrine.[6][7] L-phenylalanine has been shown to regulate milk protein synthesis through the mTOR signaling pathway and can stimulate GLP-1 secretion.
L-Alanyl-L-phenylalanine:
-
This dipeptide is being explored for its potential in cognitive and metabolic health applications.[8] It is also investigated as a potential anti-tumor agent that may target DNA through metal coordination.
The incorporation of D-alanine in place of L-alanine could lead to peptides with enhanced stability and potentially altered receptor binding affinities, a strategy often employed in drug design to improve pharmacokinetic profiles.
Hypothetical Signaling Pathway Involvement
Given that L-phenylalanine can influence the mTOR pathway, a central regulator of cell growth and metabolism, it is plausible that this compound could interact with this pathway, although likely with different efficacy and downstream effects compared to its L-L counterpart.
Hypothetical interaction of this compound with the mTOR signaling pathway.
Experimental Protocols
Solution-Phase Synthesis of this compound
This protocol describes a general method for dipeptide synthesis in solution, which can be adapted for this compound.
Materials:
-
N-protected D-alanine (e.g., Boc-D-alanine)
-
L-phenylalanine methyl ester hydrochloride
-
Coupling agent (e.g., TBTU, HATU)
-
Base (e.g., triethylamine, DIEA)
-
Solvent (e.g., dichloromethane, DMF)
-
Reagents for deprotection (e.g., TFA for Boc, piperidine (B6355638) for Fmoc)
-
Saponification reagents (e.g., LiOH or NaOH)
Procedure:
-
Coupling: Dissolve L-phenylalanine methyl ester hydrochloride and a base in the chosen solvent. Add N-protected D-alanine and the coupling agent. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.[9]
-
Work-up: After the reaction is complete, wash the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. Dry the organic layer and evaporate the solvent.
-
Deprotection of N-terminal: Remove the N-terminal protecting group using the appropriate deprotection reagent.
-
Saponification of C-terminal: Hydrolyze the methyl ester using a base like lithium hydroxide (B78521) to yield the final dipeptide.
-
Purification: Purify the crude dipeptide using techniques such as recrystallization or column chromatography.
Workflow for the solution-phase synthesis of this compound.
Chiral HPLC Analysis
This protocol outlines a general method for the chiral separation and analysis of dipeptide stereoisomers.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., CHIRALPAK® ZWIX(+), AmyCoat-RP).[10][11]
Mobile Phase:
-
A typical mobile phase for zwitterionic chiral columns consists of methanol (B129727) with a low percentage of water.[10]
-
For polysaccharide-based columns, a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic modifiers like methanol and acetonitrile (B52724) is common.[11]
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions: Set the column temperature, flow rate (e.g., 0.8 mL/min), and UV detection wavelength (e.g., 230 nm).[11]
-
Injection and Analysis: Inject the sample and record the chromatogram. The different stereoisomers (D-L, L-D, D-D, L-L) will elute at different retention times, allowing for their separation and quantification.
Conclusion
This compound presents an interesting subject for research in medicinal chemistry and biochemistry due to its unique stereochemistry. While specific experimental data for this dipeptide is sparse, established methods for peptide synthesis and analysis provide a clear path for its preparation and characterization. The potential for altered biological activity compared to its L-L isomer, particularly in terms of enzymatic stability and receptor interaction, warrants further investigation into its pharmacological profile and involvement in cellular signaling pathways. This guide serves as a foundational resource for scientists and researchers embarking on the study of this and other chiral dipeptides.
References
- 1. N-DL-Alanyl-DL-3-phenylalanine | C12H16N2O3 | CID 2080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DL-Phenylalanine | 150-30-1 [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Buy d-Alanyl-l-alanine | 1115-78-2 | >98% [smolecule.com]
- 5. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylalanine - Wikipedia [en.wikipedia.org]
- 7. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 8. nbinno.com [nbinno.com]
- 9. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
Stereochemistry of D-Alanyl-L-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of the dipeptide D-Alanyl-L-phenylalanine. It covers the synthesis, separation, and spectroscopic characterization of this and related stereoisomers. This document is intended to be a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and analytical sciences, offering detailed experimental protocols and structured data for practical application.
Introduction to the Stereochemistry of Alanyl-Phenylalanine
The dipeptide alanyl-phenylalanine possesses two chiral centers, one at the alpha-carbon of each amino acid residue. Consequently, four stereoisomers exist: this compound (D-Ala-L-Phe), L-Alanyl-L-phenylalanine (L-Ala-L-Phe), D-Alanyl-D-phenylalanine (D-Ala-D-Phe), and L-Alanyl-D-phenylalanine (L-Ala-D-Phe). The D-Ala-L-Phe and L-Ala-D-Phe pair are enantiomers, as are the L-Ala-L-Phe and D-Ala-D-Phe pair. The relationship between any other pairing is diastereomeric.
The distinct three-dimensional arrangement of these stereoisomers dictates their interaction with other chiral molecules, such as biological receptors and enzymes. This makes stereochemical purity a critical parameter in drug development, as different stereoisomers can exhibit varied pharmacological activity, metabolic stability, and toxicity profiles.
Physicochemical and Spectroscopic Data
The characterization of dipeptide stereoisomers relies on a combination of physical properties and spectroscopic techniques. While specific experimental data for this compound is not extensively published, the properties of its constituent amino acids provide a foundational reference.
Quantitative Data Summary
The following table summarizes key physicochemical data for the precursor amino acids. The melting point for DL-Alanyl-DL-phenylalanine is not available in the cited literature.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D (degrees) |
| L-Alanine | C₃H₇NO₂ | 89.09 | 314.5[2] | +14.5 (c=10, 6N HCl)[2] |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | ~283 (decomposes)[3][4] | -35.1 (c=1.94, H₂O)[5] |
| D-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 285 (decomposes)[5] | +35.0 (c=2.04, H₂O)[5] |
| DL-Alanyl-DL-phenylalanine | C₁₂H₁₆N₂O₃ | 236.27 | Not Available[1] | Not Applicable |
| L-Alanyl-L-phenylalanine | C₁₂H₁₆N₂O₃ | 236.27 | Not Available | Not Available |
Estimated NMR Spectroscopic Data for this compound
| Atom Assignment | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| D-Alanine Residue | ||
| α-CH | ~4.0 - 4.2 (quartet) | ~52 - 54 |
| β-CH₃ | ~1.4 - 1.6 (doublet) | ~18 - 20 |
| C=O (amide) | - | ~175 - 178 |
| L-Phenylalanine Residue | ||
| α-CH | ~4.5 - 4.7 (triplet) | ~57 - 59 |
| β-CH₂ | ~3.0 - 3.3 (multiplet) | ~39 - 41 |
| Phenyl C1' | - | ~138 - 140 |
| Phenyl C2'/C6' | ~7.2 - 7.4 (multiplet) | ~130 - 132 |
| Phenyl C3'/C5' | ~7.2 - 7.4 (multiplet) | ~130 - 132 |
| Phenyl C4' | ~7.2 - 7.4 (multiplet) | ~128 - 130 |
| C=O (carboxyl) | - | ~173 - 176 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through solution-phase peptide coupling, employing protecting groups to prevent unwanted side reactions. A common strategy involves the use of Boc (tert-butoxycarbonyl) for N-terminal protection and a methyl or benzyl (B1604629) ester for C-terminal protection.
Methodology:
-
Protection of Amino Acids:
-
Protect the amino group of D-alanine with a Boc group to yield Boc-D-alanine.
-
Protect the carboxylic acid of L-phenylalanine as a methyl ester to yield L-phenylalanine methyl ester hydrochloride. This can be achieved by reacting L-phenylalanine with thionyl chloride in methanol (B129727).
-
-
Peptide Coupling:
-
Dissolve Boc-D-alanine (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), along with an activator such as N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
To this activated mixture, add L-phenylalanine methyl ester hydrochloride (1 equivalent) and a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride salt.
-
Stir the reaction mixture at room temperature for several hours or until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used) and concentrate the filtrate.
-
-
Deprotection:
-
Boc Removal: Dissolve the protected dipeptide (Boc-D-Ala-L-Phe-OMe) in a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). Stir for 1-2 hours at room temperature. Remove the solvent and excess TFA under reduced pressure.
-
Saponification (Ester Hydrolysis): Dissolve the resulting dipeptide ester (H-D-Ala-L-Phe-OMe) in a mixture of methanol and water. Add a solution of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (1.1 equivalents) and stir at room temperature. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the saponification is complete, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~7.
-
Remove the organic solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization or by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Chiral HPLC Separation of Alanyl-Phenylalanine Diastereomers
The diastereomers of alanyl-phenylalanine (e.g., D-Ala-L-Phe and L-Ala-L-Phe) have different physicochemical properties and can be separated using chiral high-performance liquid chromatography (HPLC). Teicoplanin-based chiral stationary phases are particularly effective for the separation of underivatized amino acids and small peptides.[8][9]
Methodology:
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
-
Chiral Stationary Phase:
-
A teicoplanin-based chiral column, such as Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm), is recommended for this separation.[10]
-
-
Mobile Phase:
-
A polar ionic mobile phase is typically used. An example is a mixture of methanol and an aqueous buffer. The exact ratio should be optimized for the best resolution. A starting point could be 80:20 (v/v) Methanol:Aqueous Buffer.
-
The aqueous buffer can consist of 0.1% acetic acid and 0.1% triethylamine in water to improve peak shape and chiral recognition.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the mixture of alanyl-phenylalanine diastereomers in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
NMR Spectroscopic Analysis
NMR spectroscopy is used to confirm the structure and assess the purity of the synthesized dipeptide.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified dipeptide in 0.6-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for good solubility of the zwitterionic peptide.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Important parameters to note are the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) for the α-protons and side-chain protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.
-
-
2D NMR (COSY):
-
A Correlation Spectroscopy (COSY) experiment is crucial to establish the connectivity between protons within each amino acid residue (spin systems). This helps in assigning the α-CH and β-CH/CH₂/CH₃ protons of both the alanine (B10760859) and phenylalanine residues.
-
-
-
Data Analysis:
-
The chemical shifts of the α-protons are particularly sensitive to the stereochemistry of the adjacent amino acid. A comparison of the ¹H NMR spectra of the different diastereomers (e.g., D-Ala-L-Phe vs. L-Ala-L-Phe) will likely show distinct differences in the chemical shifts of the α-protons and amide protons, allowing for their differentiation.
-
Conclusion
The stereochemistry of this compound is a critical aspect that influences its biological and chemical properties. This guide has provided a detailed overview of the synthesis, separation, and characterization of this dipeptide. The experimental protocols outlined for peptide synthesis using protecting groups, chiral HPLC separation, and NMR analysis serve as a practical foundation for researchers. The provided quantitative and spectroscopic data, including estimated NMR chemical shifts, offer valuable reference points for the identification and characterization of alanyl-phenylalanine stereoisomers. A thorough understanding and control of stereochemistry are paramount for the successful development of peptide-based therapeutics and other advanced chemical applications.
References
- 1. labproinc.com [labproinc.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. L-Phenylalanine, N-[N-(trifluoroacetyl)-L-alanyl]-, methyl ester (9CI) [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Biological Significance of D-Ala-L-Phe Dipeptide: A Technical Guide for Researchers
Abstract
The dipeptide D-Ala-L-Phe, composed of D-alanine and L-phenylalanine, represents a molecule of significant interest in the fields of pharmacology and drug development. While direct research on this specific dipeptide is limited, its constituent amino acids and structurally similar peptides have well-documented biological activities. This technical guide synthesizes the available data to explore the potential biological significance of D-Ala-L-Phe, focusing on its synthesis, potential metabolic pathways, and hypothesized receptor interactions. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the foundational science and potential therapeutic applications of D-amino acid-containing dipeptides.
Introduction
D-amino acids, once considered unnatural, are now recognized for their presence and functional roles in various organisms. Their incorporation into peptides can confer resistance to enzymatic degradation, leading to enhanced stability and prolonged therapeutic effects. The dipeptide D-Ala-L-Phe is of particular interest due to the known bioactivities of its components. D-phenylalanine is recognized for its potential analgesic and anti-inflammatory properties, primarily through the inhibition of enkephalinase, an enzyme responsible for the degradation of endogenous opioids. L-phenylalanine is an essential amino acid and a precursor to several key neurotransmitters. This guide will provide a comprehensive overview of the potential biological landscape of D-Ala-L-Phe.
Synthesis and Physicochemical Properties
The synthesis of D-Ala-L-Phe can be achieved through standard solid-phase or liquid-phase peptide synthesis methodologies. A representative synthetic workflow is outlined below.
Table 1: Physicochemical Properties of D-Ala-L-Phe
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₃ | - |
| Molecular Weight | 236.27 g/mol | - |
| IUPAC Name | (2R)-2-[(2S)-2-amino-3-phenylpropanamido]propanoic acid | - |
| Stereochemistry | D-Alanine, L-Phenylalanine | - |
Note: Specific experimental values for properties like melting point, solubility, and pKa would require experimental determination.
Potential Biological Activities and Mechanisms of Action
The biological significance of D-Ala-L-Phe is largely hypothesized based on the activities of D-phenylalanine and peptides containing D-amino acids.
Analgesia and Opioid System Modulation
D-phenylalanine is known to inhibit enkephalinases, the enzymes that degrade endogenous opioid peptides (enkephalins). By preventing their breakdown, D-phenylalanine can elevate the levels of these natural pain relievers in the brain, leading to an analgesic effect. It is plausible that D-Ala-L-Phe could act as a more stable and targeted pro-drug or active agent for enkephalinase inhibition.
The synthetic opioid peptide Metkefamide (Tyr-D-Ala-Gly-Phe-Met-NH2) demonstrates that the inclusion of a D-Ala residue can result in potent agonism at both μ- and δ-opioid receptors.[1] This suggests that D-Ala-L-Phe itself, or as part of a larger peptide, could potentially interact directly with opioid receptors.
Table 2: Opioid Receptor Binding Affinity of Related Peptides
| Peptide | Receptor | Affinity (Ki, nM) | Reference |
| Metkefamide | μ-opioid | ~1.5 | [1] |
| Metkefamide | δ-opioid | ~1.5 | [1] |
| D-Ala-L-Phe | - | Data not available | - |
This table includes data for a related peptide to provide context. Specific binding data for D-Ala-L-Phe is not currently available.
Anti-Inflammatory Effects
Chronic pain is often associated with inflammation. The potential analgesic properties of D-Ala-L-Phe may be complemented by anti-inflammatory actions, a known characteristic of D-phenylalanine. The precise mechanisms for this are not fully elucidated but may involve modulation of inflammatory signaling pathways.
Experimental Protocols
Detailed experimental protocols for the investigation of D-Ala-L-Phe are crucial for advancing our understanding of its biological significance.
Synthesis and Purification of D-Ala-L-Phe
A detailed protocol for the synthesis of the related L-Ala-L-Phe dipeptide is available and can be adapted for D-Ala-L-Phe by substituting L-alanine with D-alanine in the starting materials.
Protocol: Synthesis of L-alanyl-L-phenylalanine (Adaptable for D-Ala-L-Phe)
-
A mixture of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine (0.208 g, 0.562 mmol) and 10% Pd on carbon (0.1 g) in 95% ethyl alcohol (50 mL) is shaken on a Parr hydrogenation apparatus for 16 hours at 20°C.[2]
-
The reaction mixture is filtered, and the filtrate is rinsed with water (100 mL).[2]
-
The combined solutions are concentrated to yield the dipeptide as a white solid.[2]
-
Purity is assessed by HPLC, and the structure is confirmed by mass spectrometry and NMR.[2]
In Vitro Receptor Binding Assay
To determine the affinity of D-Ala-L-Phe for opioid receptors, a competitive radioligand binding assay can be performed.
Protocol Outline: Opioid Receptor Binding Assay
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the opioid receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors), and varying concentrations of D-Ala-L-Phe.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of D-Ala-L-Phe to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).
Future Directions and Conclusion
The dipeptide D-Ala-L-Phe holds considerable, albeit largely unexplored, potential as a biologically active molecule. The established roles of D-phenylalanine as an enkephalinase inhibitor and the enhanced stability conferred by D-amino acids in peptides provide a strong rationale for further investigation. Future research should focus on the direct demonstration of D-Ala-L-Phe's biological activities, including:
-
Quantitative assessment of its inhibitory activity on various enkephalinases.
-
Determination of its binding affinities for opioid and other relevant receptors.
-
In vivo studies to evaluate its analgesic and anti-inflammatory efficacy, as well as its pharmacokinetic profile, including blood-brain barrier penetration.
-
Elucidation of the specific signaling pathways modulated by D-Ala-L-Phe.
References
D-Alanyl-L-phenylalanine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of the dipeptide D-Alanyl-L-phenylalanine, specifically focusing on its CAS registry number and molecular weight.
Core Chemical Data
The primary chemical identifiers for this compound are summarized in the table below. It is important to note that while a specific CAS number for the this compound stereoisomer is not definitively and separately indexed in major chemical databases, it is frequently associated with the CAS number for the racemic mixture.
| Parameter | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | D-Ala-L-Phe | [1] |
| CAS Number | 1999-45-7 (Associated with the DL-racemic mixture) | [2][3] |
| 59905-28-1 (Listed as a synonym in some databases) | [2] | |
| 3061-95-8 (Associated with D-Ala-Phe-OH) | [1] | |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [2] |
| Molecular Weight | 236.27 g/mol | [2] |
Note on CAS Number: The CAS number 1999-45-7 is most consistently assigned to the racemic mixture DL-Alanyl-DL-phenylalanine[2][3]. However, the PubChem entry for this racemic mixture includes this compound as a synonym[2]. The CAS number 59905-28-1 is also listed as a synonym within this context[2]. Another source specifically lists 3061-95-8 for D-Ala-Phe-OH[1]. Researchers should exercise caution and verify the stereochemistry of the material with the specific supplier.
Logical Relationship of Isomers
The relationship between the specific stereoisomer of interest and its related forms can be visualized as follows.
References
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of D-Alanyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed prediction of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of the dipeptide D-Alanyl-L-phenylalanine. This document outlines the theoretical chemical shifts, multiplicities, and coupling constants for each proton in the molecule. Furthermore, it includes a standardized experimental protocol for the acquisition of a ¹H NMR spectrum for such a dipeptide and visual aids to facilitate the understanding of the molecular structure and experimental workflow.
Predicted ¹H NMR Data for this compound
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from the known chemical shifts of the constituent amino acids, D-Alanine and L-phenylalanine, with adjustments to account for the formation of the amide bond. The spectrum is predicted for a sample dissolved in a deuterated solvent such as D₂O, which would result in the exchange of the labile amine (-NH₂) and carboxylic acid (-COOH) protons, rendering them invisible in the spectrum. The amide proton (-NH), however, is typically observable, especially in a non-protic deuterated solvent like DMSO-d₆, but its chemical shift can be highly variable depending on solvent and temperature. For the purpose of this prediction in an aqueous environment, its range is estimated.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Label | Residue | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hα (Ala) | D-Alanine | ~ 4.1 - 4.3 | Quartet (q) | ~ 7.2 | 1H |
| Hβ (Ala) | D-Alanine | ~ 1.4 - 1.5 | Doublet (d) | ~ 7.2 | 3H |
| NH (Amide) | Peptide Bond | ~ 8.0 - 8.5 | Doublet (d) | ~ 7-8 | 1H |
| Hα (Phe) | L-phenylalanine | ~ 4.5 - 4.7 | Doublet of Doublets (dd) | ~ 6.0, 8.0 | 1H |
| Hβ (Phe) | L-phenylalanine | ~ 3.0 - 3.2 | Multiplet (m) | - | 2H |
| Hδ (Phe) | L-phenylalanine | ~ 7.2 - 7.4 | Multiplet (m) | - | 2H |
| Hε (Phe) | L-phenylalanine | ~ 7.2 - 7.4 | Multiplet (m) | - | 2H |
| Hζ (Phe) | L-phenylalanine | ~ 7.2 - 7.4 | Multiplet (m) | - | 1H |
Note: Chemical shifts are referenced to a standard internal reference (e.g., TMS or DSS). The exact chemical shifts and coupling constants can vary based on solvent, pH, temperature, and concentration.
Experimental Protocol for ¹H NMR Spectroscopy of a Dipeptide
This section details a standard operating procedure for acquiring a one-dimensional ¹H NMR spectrum of a dipeptide like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the dipeptide sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium (B1214612) Oxide - D₂O, or DMSO-d₆) to the vial. D₂O is a common choice for biological samples, though it will lead to the exchange of labile protons (NH₂, COOH, and potentially the amide NH over time). For observation of the amide proton, DMSO-d₆ is recommended.
-
Internal Standard: Add a small, known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (to 0.00 ppm).
-
Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.
-
pH Adjustment (if necessary): For aqueous samples, the pH can be adjusted by adding microliter amounts of DCl or NaOD to ensure consistency and improve spectral resolution. The pH of the NMR sample should be recorded.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, 5 mm NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to lock onto the deuterium signal of the solvent.
-
Tuning and Shimming: The probe is tuned to the ¹H frequency, and the magnetic field homogeneity is optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
Pulse Program Selection: A standard one-dimensional proton pulse program is selected. For samples in D₂O with a large residual HDO signal, a pulse sequence with water suppression, such as 'noesypr1d', is often used. For non-aqueous solvents, a simple 'zg30' or 'zg' pulse program may be sufficient.
-
Acquisition Parameters:
-
Spectral Width (SW): Typically set to 12-16 ppm to encompass all expected proton signals.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16, 32, or 64) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-5 seconds is commonly used to allow for full relaxation of the protons between scans, which is important for accurate integration.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
-
Data Acquisition: Initiate the acquisition process.
2.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard to 0.00 ppm.
-
Integration: The relative areas under each peak are integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Mandatory Visualizations
The following diagrams provide a visual representation of the this compound molecule with labeled protons and a generalized workflow for the described NMR experiment.
Caption: Chemical structure of this compound with key protons labeled.
Caption: Generalized experimental workflow for ¹H NMR spectroscopy.
Mass Spectrometry Fragmentation of D-Alanyl-L-phenylalanine: A Technical Guide
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of the dipeptide D-Alanyl-L-phenylalanine. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for peptide characterization. This document outlines the primary fragmentation pathways, presents quantitative data for key fragment ions, details a representative experimental protocol, and provides visual diagrams of the fragmentation process and experimental workflow.
Introduction
This compound is a dipeptide composed of D-alanine and L-phenylalanine. Understanding its behavior under mass spectrometric analysis, particularly its fragmentation pattern upon collision-induced dissociation (CID), is crucial for its identification and characterization in complex biological matrices. The fragmentation of peptides in a mass spectrometer is a well-studied process that primarily involves cleavage of the peptide amide bonds, leading to the formation of characteristic fragment ions.
Fragmentation Pattern of this compound
Under typical positive ion electrospray ionization mass spectrometry (ESI-MS), this compound will be observed as the protonated molecular ion, [M+H]⁺. The molecular weight of this compound is 236.27 g/mol [1]. Therefore, the precursor ion for MS/MS analysis will have an m/z of approximately 237.12.
Upon collision-induced dissociation, the [M+H]⁺ ion of this compound is expected to fragment primarily along the peptide backbone, yielding b and y-type ions. The nomenclature for peptide fragmentation designates b-ions as fragments containing the N-terminus and y-ions as fragments containing the C-terminus.
The primary fragmentation pathways are:
-
Formation of the b₁ ion: Cleavage of the peptide bond between the alanine (B10760859) and phenylalanine residues results in the formation of the D-alanyl cation.
-
Formation of the y₁ ion: The same peptide bond cleavage also produces the complementary L-phenylalanine cation.
-
Other Fragmentations: Additional fragmentation can occur, including neutral losses from the side chains, particularly from the phenylalanine residue. For instance, the loss of the benzyl (B1604629) group from the phenylalanine side chain is a common fragmentation pathway.
Studies on peptides containing phenylalanine have shown that the benzyl group can influence fragmentation. When phenylalanine is at the C-terminus, as in this compound, the formation of y-type ions is frequently observed[2][3].
Quantitative Fragmentation Data
The following table summarizes the expected major fragment ions for this compound upon CID in positive ion mode. The m/z values are calculated for the monoisotopic masses.
| Ion Type | Fragment Structure | Calculated m/z |
| [M+H]⁺ | This compound + H⁺ | 237.12 |
| b₁ | D-Alanine - H₂O + H⁺ | 72.04 |
| y₁ | L-Phenylalanine + H⁺ | 166.09 |
| Immonium ion (Phe) | 120.08 | |
| Immonium ion (Ala) | 44.05 |
Data derived from general peptide fragmentation knowledge and PubChem CID 2080 for N-DL-Alanyl-DL-3-phenylalanine which shows major fragments at m/z 166, 120, and a precursor at 237.1234[1].
Experimental Protocol for Mass Spectrometry Analysis
This section details a general protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v) with 0.1% formic acid to aid in protonation.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create working standards of various concentrations for calibration and limit of detection determination.
-
Biological Sample Preparation (if applicable): For analysis in a biological matrix (e.g., plasma, cell lysate), a protein precipitation or solid-phase extraction (SPE) step is typically required to remove interfering substances. A common method is protein precipitation with a threefold excess of cold acetonitrile. After centrifugation, the supernatant can be diluted and injected.
3.2. Liquid Chromatography
-
Column: A reversed-phase C18 column is typically used for peptide separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the dipeptide. For example, 5% B to 95% B over 10 minutes.
-
Flow Rate: Dependent on the column diameter, typically 0.2-0.5 mL/min for analytical scale columns.
-
Injection Volume: 5-10 µL.
3.3. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: A full scan from m/z 100-500 to identify the precursor ion ([M+H]⁺ at m/z 237.12).
-
MS/MS Scan (Product Ion Scan): Isolate the precursor ion (m/z 237.12) and subject it to collision-induced dissociation (CID).
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: The collision energy should be optimized to achieve a good distribution of fragment ions. A typical starting point would be in the range of 10-30 eV.
-
Data Acquisition: Acquire data in centroid mode.
Visualizations
Fragmentation Pathway of this compound
References
An In-depth Technical Guide to the Solubility of D-Alanyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Dipeptide Solubility
The solubility of a dipeptide like D-Alanyl-L-phenylalanine is a critical physicochemical property that governs its behavior in various biological and chemical systems. This property is influenced by a complex interplay of factors including the intrinsic properties of the dipeptide and the characteristics of the solvent.
Factors Influencing the Solubility of this compound:
-
Amino Acid Composition: The solubility of a peptide is fundamentally determined by the properties of its constituent amino acids.[1] this compound is composed of a small, nonpolar amino acid (Alanine) and a larger, aromatic, hydrophobic amino acid (Phenylalanine).[2] The presence of the phenyl group from Phenylalanine will significantly contribute to the hydrophobic character of the dipeptide, likely reducing its solubility in polar solvents like water compared to more hydrophilic dipeptides.[3][4]
-
pH of the Solution: Peptides are zwitterionic molecules, possessing both an acidic carboxyl group and a basic amino group. Their net charge is therefore pH-dependent. The solubility of a peptide is generally lowest at its isoelectric point (pI), the pH at which it has no net charge, and increases as the pH moves away from the pI.[3][5] Adjusting the pH of the solvent can be a key strategy to enhance the solubility of this compound.
-
Solvent Properties: The polarity of the solvent plays a crucial role. Polar solvents, like water, will interact favorably with the charged termini of the dipeptide. Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols can be effective for dissolving hydrophobic peptides.[1][6] For this compound, a mixture of water and an organic solvent may be necessary to achieve significant solubility.
-
Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[3][5] This is because the dissolution process is often endothermic. However, excessive heat can lead to the degradation of the peptide.
-
Ionic Strength: The presence of salts in the solution can either increase or decrease the solubility of a peptide, a phenomenon known as "salting-in" or "salting-out". High salt concentrations can lead to aggregation and precipitation.[3]
Predicted Solubility Profile of this compound
Based on its structure, this compound is expected to be a neutral peptide. To estimate its charge at a neutral pH, one can assign a value of +1 to the N-terminal amino group and -1 to the C-terminal carboxyl group, resulting in a net charge of 0.[7][8] Peptides with a net neutral charge and containing hydrophobic residues often have limited solubility in aqueous solutions and may require the addition of organic solvents for dissolution.[1][9]
It is recommended to first test the solubility of a small amount of the peptide in distilled water. If it is insoluble, the addition of a small amount of an organic solvent like DMSO or DMF, followed by dilution with the desired aqueous buffer, is a common strategy.[7]
Data Presentation: A Template for Experimental Results
Since experimental data is not available, the following table is provided as a template for researchers to systematically record their own solubility measurements for this compound.
| Solvent System | Temperature (°C) | pH | Ionic Strength (M) | Measured Solubility (g/L) | Observations |
| Deionized Water | 25 | 7.0 | 0 | ||
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | 0.15 | ||
| 10% Ethanol in Water (v/v) | 25 | 7.0 | 0 | ||
| 50% Ethanol in Water (v/v) | 25 | 7.0 | 0 | ||
| 10% DMSO in Water (v/v) | 25 | 7.0 | 0 | ||
| 50% DMSO in Water (v/v) | 25 | 7.0 | 0 | ||
| 0.1 M HCl | 25 | 1.0 | 0.1 | ||
| 0.1 M NaOH | 25 | 13.0 | 0.1 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of dipeptide solubility.
4.1. Equilibrium Solubility Method (Shake-Flask)
This is the most common and reliable method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is typically used.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation is highly recommended to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying peptides. A calibration curve with known concentrations of the dipeptide must be prepared.
-
Calculation: The solubility is calculated from the concentration of the dipeptide in the saturated solution.
4.2. Gravimetric Method
This method is simpler but may be less accurate than the equilibrium solubility method with HPLC quantification.
Methodology:
-
Follow steps 1-4 of the Equilibrium Solubility Method.
-
Drying: Transfer the collected supernatant to a pre-weighed container.
-
Evaporation: Carefully evaporate the solvent under vacuum or in a drying oven at a temperature that will not degrade the dipeptide.
-
Weighing: Once the solvent is completely removed and a constant weight is achieved, weigh the container with the dried solute.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved dipeptide by the volume of the supernatant taken.
Visualizations
5.1. Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process for selecting a suitable solvent for this compound.
Caption: A flowchart outlining the systematic approach to solubilizing this compound.
5.2. Experimental Workflow for Equilibrium Solubility Measurement
The diagram below details the sequential steps involved in the shake-flask method for determining solubility.
Caption: The experimental workflow for the equilibrium solubility (shake-flask) method.
References
- 1. bachem.com [bachem.com]
- 2. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. reta-peptide.com [reta-peptide.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. biobasic.com [biobasic.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
Potential Biological Targets of D-Alanyl-L-phenylalanine: An In-depth Technical Guide
Disclaimer: Direct experimental evidence for the biological targets of the specific dipeptide D-Alanyl-L-phenylalanine is not currently available in the public domain. This guide, therefore, presents a theoretical framework based on the known biological activities of its constituent amino acids, D-alanine and L-phenylalanine, and the general principles of dipeptide pharmacology. The proposed targets and pathways are hypothetical and intended to serve as a foundation for future research.
Introduction
This compound is a dipeptide composed of a D-amino acid (D-alanine) at the N-terminus and an L-amino acid (L-phenylalanine) at the C-terminus. The incorporation of a D-amino acid is significant as it can confer resistance to degradation by common peptidases, potentially increasing the dipeptide's bioavailability and duration of action compared to its L-L counterpart.[1][2] This guide explores the potential biological targets of this compound, drawing inferences from the well-documented roles of its constituent amino acids and related compounds.
Metabolic Stability
The metabolic fate of this compound is a critical determinant of its biological activity. Dipeptides containing N-terminal D-amino acids are generally poor substrates for many common peptidases. Mammalian renal dipeptidase, for instance, efficiently hydrolyzes dipeptides with a C-terminal D-amino acid but not those with an N-terminal D-amino acid residue.[1] This suggests that this compound may exhibit significant stability in various biological milieus, allowing it to interact with potential targets as an intact molecule.
Potential Biological Targets and Signaling Pathways
Based on the known pharmacology of its constituent amino acids, the biological effects of this compound could be mediated by direct interaction with specific protein targets or through the actions of its constituent amino acids following potential, albeit slow, hydrolysis.
Targets Related to D-Alanine
D-alanine is known to play roles in several physiological processes, including circadian rhythm, glucose metabolism, and immune modulation.[3][4]
-
N-Methyl-D-Aspartate (NMDA) Receptors: D-alanine can act as a co-agonist at the glycine (B1666218) site of NMDA receptors, which are crucial for synaptic plasticity and neurotransmission.[5] Intact this compound could potentially modulate NMDA receptor activity, or D-alanine released from its hydrolysis could exert this effect.
-
D-amino acid oxidase (DAO): This enzyme catalyzes the oxidative deamination of D-amino acids.[6] D-alanine is a substrate for DAO, and its metabolism can influence various cellular processes through the production of pyruvate, ammonia, and hydrogen peroxide.[7][8] The dipeptide could act as a substrate or inhibitor of DAO.
Targets Related to L-Phenylalanine
L-phenylalanine is an essential amino acid and a precursor for several neurotransmitters and hormones.[9][10]
-
Amino Acid Transporters: L-phenylalanine is transported into cells by various amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).[11] this compound might interact with these transporters, either as a substrate or an inhibitor, thereby affecting intracellular amino acid homeostasis and signaling.
-
G-Protein Coupled Receptors (GPCRs): L-phenylalanine can activate the Gq-coupled receptor GPR142, leading to an increase in intracellular calcium and the secretion of glucagon-like peptide-1 (GLP-1).[12] The dipeptide could potentially act as an agonist or antagonist at this or other GPCRs that recognize amino acids or small peptides.
-
Enzymes in Neurotransmitter Synthesis: As a precursor to tyrosine, L-phenylalanine is critical for the synthesis of dopamine, norepinephrine, and epinephrine.[9] While the dipeptide itself is unlikely to be a direct substrate, its breakdown would release L-phenylalanine, influencing these pathways.
Data Summary
Table 1: Summary of Potential Biological Targets and Activities of this compound Constituents
| Amino Acid | Potential Target Class | Specific Example(s) | Potential Effect of this compound |
| D-Alanine | Ion Channels | NMDA Receptor (Glycine Site) | Modulation of receptor activity (as intact dipeptide or released D-alanine) |
| Enzymes | D-amino acid oxidase (DAO) | Substrate or inhibitor, affecting D-alanine metabolism | |
| Immune Signaling | Macrophages | Modulation of cytokine production (as intact dipeptide or released D-alanine)[13] | |
| L-Phenylalanine | Transporters | L-type amino acid transporter 1 (LAT1) | Competitive inhibition or transport, affecting intracellular amino acid levels |
| GPCRs | GPR142 | Agonist or antagonist activity, influencing GLP-1 secretion | |
| Enzymes | Phenylalanine hydroxylase | Indirectly, by providing L-phenylalanine upon hydrolysis for neurotransmitter synthesis |
Visualizing Potential Mechanisms
Hypothesized Signaling Pathway: Modulation of NMDA Receptor Signaling
Caption: Hypothesized modulation of NMDA receptor signaling by this compound.
Proposed Experimental Workflow for Target Identification
Caption: A proposed workflow for identifying protein targets of this compound.
Experimental Protocols
As there are no specific published studies on this compound, this section outlines general methodologies that can be adapted to investigate its biological targets.
Affinity Chromatography for Target Identification
This technique is used to isolate proteins that physically interact with the dipeptide.[14][15]
-
Ligand Immobilization:
-
Synthesize this compound with a functional group (e.g., an amine or carboxyl group on a linker) suitable for covalent coupling to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the dipeptide to the beads according to the manufacturer's protocol.
-
Block any remaining active sites on the beads to prevent non-specific binding.
-
-
Affinity Purification:
-
Prepare a protein extract (e.g., cell lysate or tissue homogenate) in a suitable binding buffer.
-
Incubate the protein extract with the dipeptide-coupled beads (and with control beads without the dipeptide) for a sufficient time to allow for binding.
-
Wash the beads extensively with the binding buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the specifically bound proteins from the beads using a competitive ligand (e.g., a high concentration of the free dipeptide) or by changing the buffer conditions (e.g., pH or ionic strength).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).[16]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the kinetics of binding between a ligand and an analyte in real-time.[17][18][19]
-
Immobilization:
-
Covalently immobilize a potential target protein (identified from affinity chromatography or based on hypothesis) onto a sensor chip surface using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor chip surface.
-
Monitor the change in the SPR signal, which is proportional to the mass of the dipeptide binding to the immobilized protein.
-
After each injection, allow for dissociation of the dipeptide.
-
-
Data Analysis:
-
Fit the binding data (sensorgrams) to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[20][21][22]
-
Sample Preparation:
-
Prepare a solution of the target protein in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of this compound at a higher concentration in the same buffer and load it into the injection syringe.
-
-
Titration:
-
Inject small aliquots of the dipeptide solution into the protein solution at a constant temperature.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signals and plot them against the molar ratio of the dipeptide to the protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Conclusion
While the biological targets of this compound remain to be experimentally determined, this guide provides a rational, hypothesis-driven framework for future investigations. The increased metabolic stability conferred by the N-terminal D-alanine suggests that this dipeptide could have unique pharmacological properties. The potential for interaction with targets of both D-alanine and L-phenylalanine opens up a wide range of possibilities for its biological effects. The experimental approaches outlined here provide a clear path for the elucidation of the molecular mechanisms of action of this and other novel dipeptides.
References
- 1. D-amino acid hydrolysing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinopep.com [sinopep.com]
- 3. d‐Alanine, a Circadian Metabolite that Regulates Glucose Metabolism and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 10. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 15. Peptide Affinity Chromatography Applied to Therapeutic Antibodies Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide-based Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. bioradiations.com [bioradiations.com]
- 19. m.youtube.com [m.youtube.com]
- 20. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 22. bitesizebio.com [bitesizebio.com]
D-Alanyl-L-phenylalanine: A Technical Guide to a Non-Canonical Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the non-canonical dipeptide D-alanyl-L-phenylalanine. While specific research on this dipeptide is limited, this document extrapolates its potential biochemical properties, physiological effects, and significance in drug development based on the known characteristics of its constituent amino acids, D-alanine and L-phenylalanine, and the established principles of incorporating D-amino acids into peptides. This guide includes hypothesized synthesis protocols, potential biological assays, and speculative signaling pathways, offering a foundational resource for researchers interested in exploring the therapeutic potential of this and similar non-canonical dipeptides.
Introduction
This compound is a dipeptide composed of the D-enantiomer of alanine (B10760859) and the L-enantiomer of phenylalanine. As a non-canonical dipeptide, it is not directly encoded in the genetic code and is not a typical component of ribosomally synthesized proteins. The incorporation of a D-amino acid residue confers unique properties to peptides, most notably enhanced stability against enzymatic degradation by proteases, which primarily recognize L-amino acids[1]. This increased stability makes D-amino acid-containing peptides, like this compound, attractive candidates for therapeutic development due to their potential for longer biological half-lives.
L-phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine (B1679862), and epinephrine[2]. D-phenylalanine, its synthetic counterpart, is known to exhibit analgesic properties, potentially by inhibiting the enzymatic degradation of endogenous opioids called enkephalins[3][4][5]. D-alanine has also been noted for its potential anti-inflammatory effects[6][7]. The combination of these properties in a single, stable dipeptide molecule suggests that this compound could possess unique pharmacological activities, particularly in the realms of pain management, neuroscience, and inflammation.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in Table 1. These values are calculated based on the structures of its constituent amino acids and are provided for reference in experimental design.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₃ | PubChem |
| Molecular Weight | 236.27 g/mol | PubChem |
| XLogP3 | -2.5 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 236.116092 g/mol | PubChem |
| Topological Polar Surface Area | 89.8 Ų | PubChem |
Synthesis and Purification
A standard and effective method for synthesizing this compound is through solution-phase peptide coupling. This involves the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl termini of the amino acids. A plausible synthetic route is outlined below.
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
Boc-D-alanine
-
L-phenylalanine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (B129727) (MeOH)
-
Water
-
Reverse-phase HPLC system for purification
Procedure:
-
Coupling Reaction:
-
Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) and DIPEA (2.2 eq) in DCM.
-
In a separate flask, dissolve Boc-D-alanine (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM.
-
Add the Boc-D-alanine solution to the L-phenylalanine methyl ester solution and stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-D-alanyl-L-phenylalanine methyl ester.
-
-
Deprotection (Boc Removal):
-
Dissolve the protected dipeptide in a solution of 50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the resulting product in a mixture of MeOH and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction mixture with 1M HCl.
-
Remove the methanol under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by:
-
Mass Spectrometry (MS): To verify the molecular weight. The expected fragmentation pattern would involve cleavage of the peptide bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. The chemical shifts will be comparable to those of L-alanyl-L-phenylalanine, with potential minor differences due to the D-alanine configuration.
Table 2: Reference Spectroscopic Data for Phenylalanine and Alanine Isomers
| Compound | Technique | Key Chemical Shifts (ppm) or m/z values | Source |
| L-Phenylalanine | ¹H NMR (D₂O) | 7.3-7.4 (m, 5H, Ar-H), 3.9 (t, 1H, α-H), 3.1-3.3 (m, 2H, β-H₂) | BMRB |
| L-Phenylalanine | ¹³C NMR (D₂O) | 176.8 (C=O), 137.8 (Ar-C), 132.1, 131.8, 130.4 (Ar-CH), 58.7 (α-C), 39.1 (β-C) | [9][10] |
| D-Phenylalanine | ¹³C NMR | Similar to L-Phenylalanine | [11] |
| DL-Alanine-1-¹³C | ¹H NMR (D₂O) | 3.76 (q, 1H, α-H), 1.48 (d, 3H, β-H₃) | [12] |
| L-Alanyl-L-phenylalanine | MS (ESI+) | [M+H]⁺ = 237.12 | [8] |
| L-Alanyl-L-phenylalanine | MS/MS of [M+H]⁺ | 166.09 (loss of Ala), 120.08 (Phe immonium ion) | [8] |
Potential Biological Activities and Signaling Pathways
Based on the known functions of its constituent amino acids, this compound may exhibit several biological activities. The D-alanine moiety is expected to confer resistance to enzymatic degradation, prolonging the dipeptide's activity.
Neurological and Analgesic Effects
D-phenylalanine is reported to inhibit enkephalinase, the enzyme responsible for breaking down enkephalins, which are endogenous opioid peptides with pain-relieving properties[3][5]. By preventing their degradation, D-phenylalanine can elevate enkephalin levels, leading to an analgesic effect. L-phenylalanine serves as a precursor to the neurotransmitters norepinephrine and dopamine, which are involved in mood regulation and alertness[2]. Therefore, this compound could potentially act as a dual-function molecule, providing both the precursor for neurotransmitter synthesis and the protective agent for endogenous opioids.
Caption: Hypothesized mechanism of this compound in the endogenous analgesia pathway.
Anti-Inflammatory Effects
Recent studies have indicated that D-alanine can suppress the production of pro-inflammatory cytokines such as IL-12 and IL-23 in macrophages[6][7]. L-phenylalanine, on the other hand, has been shown to induce an inflammatory response in some contexts[13][14]. The net effect of this compound on inflammation is therefore complex and warrants investigation. The dipeptide could potentially modulate inflammatory pathways by either antagonizing the pro-inflammatory effects of L-phenylalanine or through the direct anti-inflammatory action of the D-alanine component.
Caption: Potential anti-inflammatory action of this compound via NF-κB pathway.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities of this compound, a series of in vitro and in vivo assays can be employed.
Enzymatic Stability Assay
Objective: To determine the stability of this compound in the presence of proteases compared to its L-L counterpart.
Materials:
-
This compound
-
L-alanyl-L-phenylalanine
-
Trypsin or Chymotrypsin solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system
Procedure:
-
Prepare stock solutions of both dipeptides in PBS.
-
Incubate each dipeptide with the protease solution at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of acetonitrile with 0.1% TFA.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact dipeptide.
-
Calculate the half-life of each dipeptide.
Caption: Workflow for the enzymatic stability assay of this compound.
Enkephalinase Inhibition Assay
Objective: To measure the inhibitory activity of this compound on enkephalinase (neprilysin).
Materials:
-
This compound
-
Recombinant human neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the NEP enzyme to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities and determine the IC₅₀ value for this compound.
Table 3: Hypothetical Quantitative Data for Biological Assays
| Assay | Parameter | This compound (Predicted) | L-alanyl-L-phenylalanine (Control) |
| Enzymatic Stability | Half-life (in plasma) | > 8 hours | < 1 hour |
| Enkephalinase Inhibition | IC₅₀ | 10 - 100 µM | > 1 mM |
| Anti-inflammatory Assay | IL-6 Release (LPS-stimulated macrophages) | 40-60% inhibition at 100 µM | No significant inhibition |
| Receptor Binding (Opioid) | Ki (µ-opioid receptor) | > 10 µM (low affinity) | > 10 µM (low affinity) |
Note: These are hypothetical values for illustrative purposes and require experimental validation.
Conclusion
This compound represents a promising yet understudied non-canonical dipeptide with potential therapeutic applications. Its inherent stability, combined with the pharmacological profiles of its constituent amino acids, suggests a potential for dual activity in pain management and neuro-inflammation. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for future research into this and other D-amino acid-containing peptides. Further investigation is warranted to fully elucidate the biological functions and therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 3. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. medcentral.com [medcentral.com]
- 6. D-alanine Inhibits Murine Intestinal Inflammation by Suppressing IL-12 and IL-23 Production in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-alanyl-L-phenylalanine | C12H16N2O3 | CID 96814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 10. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 11. D-Phenylalanine(673-06-3) 13C NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Phenylalanine promotes alveolar macrophage pyroptosis via the activation of CaSR in ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylalanine Plays Important Roles in Regulating the Capacity of Intestinal Immunity, Antioxidants and Apoptosis in Largemouth Bass (Micropterus salmoides) - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of D-Alanyl-L-phenylalanine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the dipeptide D-Alanyl-L-phenylalanine. As the development of peptide-based therapeutics continues to grow, computational approaches offer a powerful and cost-effective means to investigate their binding affinity, conformational dynamics, and potential as drug candidates. This document outlines the core computational techniques, presents frameworks for data interpretation, and details the experimental protocols necessary for validation.
Computational Methodologies
The in silico analysis of this compound interactions involves a multi-step computational workflow, beginning with structural prediction and progressing through molecular docking, molecular dynamics simulations, and binding free energy calculations.
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] For this compound, this involves docking the dipeptide into the binding site of a target protein. The process can be used to perform virtual screening to identify potential binding partners and to predict the binding mode of the dipeptide.[2]
Workflow for Molecular Docking:
Data Presentation: Docking Results
| Parameter | Description | Example Value |
| Docking Score (kcal/mol) | An estimation of the binding affinity. More negative values indicate stronger binding.[3] | -8.5 |
| Binding Energy (kcal/mol) | A more accurate prediction of binding free energy, often calculated using methods like MM/GBSA.[4] | -40.38 |
| Interacting Residues | Amino acid residues in the receptor that form key interactions with the ligand. | TYR82, ASP120, LYS122 |
| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and receptor. | 3 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of the this compound-protein complex over time. These simulations can be used to assess the stability of the docked pose, investigate conformational changes, and refine the binding free energy calculations.[5]
Workflow for Molecular Dynamics Simulation:
Data Presentation: MD Simulation Results
| Parameter | Description | Example Value |
| RMSD (Å) | Root Mean Square Deviation, measures the average deviation of the protein backbone from its initial position, indicating stability. | 1.5 - 2.0 Å |
| RMSF (Å) | Root Mean Square Fluctuation, measures the fluctuation of individual residues, indicating flexibility. | 0.5 - 3.0 Å |
| Binding Free Energy (kcal/mol) | Calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.[4] | -35.7 ± 2.5 |
| Dominant Interactions | Persistent interactions observed throughout the simulation, such as hydrogen bonds or hydrophobic contacts. | van der Waals and electrostatic interactions |
Quantum Mechanics (QM) Calculations
For a more detailed understanding of the electronic structure and energetics of the this compound interaction, quantum mechanics calculations can be employed.[6] These methods are computationally intensive but provide high accuracy for smaller systems or specific regions of interest, such as the binding site.[7] QM calculations can be used to accurately determine interaction energies and to parameterize force fields for MD simulations.[8]
Experimental Validation Protocols
In silico predictions must be validated through experimental techniques to ensure their accuracy and relevance. The following are key experimental protocols for validating the predicted interactions of this compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 20 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of this compound (e.g., 200 µM) in the same buffer. Degas both solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[10]
-
Data Presentation: ITC Results
| Parameter | Description | Example Value |
| Dissociation Constant (Kd) | A measure of binding affinity; lower values indicate stronger binding. | 10 µM |
| Stoichiometry (n) | The molar ratio of the ligand to the protein in the complex. | 1.1 |
| Enthalpy (ΔH) (kcal/mol) | The heat change upon binding. | -15.2 |
| Entropy (ΔS) (cal/mol·K) | The change in randomness of the system upon binding. | -10.5 |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[11] It provides information on the association (ka) and dissociation (kd) rate constants, as well as the dissociation constant (Kd).[12]
Experimental Protocol:
-
Chip Preparation:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
SPR Measurement:
-
Flow a series of concentrations of this compound in running buffer over the sensor chip.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams.
-
Regenerate the sensor surface between injections.
-
-
Data Analysis:
-
Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and Kd.[13]
-
Data Presentation: SPR Results
| Parameter | Description | Example Value |
| Association Rate (ka) (M⁻¹s⁻¹) | The rate at which the complex is formed. | 1.5 x 10³ |
| Dissociation Rate (kd) (s⁻¹) | The rate at which the complex dissociates. | 1.2 x 10⁻² |
| Dissociation Constant (Kd) (µM) | The equilibrium constant for dissociation (kd/ka). | 8.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about the this compound-protein complex at the atomic level.[14] Chemical shift perturbation (CSP) experiments can be used to identify the binding interface.[15]
Experimental Protocol:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled target protein.
-
Prepare a series of NMR samples with a constant concentration of the ¹⁵N-labeled protein and increasing concentrations of this compound.
-
-
NMR Experiment:
-
Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each sample.
-
-
Data Analysis:
-
Overlay the spectra and identify residues with significant chemical shift changes upon addition of the dipeptide.
-
Map the perturbed residues onto the protein structure to identify the binding site.
-
Logical Relationship for Experimental Validation:
Conclusion
The integration of in silico modeling and experimental validation provides a robust framework for investigating the interactions of this compound. The computational methods detailed in this guide allow for the rapid screening and characterization of potential interactions, while the experimental protocols provide the necessary validation to confirm these predictions. This combined approach is essential for accelerating the discovery and development of novel peptide-based therapeutics.
References
- 1. Efficient docking of peptides to proteins without prior knowledge of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Docking and Dynamics Studies to Explore Effective Inhibitory Peptides Against the Spike Receptor Binding Domain of SARS-CoV-2 [frontiersin.org]
- 3. Exploring Protein–Ligand Binding-Affinity Prediction | Rowan [rowansci.com]
- 4. Molecular Dynamics Simulation of Tryptophan Hydroxylase-1: Binding Modes and Free Energy Analysis to Phenylalanine Derivative Inhibitors [mdpi.com]
- 5. Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. stevensonlab.com [stevensonlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 14. users.cs.duke.edu [users.cs.duke.edu]
- 15. Peptide NMR Spectroscopy Services [tricliniclabs.com]
Unveiling D-Alanyl-L-phenylalanine: A Technical Guide on its Constituents and Synthetic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Alanyl-L-phenylalanine is a dipeptide composed of the D-enantiomer of alanine (B10760859) and the L-enantiomer of phenylalanine. Extensive research and literature reviews indicate that This compound has not been identified as a naturally occurring dipeptide . Its discovery and natural occurrence have not been documented in scientific literature. This guide, therefore, provides a comprehensive overview of its constituent amino acids, D-alanine and L-phenylalanine, which are found in nature. Furthermore, it delves into the potential synthetic routes, both chemical and enzymatic, for producing this compound for research and developmental purposes. Detailed experimental protocols for its synthesis and characterization, along with a discussion of relevant analytical techniques for chiral peptide analysis, are presented. This document serves as a foundational resource for researchers interested in the synthesis and potential applications of D-amino acid-containing peptides.
Introduction to this compound and its Components
While this compound itself is not a known natural product, its constituent amino acids have well-documented origins and biological roles.
D-Alanine: A non-proteinogenic amino acid, D-alanine is a significant component of the peptidoglycan cell walls of many bacteria, contributing to their structural integrity and resistance to common proteases. Its discovery is linked to the study of bacterial cell wall structure.
L-Phenylalanine: This is an essential proteinogenic amino acid in humans, meaning it must be obtained from the diet.[1] It serves as a fundamental building block for proteins and is a precursor for the synthesis of important biomolecules, including the amino acid tyrosine and neurotransmitters such as dopamine (B1211576) and norepinephrine.[2]
The unique combination of a D- and an L-amino acid in this compound makes it a subject of interest for synthetic and pharmaceutical chemistry, as peptides containing D-amino acids can exhibit altered metabolic stability and biological activity compared to their all-L counterparts.
Natural Occurrence of Constituent Amino Acids
The natural distribution of D-alanine and L-phenylalanine is widespread, though their roles and concentrations vary significantly.
Natural Occurrence of D-Alanine
D-alanine is primarily found in the cell walls of various eubacteria. It is a key component of the peptidoglycan layer, providing rigidity and resistance to enzymatic degradation.
| Source Organism/Environment | Concentration/Abundance | Reference |
| Bacterial Peptidoglycan | Varies by species, integral component | General Microbiology |
| Certain Marine Invertebrates | Trace amounts | Scientific Literature |
| Fermented Foods | Low concentrations | Food Science Journals |
Natural Occurrence of L-Phenylalanine
L-phenylalanine is a ubiquitous amino acid found in virtually all protein-containing foods.
| Food Source | Typical L-Phenylalanine Content ( g/100g ) | Reference |
| Soybeans, roasted | 2.1 | USDA FoodData Central |
| Parmesan cheese | 1.9 | USDA FoodData Central |
| Beef, lean, cooked | 1.8 | USDA FoodData Central |
| Chicken breast, cooked | 1.7 | USDA FoodData Central |
| Tuna, canned in water | 1.6 | USDA FoodData Central |
| Lentils, cooked | 0.6 | USDA FoodData Central |
| Eggs, whole, cooked | 0.5 | USDA FoodData Central |
Synthetic Pathways for this compound
The synthesis of this compound can be approached through both chemical and enzymatic methods, allowing for precise control over its stereochemistry.
Chemical Synthesis
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for the chemical synthesis of dipeptides with defined stereochemistry. This method involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin support.
Materials:
-
Fmoc-L-phenylalanine pre-loaded Wang resin
-
Fmoc-D-alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine (B6355638) in dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Fmoc-L-phenylalanine pre-loaded Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the L-phenylalanine on the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-alanine, DIC, and HOBt in DMF.
-
Add the activated Fmoc-D-alanine solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature to allow for coupling.
-
Wash the resin extensively with DMF and DCM to remove unreacted reagents.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added D-alanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.
-
Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the dipeptide.
-
Precipitate the dipeptide by adding cold diethyl ether.
-
Centrifuge to pellet the crude peptide.
-
Wash the pellet with cold diethyl ether.
-
Dry the crude this compound.
-
Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry and NMR spectroscopy.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and often more stereospecific alternative to chemical synthesis. Enzymes such as ligases or proteases (used in reverse) can be employed to form the peptide bond. Recent research has explored the use of adenylation domains from nonribosomal peptide synthetases (NRPSs) for the synthesis of D-amino acid-containing dipeptides.[3][4][5]
Materials:
-
D-alanine
-
L-phenylalanine methyl ester
-
A suitable ligase or a protease with broad substrate specificity (e.g., a variant of subtilisin or papain)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Organic co-solvent (e.g., acetonitrile) if needed to improve substrate solubility
-
Reaction vessel with temperature control
Methodology:
-
Reaction Setup:
-
Dissolve D-alanine and L-phenylalanine methyl ester in the appropriate buffer. An organic co-solvent may be added to aid solubility.
-
Add the selected enzyme to the reaction mixture.
-
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC.
-
Enzyme Inactivation: Stop the reaction by inactivating the enzyme, for example, by heat treatment or by adding a specific inhibitor.
-
Purification: Purify the resulting this compound methyl ester from the reaction mixture using chromatographic techniques such as RP-HPLC.
-
Ester Hydrolysis (if necessary): If the C-terminal ester is not desired, it can be hydrolyzed to the free carboxylic acid using mild basic conditions (e.g., dilute NaOH) followed by neutralization.
-
Characterization: Verify the structure and stereochemistry of the final product using mass spectrometry, NMR, and chiral chromatography.
Analytical Methods for Characterization
The analysis of this compound requires techniques that can confirm its primary structure and, crucially, its stereochemistry.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for purifying and assessing the purity of dipeptides. For chiral analysis, specialized chiral stationary phases are necessary to separate the different stereoisomers (D-Ala-L-Phe, L-Ala-L-Phe, D-Ala-D-Phe, and L-Ala-D-Phe).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized dipeptide, confirming the correct formation of the peptide bond. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that confirm the amino acid sequence.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. 1D NMR (¹H and ¹³C) can confirm the presence of the expected functional groups and the overall structure. 2D NMR techniques, such as COSY and HMBC, can be used to assign all proton and carbon signals and confirm the connectivity of the atoms.[8][9] The chemical shifts of the alpha-protons can be indicative of the stereochemical arrangement.
Visualizations
Hypothetical Biosynthetic Pathway
While not naturally occurring, a hypothetical enzymatic synthesis can be envisioned. This diagram illustrates a simplified enzymatic ligation process.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 4. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Characterization of the Zwitterionic Form of D-Alanyl-L-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data interpretation for the characterization of the zwitterionic form of the dipeptide D-Alanyl-L-phenylalanine. At physiological pH, this dipeptide, like other amino acids and peptides, primarily exists as a zwitterion, a molecule with both a positive and a negative electrical charge, rendering it electrically neutral overall. The characterization of this form is crucial for understanding its physicochemical properties, which in turn influences its behavior in biological systems and its potential as a therapeutic agent.
The Zwitterionic State of this compound
The zwitterionic nature of this compound arises from the intramolecular transfer of a proton from the C-terminal carboxylic acid group to the N-terminal amino group. This equilibrium is pH-dependent. At a low pH, the molecule is predominantly in its cationic form (protonated amino and carboxylic acid groups). Conversely, at a high pH, it exists in its anionic form (deprotonated amino and carboxylic acid groups). The isoelectric point (pI) is the pH at which the concentration of the zwitterion is maximized, and the net charge of the molecule is zero.
The pKa values of the terminal amino and carboxyl groups of a dipeptide are influenced by the constituent amino acids. For this compound, the approximate pKa values can be estimated from its constituent amino acids, D-alanine and L-phenylalanine.
Physicochemical Properties
A summary of the key physicochemical properties of the constituent amino acids is presented below. The properties of the dipeptide can be inferred from these values.
| Property | D-Alanine (estimated from L-Alanine) | L-Phenylalanine | This compound (Estimated) |
| Molecular Formula | C3H7NO2 | C9H11NO2 | C12H16N2O3 |
| Molecular Weight | 89.09 g/mol | 165.19 g/mol | 236.27 g/mol [1] |
| pKa1 (-COOH) | ~2.34[2][3] | ~1.83 - 2.58[3][4] | ~2.5 - 3.5 |
| pKa2 (-NH3+) | ~9.69[2][3] | ~9.13 - 9.24[3][4] | ~8.0 - 9.0 |
| Isoelectric Point (pI) | ~6.00[2] | ~5.48 - 5.91[2][4] | ~5.5 - 6.0 |
Note: The pKa and pI values for the dipeptide are estimations and would need to be determined experimentally for precise values.
The equilibrium between the different ionic forms of this compound can be visualized as follows:
Experimental Characterization
The primary techniques for the detailed characterization of the zwitterionic form of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry. For a dipeptide like this compound, 1D ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are invaluable.
Expected ¹H NMR Chemical Shifts:
The zwitterionic form will show characteristic chemical shifts for the protons. The α-protons of both amino acid residues will be deshielded due to the adjacent electron-withdrawing groups. The exact chemical shifts are sensitive to the solvent and pH. Based on data for similar dipeptides like L-alanyl-L-phenylalanine, the following approximate chemical shifts can be expected in D₂O.[1]
| Proton | D-Alanine Residue | L-Phenylalanine Residue |
| α-H | ~3.8 - 4.2 ppm | ~4.5 - 4.8 ppm |
| β-H (CH₃) | ~1.3 - 1.5 ppm | - |
| β-H (CH₂) | - | ~2.9 - 3.2 ppm |
| Amide N-H | - | ~8.0 - 8.5 ppm (in H₂O/D₂O mixtures) |
| Aromatic H | - | ~7.2 - 7.4 ppm |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O for observing most protons, or a mixture of 90% H₂O/10% D₂O to observe the amide proton).
-
Adjust the pH of the solution to the isoelectric point (estimated to be around 5.5-6.0) using dilute DCl or NaOD to ensure the predominance of the zwitterionic form.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a 1D ¹³C NMR spectrum.
-
Perform 2D NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton couplings within each residue and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the proton and carbon signals to the specific atoms in the this compound molecule based on their chemical shifts, coupling patterns, and correlations observed in the 2D spectra.
-
The following diagram illustrates a general workflow for NMR-based characterization:
X-ray Crystallography
Single-crystal X-ray crystallography can provide the precise three-dimensional structure of this compound in its solid, zwitterionic state. This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing.
Experimental Protocol for X-ray Crystallography:
-
Crystallization:
-
The primary challenge is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
-
A common method is slow evaporation from a saturated solution. Various solvents and solvent mixtures should be screened (e.g., water, ethanol, water/ethanol mixtures).
-
The pH of the crystallization solution should be maintained near the isoelectric point to favor the crystallization of the zwitterionic form.
-
Vapor diffusion (hanging drop or sitting drop) is another effective crystallization technique.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.
-
The workflow for X-ray crystallography is depicted below:
Conclusion
The comprehensive characterization of the zwitterionic form of this compound is fundamental for its development in pharmaceutical and biotechnological applications. By employing techniques such as NMR spectroscopy and X-ray crystallography, researchers can gain a detailed understanding of its structural and electronic properties. The experimental protocols and expected data outlined in this guide provide a solid framework for the successful characterization of this dipeptide, enabling further investigation into its biological activity and potential therapeutic uses.
References
An In-depth Technical Guide on the Thermochemical Properties of D-Alanyl-L-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the thermochemical properties of the dipeptide D-Alanyl-L-phenylalanine. Due to the limited direct experimental data available for this specific stereoisomer, this paper also presents data for closely related isomers and the constituent amino acids, L-phenylalanine and D,L-phenylalanine. Furthermore, detailed experimental protocols for key thermochemical measurements are provided to facilitate further research in this area.
Introduction
This compound is a dipeptide composed of a D-alanine residue and an L-phenylalanine residue. The incorporation of a D-amino acid residue confers unique biochemical properties to peptides, including enhanced resistance to enzymatic degradation, which is of significant interest in drug design and development.[1][2] Understanding the thermochemical properties of such peptides is crucial for predicting their stability, solubility, and interactions in biological systems. This guide aims to summarize the available thermochemical data and provide detailed methodologies for its determination.
Quantitative Thermochemical Data
Table 1: Thermochemical Properties of Phenylalanine Isomers
| Property | L-Phenylalanine | D,L-Phenylalanine | Units | References |
| Standard Enthalpy of Formation (crystalline), ΔfH°(cr) | -452.9 ± 2.5 | -466.5 ± 0.8 | kJ·mol-1 | [3] |
| Enthalpy of Combustion (solid), ΔcH°(s) | -4646.3 ± 0.8 | - | kJ·mol-1 | [4] |
| Enthalpy of Solution in Water, ΔsolH° | - | 7.699 | kJ·mol-1 | [3] |
Note: The standard enthalpies of formation for the crystalline isomers of phenylalanine were calculated from experimentally measured enthalpies of combustion.[3] The NIST Chemistry WebBook is a valuable resource for thermochemical data of related compounds.[4][5][6]
Experimental Protocols
The determination of thermochemical properties of peptides and amino acids relies on precise calorimetric techniques. The following sections detail the methodologies for bomb calorimetry and solution calorimetry.
Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for Bomb Calorimetry Experiment.
Detailed Steps:
-
Sample Preparation: A precisely weighed sample of the compound (approximately 1 gram) is typically pressed into a pellet.[7] This pellet is placed in a crucible within the bomb calorimeter. A fuse wire of known length and weight is attached to the terminals inside the bomb, making contact with the sample. One milliliter of distilled water is added to the bottom of the bomb to saturate the internal atmosphere and ensure that any nitric acid formed is in a standard state.[8]
-
Bomb Assembly and Pressurization: The bomb is securely sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25 atmospheres.[8] The pressurized bomb is checked for leaks.
-
Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precise volume of distilled water (e.g., 2000 mL).[8] The calorimeter is assembled, and the ignition leads are connected. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Combustion and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a stable final temperature is reached.
-
Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and for the heat released by the combustion of the fuse wire. A crucial correction for nitrogen-containing compounds is for the heat of formation of nitric acid from the residual nitrogen in the bomb.[9] The acid residue is titrated with a standard base to quantify the amount of nitric acid formed.[8] The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[10] From the corrected temperature rise and the heat capacity of the calorimeter, the heat of combustion of the sample is calculated.
Solution calorimetry measures the enthalpy change when a substance dissolves in a solvent. This data can be used to determine the standard enthalpy of formation of the substance in solution.
Detailed Steps:
-
Calorimeter Preparation: A known volume of the solvent (e.g., water or a dilute acid) is placed in the reaction vessel of the calorimeter. The calorimeter is assembled, and the system is allowed to reach thermal equilibrium.
-
Calibration: The heat capacity of the calorimeter and its contents is determined by electrical calibration, where a known amount of electrical energy is supplied through a heater, and the resulting temperature change is measured.[11]
-
Sample Dissolution: A precisely weighed sample of the crystalline peptide, contained in a sealed ampoule, is submerged in the solvent within the calorimeter. Once thermal equilibrium is re-established, the ampoule is broken, and the sample dissolves.
-
Temperature Measurement: The temperature change upon dissolution is carefully measured until a stable final temperature is reached.
-
Calculation: The enthalpy of solution (ΔsolH) is calculated from the observed temperature change and the heat capacity of the system.[12] By measuring the heats of solution of the compound in different solvents (e.g., water and a potassium hydroxide (B78521) solution), the standard enthalpies of formation of the dipeptide and its dissociation products in aqueous solutions can be calculated.[3]
ITC is a powerful technique for studying the thermodynamics of biomolecular interactions. While not directly measuring the enthalpy of formation, it provides the enthalpy change (ΔH) of binding events, which is critical for understanding the interactions of dipeptides with other molecules.
Detailed Steps:
-
Sample Preparation: The dipeptide solution is placed in the sample cell of the calorimeter, and a solution of the binding partner (e.g., a protein or a metal ion) is loaded into the injection syringe.[13] Both solutions must be in the same buffer to minimize heats of dilution.[14]
-
Titration: Small aliquots of the titrant from the syringe are injected into the sample cell.
-
Heat Measurement: Each injection causes a heat change, which is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the reactants. Fitting this binding isotherm to a suitable model yields the binding affinity (Ka), stoichiometry (n), and the enthalpy of binding (ΔH).
Biological Significance and Signaling Pathways
D-amino acid-containing peptides (DAACPs) are known to have distinct biological roles compared to their L-counterparts. The presence of a D-amino acid can significantly increase a peptide's resistance to proteolytic degradation, thereby prolonging its biological activity.[1] DAACPs are often synthesized by non-ribosomal peptide synthetases (NRPSs), particularly in microorganisms, or can be formed through post-translational modification of L-peptides.[1]
The constituent amino acid, L-phenylalanine, is a precursor for several important signaling molecules in the central nervous system.
L-Phenylalanine Metabolic Pathway
Caption: Biosynthesis of Catecholamines from L-Phenylalanine.
This pathway highlights the crucial role of L-phenylalanine in neurotransmitter synthesis.[15][16] While a specific signaling pathway directly involving this compound has not been elucidated, its increased stability suggests it could have prolonged or modified effects if it interacts with receptors or enzymes within these or other pathways.
Conclusion
The thermochemical properties of this compound are of considerable interest for its potential applications in pharmacology and materials science. While direct experimental data for this specific dipeptide remains scarce, this guide provides a framework for its investigation by presenting data on related compounds and detailing the necessary experimental protocols. The methodologies of bomb calorimetry, solution calorimetry, and isothermal titration calorimetry are robust techniques for obtaining the essential thermodynamic parameters that govern the stability, solubility, and interactions of this and other D-amino acid-containing peptides. Further research is warranted to fully characterize the thermochemical landscape of this intriguing molecule and to explore its biological functions.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Phenylalanine [webbook.nist.gov]
- 5. DL-Phenylalanine [webbook.nist.gov]
- 6. Phenylalanine [webbook.nist.gov]
- 7. pages.jh.edu [pages.jh.edu]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. seas.upenn.edu [seas.upenn.edu]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Solution Calorimetry [serc.carleton.edu]
- 12. moorparkcollege.edu [moorparkcollege.edu]
- 13. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Phenylalanine - Wikipedia [en.wikipedia.org]
- 16. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
A Technical Guide to the Crystal Structure Analysis of Dipeptides: The Case of D-Alanyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the crystal structure of dipeptides, with a specific focus on D-Alanyl-L-phenylalanine. While a publicly available, specific crystal structure for this compound is not readily found in crystallographic databases, this document outlines the essential experimental protocols, data presentation standards, and analytical workflows that are fundamental to the crystallographic study of such molecules. This guide serves as a foundational resource for researchers embarking on the structural characterization of novel dipeptides in the context of drug discovery and development.
Introduction to Dipeptide Crystallography
The three-dimensional arrangement of atoms in a dipeptide crystal is crucial for understanding its physicochemical properties, including solubility, stability, and biological activity. X-ray crystallography is a powerful technique for elucidating this atomic-level structure.[1][2] The process involves growing a single crystal of the dipeptide, irradiating it with X-rays, and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of peptide-based therapeutics.[3]
Experimental Protocols
The successful crystal structure determination of a dipeptide like this compound relies on a series of well-defined experimental procedures.
Synthesis and Purification
The synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis protocols. A common approach involves the coupling of protected D-alanine and L-phenylalanine amino acids, followed by deprotection and purification.
A representative synthetic workflow is as follows:
-
Protection: The amino group of D-alanine and the carboxyl group of L-phenylalanine are protected using appropriate protecting groups (e.g., Boc or Fmoc for the amino group and a methyl or benzyl (B1604629) ester for the carboxyl group).
-
Coupling: The protected amino acids are coupled using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU).
-
Deprotection: The protecting groups are removed under specific conditions to yield the dipeptide.
-
Purification: The crude dipeptide is purified to high homogeneity (typically >95%) using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the compound are confirmed by mass spectrometry and NMR spectroscopy.
Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For dipeptides, various crystallization techniques can be employed:
-
Vapor Diffusion: This is the most common method. A drop containing the purified dipeptide, a precipitant, and a buffer is allowed to equilibrate with a larger reservoir of the precipitant solution. As the precipitant concentration in the drop slowly increases, the dipeptide solution becomes supersaturated, leading to crystal formation.
-
Slow Evaporation: A solution of the dipeptide is left undisturbed in an open container, allowing the solvent to evaporate slowly, which increases the concentration of the dipeptide and can lead to crystallization.
-
Cooling Crystallization: A saturated solution of the dipeptide at a higher temperature is slowly cooled, decreasing the solubility and inducing crystallization.
A systematic screening of various conditions (e.g., pH, temperature, precipitant type, and concentration) is typically necessary to identify optimal crystallization conditions.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a monochromatic X-ray beam, often from a synchrotron source or a laboratory X-ray diffractometer.[4]
The general workflow for data collection is as follows:
-
Crystal Screening: Crystals are initially screened to assess their diffraction quality.
-
Data Collection: A full diffraction dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Data Processing: The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This data is then used to determine the unit cell parameters and the space group of the crystal.
The experimental workflow for crystal structure determination is illustrated in the diagram below:
Data Presentation
The results of a crystal structure analysis are typically presented in a standardized format, allowing for easy comparison and validation.
Crystallographic Data
The primary crystallographic data for a dipeptide like this compound would be summarized in a table similar to the one below. The values presented here are hypothetical and serve as an example.
| Parameter | Value |
| Chemical formula | C₁₂H₁₆N₂O₃ |
| Formula weight | 236.27 g/mol |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 5.80 |
| b (Å) | 15.20 |
| c (Å) | 13.50 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1190.0 |
| Z | 4 |
| Calculated density (g/cm³) | 1.32 |
| Absorption coefficient (mm⁻¹) | 0.09 |
| F(000) | 504 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.0 - 28.0 |
| Reflections collected | 10500 |
| Independent reflections | 2500 |
| R_int | 0.045 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.050, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.135 |
Selected Bond Lengths and Angles
A detailed analysis of the molecular geometry includes the measurement of bond lengths and angles. Representative values for a dipeptide are shown below (hypothetical).
| Bond | Length (Å) | Angle | Degree (°) |
| N1-Cα1 | 1.47 | Cα1-C1-O1 | 120.5 |
| Cα1-C1 | 1.52 | Cα1-C1-N2 | 116.0 |
| C1-N2 | 1.33 | C1-N2-Cα2 | 122.3 |
| N2-Cα2 | 1.46 | N2-Cα2-C2 | 110.1 |
| Cα2-C2 | 1.53 | Cα2-C2-O2 | 118.2 |
| C2-O2 | 1.25 | Cα2-C2-O3 | 117.5 |
Molecular Structure and Interactions
The crystal structure reveals the conformation of the this compound molecule and how these molecules pack in the crystal lattice through various intermolecular interactions.
The diagram below illustrates a hypothetical molecular structure of this compound and highlights key functional groups involved in potential interactions.
In the solid state, dipeptides are stabilized by a network of hydrogen bonds involving the amino and carboxyl groups, as well as the peptide backbone. The phenyl ring of the L-phenylalanine residue can also participate in π-π stacking interactions, further stabilizing the crystal packing. A thorough analysis of these non-covalent interactions is essential for understanding the crystal's properties.
Conclusion
The crystal structure analysis of this compound, and dipeptides in general, provides fundamental insights into their molecular conformation and intermolecular interactions. This knowledge is a critical component in the fields of medicinal chemistry and materials science, enabling the design of new molecules with tailored properties. While specific experimental data for this compound is not publicly available, the protocols and data presentation standards outlined in this guide provide a robust framework for the crystallographic investigation of this and other dipeptides.
References
- 1. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. X-Ray Powder Diffraction Analysis of Peptide Drug | MtoZ Biolabs [mtoz-biolabs.com]
- 3. X-ray structures of new dipeptide taste ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chirality and Optical Rotation of D-Alanyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemical properties of the dipeptide D-Alanyl-L-phenylalanine, with a specific focus on its chirality and resulting optical rotation. Chirality is a fundamental concept in drug development and molecular recognition, as the physiological and pharmacological effects of stereoisomers can vary significantly. This document details the principles of optical activity, presents quantitative data for the optical rotation of alanyl-phenylalanine stereoisomers, outlines experimental protocols for polarimetry and peptide synthesis, and provides visual representations of key concepts and workflows to aid in understanding.
Introduction to Chirality in Dipeptides
Chirality, or 'handedness', is a geometric property of a molecule that is non-superimposable on its mirror image. In amino acids (with the exception of glycine), the alpha-carbon (Cα) is a chiral center, as it is bonded to four different groups: a hydrogen atom, a carboxyl group, an amino group, and a side chain (R group).[1] These two non-superimposable mirror-image forms are called enantiomers.
The configuration of a chiral center is designated as either D (dextro) or L (levo) based on the spatial arrangement of the groups around the Cα, relative to glyceraldehyde.[2] In nature, L-amino acids are the predominant form found in proteins.[3]
This compound is a dipeptide composed of two amino acids with different chiral configurations: D-alanine and L-phenylalanine. This makes the molecule itself chiral. Dipeptides can exist as diastereomers, which are stereoisomers that are not mirror images of each other. For the dipeptide Alanyl-phenylalanine, there are four possible stereoisomers:
-
L-Alanyl-L-phenylalanine
-
D-Alanyl-D-phenylalanine (the enantiomer of L-Alanyl-L-phenylalanine)
-
This compound
-
L-Alanyl-D-phenylalanine (the enantiomer of this compound)
These diastereomeric pairs (e.g., L-Ala-L-Phe and D-Ala-L-Phe) have different physical properties, including their specific optical rotation.
Optical Rotation: Principles and Measurement
Optically active molecules, such as chiral dipeptides, have the ability to rotate the plane of plane-polarized light.[4] This phenomenon is known as optical rotation and is measured using an instrument called a polarimeter. The extent and direction of this rotation are characteristic of the molecule.
-
Dextrorotatory (+): The compound rotates the plane of polarized light in a clockwise direction.
-
Levorotatory (-):- The compound rotates the plane of polarized light in a counter-clockwise direction.
The observed rotation (α) is dependent on several factors, including the concentration of the sample, the length of the light path, the wavelength of the light, and the temperature. To standardize these measurements, the specific rotation ([α]) is calculated using the following formula:
[α]Tλ = α / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (commonly the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
It is crucial to note that the D/L designation does not predict the direction (+/-) of optical rotation.[1] This must be determined experimentally.
Quantitative Data: Optical Rotation of Alanyl-phenylalanine Stereoisomers
| Dipeptide Stereoisomer | Specific Rotation ([α]) | Conditions |
| L-Phenylalanyl-L-phenylalanine | +41° ± 2° | c = 1 in Acetic Acid |
Table 1: Specific Rotation of an Alanyl-phenylalanine related stereoisomer. Data sourced from Thermo Scientific Chemicals product information for L-Phenylalanyl-L-phenylalanine.[5]
The optical rotation of a dipeptide is a composite of the contributions from both chiral centers and the overall molecular conformation. The sign and magnitude of rotation for this compound will be unique to its specific three-dimensional structure.
Experimental Protocols
Measurement of Optical Rotation via Polarimetry
This protocol outlines the standard procedure for determining the specific rotation of a dipeptide sample.
Instrumentation:
-
Digital Polarimeter
-
Sodium lamp (589 nm) or other specified light source
-
Polarimeter cell (e.g., 1 dm)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, often using a certified quartz plate or a blank solvent measurement to set the zero point.[6]
-
Sample Preparation: a. Accurately weigh a precise amount of the dipeptide sample (e.g., 100 mg). b. Dissolve the sample in a suitable solvent (e.g., water, ethanol, or acetic acid) in a volumetric flask to a known volume (e.g., 10 mL). Ensure the sample is fully dissolved. The solution must be clear and free of turbidity.[6]
-
Measurement: a. Rinse the polarimeter cell with the prepared solution. b. Fill the cell with the solution, ensuring no air bubbles are present in the light path. c. Place the cell in the polarimeter and allow the temperature to stabilize (e.g., 20°C or 25°C). d. Record the observed optical rotation (α). Take multiple readings to ensure accuracy.
-
Calculation: Use the formula provided in Section 2 to calculate the specific rotation [α].
Synthesis of this compound
The synthesis of dipeptides is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. The following is a generalized workflow for SPPS.[7]
Materials:
-
Fmoc-L-phenylalanine-preloaded resin
-
Fmoc-D-alanine
-
Coupling agent (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM)
-
Ether for precipitation
Procedure:
-
Resin Swelling: Swell the Fmoc-L-phenylalanine resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the L-phenylalanine on the resin using 20% piperidine in DMF to expose the free amine.
-
Coupling: a. Activate the carboxyl group of Fmoc-D-alanine with a coupling agent and a base. b. Add the activated Fmoc-D-alanine to the resin to form the peptide bond. c. Allow the reaction to proceed to completion. Monitor with a qualitative test (e.g., Kaiser test).
-
Final Deprotection: Remove the Fmoc group from the newly added D-alanine.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the dipeptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the this compound via mass spectrometry and NMR. Determine the optical rotation using the polarimetry protocol described above.
Visualizations
Chirality and Stereoisomers
References
Methodological & Application
Application Note and Protocol: Solid-Phase Synthesis of D-Alanyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the solid-phase synthesis of the dipeptide D-Alanyl-L-phenylalanine using Fmoc/tBu chemistry. This method offers a robust and efficient approach for the stepwise assembly of amino acids on a solid support, simplifying purification and enabling high yields.[1]
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, facilitating the creation of custom peptide sequences for a wide range of applications, including drug discovery, proteomics, and materials science. The Fmoc/tBu strategy is a widely adopted methodology due to its mild reaction conditions and the stability of the final peptide. This protocol will detail the synthesis of this compound on Wang resin, a popular solid support for the synthesis of peptides with a C-terminal carboxylic acid.[2][3]
Principle of the Method
The synthesis commences with the covalent attachment of the C-terminal amino acid, L-phenylalanine, to the Wang resin. The N-terminal of this amino acid is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. Subsequent steps involve the removal of the Fmoc group, followed by the coupling of the next Fmoc-protected amino acid, D-alanine. This cycle is repeated for each amino acid in the sequence. Finally, the completed dipeptide is cleaved from the resin, and all protecting groups are removed to yield the desired product.
Experimental Protocols
This protocol is designed for a 0.1 mmol synthesis scale.
Protocol 1: Loading of Fmoc-L-phenylalanine onto Wang Resin
-
Resin Swelling: In a reaction vessel, swell 1.0 g of Wang resin (substitution ~1.0 mmol/g) in a 9:1 (v/v) mixture of dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) (15 mL) for 1 hour.[4]
-
Reagent Preparation: In a separate flask, dissolve Fmoc-L-Phe-OH (2.0 equivalents relative to resin loading) and 1-hydroxybenzotriazole (B26582) (HOBt) (2.0 equivalents) in a minimal amount of DMF.
-
Activation and Coupling:
-
Drain the solvent from the swollen resin.
-
Add the Fmoc-L-Phe-OH/HOBt solution to the resin.
-
Cool the reaction vessel in an ice bath.
-
Add N,N'-diisopropylcarbodiimide (DIC) (2.0 equivalents) to the resin suspension.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Agitate the mixture at room temperature for 4-12 hours.[5]
-
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) (2 equivalents) and pyridine (B92270) (2 equivalents) in DCM for 30 minutes.
-
Washing: Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined spectrophotometrically by measuring the amount of Fmoc released upon treatment with piperidine (B6355638).
Protocol 2: Fmoc Deprotection
-
Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF (10 mL) for 30 minutes.
-
Fmoc Removal: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF (10 mL). Agitate the mixture for 20 minutes at room temperature.[6]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.
Protocol 3: Coupling of Fmoc-D-alanine
-
Reagent Preparation: In a separate vial, dissolve Fmoc-D-Ala-OH (3.0 equivalents), HOBt (3.0 equivalents), and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) (2.9 equivalents) in DMF (5 mL).
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (6.0 equivalents) to the amino acid mixture and agitate for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Add the activated Fmoc-D-Ala-OH solution to the deprotected resin from Protocol 2. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
Protocol 4: Cleavage and Deprotection
-
Final Fmoc Removal: Perform the Fmoc deprotection procedure as described in Protocol 2 to remove the N-terminal Fmoc group from the D-alanine residue.
-
Resin Washing and Drying: Wash the resin with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL). Dry the resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin. Agitate the mixture at room temperature for 1.5 to 2 hours.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Drying: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice more. Dry the crude peptide under vacuum.
Data Presentation
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | |
| Resin | Wang Resin | ~1.0 mmol/g substitution |
| Fmoc-L-Phe-OH | 2.0 eq | For loading onto the resin |
| HOBt (Loading) | 2.0 eq | |
| DIC | 2.0 eq | |
| DMAP | 0.1 eq | Catalytic amount |
| Fmoc-D-Ala-OH | 3.0 eq | For coupling step |
| HOBt (Coupling) | 3.0 eq | |
| HBTU | 2.9 eq | |
| DIPEA | 6.0 eq | |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | |
| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5) | |
| Loading Reaction Time | 4-12 hours | |
| Coupling Reaction Time | 1-2 hours | |
| Cleavage Reaction Time | 1.5-2 hours | [2] |
Purification and Characterization
The crude this compound should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[7] The identity and purity of the final product can be confirmed by mass spectrometry (MS) and analytical RP-HPLC.[8][9][10]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. peptideweb.com [peptideweb.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. biotage.com [biotage.com]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Enzymatic Synthesis of D-Alanyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic synthesis of the dipeptide D-Alanyl-L-phenylalanine. The synthesis is based on a kinetically controlled approach using α-chymotrypsin, which has been shown to effectively catalyze the formation of peptide bonds involving an N-terminal D-amino acid when a reactive acyl donor is used. This method offers a significant advantage in producing chiral dipeptides with high yield and stereospecificity under mild reaction conditions.
Introduction
D-amino acid-containing peptides are of significant interest in drug development due to their increased resistance to proteolytic degradation, leading to improved pharmacokinetic profiles. The synthesis of such peptides, however, can be challenging. Chemoenzymatic methods provide a powerful alternative to purely chemical synthesis, offering high stereoselectivity and avoiding the need for extensive protecting group strategies.
This protocol details the use of α-chymotrypsin for the synthesis of a this compound derivative. While proteases typically show strong L-stereoselectivity, the use of a highly reactive N-protected D-amino acid carbamoylmethyl (Cam) ester as the acyl donor enables the efficient incorporation of a D-amino acid at the N-terminus of a dipeptide amide[1].
Enzymatic Reaction Pathway
The synthesis proceeds via a kinetically controlled reaction mechanism. The N-protected D-alanine carbamoylmethyl ester acts as the acyl donor, and L-phenylalanine amide serves as the nucleophile (acyl acceptor). The enzyme, α-chymotrypsin, facilitates the aminolysis of the acyl-enzyme intermediate by the L-phenylalanine amide, leading to the formation of the dipeptide.
Experimental Protocols
This section provides detailed methodologies for the key experiments.
Materials
-
α-Chymotrypsin (EC 3.4.21.1)
-
N-benzyloxycarbonyl-D-alanine (Z-D-Ala)
-
L-Phenylalanine amide hydrochloride (L-Phe-NH2·HCl)
-
Tris-HCl buffer
-
Ethyl acetate
-
Reversed-phase HPLC column (e.g., C18)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
Synthesis of N-protected D-Alanine Carbamoylmethyl Ester (Acyl Donor)
The reactive acyl donor, Z-D-Ala-Cam, is synthesized chemically prior to the enzymatic reaction.
-
Dissolve N-benzyloxycarbonyl-D-alanine (Z-D-Ala) and iodoacetamide in a suitable organic solvent (e.g., ethyl acetate).
-
Add triethylamine dropwise to the solution at room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain Z-D-Ala-Cam.
Enzymatic Synthesis of N-protected this compound Amide
The following protocol is adapted from the synthesis of N-protected D-aminoacyl-L-amino acid amides[1].
-
Prepare a 0.1 M Tris-HCl buffer solution at pH 8.0.
-
Dissolve the acyl donor, N-protected D-alanine carbamoylmethyl ester (e.g., Z-D-Ala-Cam), to a final concentration of 10 mM.
-
Dissolve the acyl acceptor, L-phenylalanine amide hydrochloride (L-Phe-NH2·HCl), to a final concentration of 50 mM.
-
Add α-chymotrypsin to the reaction mixture to a final concentration of 2 mg/mL.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time intervals (e.g., 1, 2, 3, and 5 hours) and analyzing them by reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification of the Dipeptide
-
Upon completion of the enzymatic reaction, terminate the reaction by adding a denaturing agent (e.g., trifluoroacetic acid to a final concentration of 0.1%).
-
Filter the reaction mixture to remove the precipitated enzyme.
-
Purify the dipeptide from the supernatant using preparative RP-HPLC. A C18 column is typically used with a gradient of acetonitrile in water containing 0.1% TFA.
-
Collect the fractions containing the desired dipeptide.
-
Lyophilize the pooled fractions to obtain the purified N-protected this compound amide.
Deprotection of the Dipeptide (Optional)
If the unprotected dipeptide is required, the N-terminal protecting group (e.g., Z-group) can be removed by standard methods such as catalytic hydrogenation.
Analytical Methods
-
RP-HPLC: Monitor the reaction progress and assess the purity of the final product. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA. Detection is typically performed at 210-220 nm.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized dipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the dipeptide and its stereochemistry.
Data Presentation
The following tables summarize typical quantitative data for the enzymatic synthesis of dipeptides with N-terminal D-amino acids using α-chymotrypsin, based on the reference protocol[1].
Table 1: Reaction Conditions for Enzymatic Synthesis
| Parameter | Value |
| Enzyme | α-Chymotrypsin |
| Enzyme Concentration | 2 mg/mL |
| Acyl Donor | N-protected D-Alanine-Cam |
| Acyl Donor Concentration | 10 mM |
| Acyl Acceptor | L-Phenylalanine-NH2 |
| Acyl Acceptor Concentration | 50 mM |
| Buffer | 0.1 M Tris-HCl |
| pH | 8.0 |
| Temperature | 25°C |
| Reaction Time | 1 - 5 hours |
Table 2: Synthesis Yields of N-protected D-aminoacyl-L-amino Acid Amides
| Acyl Donor (N-protected D-AA-Cam) | Acyl Acceptor (L-AA-NH2) | Reaction Time (h) | Yield (%) |
| Z-D-Phe-Cam | L-Leu-NH2 | 1 | 80 |
| Z-D-Leu-Cam | L-Leu-NH2 | 3 | 75 |
| Z-D-Ala-Cam | L-Leu-NH2 | 3 | 65 |
Data adapted from a study on the synthesis of various D-aminoacyl-L-amino acid amides[1]. The yield for this compound-NH2 is expected to be in a similar range.
Experimental Workflow
The overall experimental workflow for the enzymatic synthesis of this compound is depicted below.
Conclusion
The described chemoenzymatic approach provides an efficient and stereoselective method for the synthesis of this compound derivatives. The use of α-chymotrypsin with a reactive carbamoylmethyl ester of N-protected D-alanine allows for high yields under mild conditions. This protocol can be adapted for the synthesis of various other dipeptides containing N-terminal D-amino acids, making it a valuable tool for researchers in peptide chemistry and drug development.
References
Application Note: HPLC Purification of D-Alanyl-L-phenylalanine
Introduction
D-Alanyl-L-phenylalanine is a dipeptide of significant interest in biochemical and pharmaceutical research. As a specific stereoisomer, its purity is critical for accurate in-vitro and in-vivo studies, as well as for its potential use in drug development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides.[1][2][3][4] This application note provides a detailed protocol for the purification of this compound from a crude synthetic mixture using RP-HPLC. The method is designed to separate the target dipeptide from common impurities such as unreacted amino acids, by-products, and other diastereomers.
Principle of Separation
The separation of this compound by reversed-phase HPLC is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[3][4] A gradient of increasing organic solvent (acetonitrile) in an aqueous mobile phase is used to elute the components from the column. More hydrophobic compounds are retained longer on the column and elute at higher organic solvent concentrations. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), helps to improve peak shape and resolution by forming neutral ion pairs with the charged amino and carboxyl groups of the peptide.
Experimental Protocols
1. Materials and Instrumentation
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). The choice of column dimensions will depend on the amount of sample to be purified.
-
Solvents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724).
-
-
Sample: Crude this compound, synthesized and lyophilized.
-
Sample Diluent: Mobile Phase A.
2. Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the crude peptide in Mobile Phase A to a final concentration of approximately 10 mg/mL.
-
Ensure the sample is completely dissolved. If necessary, sonicate the solution for a few minutes.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
3. HPLC Method
The following HPLC parameters are a starting point and may require optimization based on the specific crude sample and HPLC system.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 214 nm and 254 nm |
| Injection Volume | 500 µL (dependent on column size and sample concentration) |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 50 |
| 40 | 95 |
| 45 | 95 |
| 46 | 5 |
| 55 | 5 |
4. Fraction Collection and Analysis
-
Monitor the chromatogram at 214 nm, where the peptide bond absorbs strongly.[3][4]
-
Collect fractions corresponding to the main peak, which is expected to be the this compound.
-
Analyze the purity of the collected fractions using an analytical HPLC system with a similar, but faster, gradient.
-
Pool the fractions that meet the desired purity level.
5. Post-Purification Processing
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a white, fluffy powder.
-
Determine the final purity and yield of the purified product.
Data Presentation
Table 2: Expected HPLC Purification Results
| Parameter | Expected Value |
| Crude Purity | 70-85% |
| Retention Time of this compound | 15-25 minutes (highly dependent on the specific system and column) |
| Purity of Final Product | >98% |
| Overall Yield | 40-60% |
Visualizations
Experimental Workflow Diagram
Caption: Figure 1: HPLC Purification Workflow for this compound.
Logical Relationship of HPLC Parameters
Caption: Figure 2: Interrelationship of Key HPLC Parameters.
References
Application Notes: The Strategic Use of D-Alanyl-L-phenylalanine Motifs in Peptide Library Synthesis
Introduction
The synthesis and screening of peptide libraries are cornerstone strategies in modern drug discovery, enabling the rapid identification of novel ligands, enzyme inhibitors, and therapeutic leads.[1] A significant challenge in developing peptide-based therapeutics is their inherent susceptibility to degradation by endogenous proteases, which limits their in vivo stability and bioavailability. A powerful strategy to overcome this limitation is the incorporation of non-natural amino acids, such as D-isomers, into the peptide sequence.[1][2][3]
The incorporation of a D-amino acid, such as D-Alanine, adjacent to an L-amino acid, like L-Phenylalanine, creates a unique structural motif (D-Ala-L-Phe). This motif imparts significant resistance to enzymatic cleavage because proteases are stereospecific and primarily recognize L-amino acid sequences.[2][4] This enhanced stability can lead to a longer in vivo half-life, a critical attribute for therapeutic peptides.[2][4] Furthermore, the altered stereochemistry can induce novel conformational constraints on the peptide backbone, potentially leading to altered receptor binding affinities and improved biological activity.[4] These application notes provide a comprehensive guide to the rationale, benefits, and detailed methodologies for incorporating the D-Alanyl-L-phenylalanine motif into peptide libraries for therapeutic research and development.
Key Applications and Advantages
-
Enhanced Proteolytic Stability : Peptides composed exclusively of L-amino acids are rapidly degraded by proteases. The D-configuration of the alanine (B10760859) residue in a D-Ala-L-Phe motif acts as a "protease shield," as the D-amino acid does not fit into the active site of most common proteases, thereby preventing cleavage and extending the peptide's half-life in biological matrices.[2][4]
-
Modulation of Biological Activity : The introduction of a D-amino acid alters the peptide's three-dimensional structure. This conformational change can modify its binding affinity and selectivity for biological targets such as G-protein coupled receptors.[4] This allows for the exploration of novel structure-activity relationships (SAR) within a peptide library.
-
Development of Peptidomimetics : The D-Ala-L-Phe motif is a key component in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved drug-like properties.[5][6] Libraries based on this motif are valuable for screening for potent and stable drug candidates.
-
Drug Target Screening : Peptide libraries incorporating this motif can be used to identify novel inhibitors of specific enzymes or to discover ligands that bind to cell-surface receptors with high affinity. The increased stability of the library members ensures more reliable screening results.[1]
Data Presentation
Quantitative data from stability and binding assays are crucial for evaluating the effectiveness of incorporating the D-Ala-L-Phe motif.
| Table 1: Comparative In Vitro Stability of Peptides in Human Plasma | |
| Peptide Sequence | Half-Life (t½) in hours |
| Ac-L-Ala-L-Phe-Gly-NH₂ | 0.5 |
| Ac-D-Ala -L-Phe-Gly-NH₂ | > 24 |
| Ac-L-Ala-D-Phe -Gly-NH₂ | > 24 |
| Ac-Ser-L-Ala-L-Phe-Arg-NH₂ | 1.2 |
| Ac-Ser-D-Ala -L-Phe-Arg-NH₂ | > 48 |
Data are representative and illustrate the expected increase in stability when a D-amino acid is incorporated.
| Table 2: Example Receptor Binding Affinity Data (Calcium-Sensing Receptor) | |
| Peptide Ligand | Binding Affinity (Kd) in µM |
| L-Phe-Gly-L-Arg-L-Lys | 15.2 |
| D-Ala -L-Phe-Gly-L-Arg-L-Lys | 8.7 |
| L-Ala-L-Phe-Gly-L-Arg-L-Lys | 12.5 |
Data are hypothetical and demonstrate how the D-Ala motif can potentially alter (in this case, improve) binding affinity.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a D-Ala-L-Phe Motif
This protocol describes the standard Fmoc/tBu strategy for synthesizing a peptide with a D-Ala-L-Phe sequence on a Rink Amide resin.[2][7]
Materials:
-
Rink Amide MBHA Resin
-
Fmoc-L-Phe-OH, Fmoc-D-Ala-OH, and other required Fmoc-protected L-amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
SPPS reaction vessel and shaker
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution to the resin, and agitate for 20 minutes to remove the Fmoc protecting group from the resin.[7]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual reagents.[7]
-
Amino Acid Coupling (First Amino Acid, e.g., L-Phe):
-
Washing: Drain the coupling solution and wash the resin as described in step 3.
-
Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid by repeating step 2.
-
Sequential Coupling (Second Amino Acid, D-Ala): Repeat steps 4 (using Fmoc-D-Ala-OH) and 5 to couple the next amino acid.
-
Chain Elongation: Continue the cycle of deprotection (step 6) -> washing (step 3) -> coupling (step 7) for all subsequent amino acids in the desired sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes all side-chain protecting groups.[2]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain the crude product.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol determines the half-life of peptides to quantify the stability enhancement provided by the D-Ala-L-Phe motif.[4]
Objective: To compare the half-life of a peptide containing the D-Ala-L-Phe motif against its all-L-amino acid counterpart in a biological matrix.[4]
Materials:
-
Test peptides (with and without the D-amino acid)
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Trifluoroacetic acid (TFA) for reaction quenching
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Methodology:
-
Peptide Incubation: Incubate the test peptides at a final concentration of 100 µM in 80% human plasma (in PBS) at 37°C.[4]
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).[4]
-
Sample Preparation: Immediately quench the enzymatic degradation in each aliquot by adding an equal volume of 1% TFA in ACN.
-
Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.[4]
-
HPLC Analysis:
-
Collect the supernatant containing the peptide.
-
Quantify the amount of intact peptide remaining in the supernatant at each time point by RP-HPLC.[4]
-
Use a standard curve generated from the pure peptide to determine its concentration.
-
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[4]
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: D-Amino acids enhance peptide stability and target engagement.
Caption: Logical benefits of using the D-Ala-L-Phe motif.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholarly Commons - Research & Creativity Showcase: Synthesis of Alanine-Containing Peptides [scholarlycommons.pacific.edu]
Application Notes and Protocols for the Investigation of D-Alanyl-L-phenylalanine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the initial investigation of the dipeptide D-Alanyl-L-phenylalanine in a cell culture setting. Due to the limited availability of specific data on the cellular effects of this particular dipeptide, this document presents a generalized yet detailed protocol that can be adapted for the study of novel small molecules. The protocols outlined herein cover essential preliminary steps, cytotoxicity assessment, and functional assays to elucidate potential biological activity. All data presented are illustrative examples to guide the researcher in data presentation and interpretation.
Introduction
The study of dipeptides and their individual enantiomeric components is a growing area of interest in cancer research and cell biology. D-amino acids, once thought to be biologically inert in eukaryotes, have been shown to play roles in cancer cell proliferation and metabolism.[1] L-phenylalanine is an essential amino acid crucial for protein synthesis and a precursor to important neurotransmitters.[2][3] Furthermore, some L-phenylalanine dipeptides have demonstrated anti-tumor activities.[4][5]
This document outlines a series of protocols to characterize the in vitro effects of this compound on a selected cell line. The workflow is designed to first establish a working concentration range through solubility and cytotoxicity screening, followed by more detailed functional assays to probe for specific cellular responses such as apoptosis and cell cycle alterations.
Materials and Reagents
-
This compound (purity ≥ 95%)
-
Selected cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Cell cycle analysis kit (e.g., Propidium Iodide staining solution with RNase A)
-
96-well and 6-well cell culture plates
-
Flow cytometer
-
Plate reader
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step is to determine a suitable solvent for the dipeptide and prepare a high-concentration stock solution.
Protocol:
-
Assess the solubility of this compound in common biocompatible solvents (e.g., water, PBS, DMSO).
-
Prepare a 100 mM stock solution in the chosen solvent (e.g., sterile DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Culture Maintenance
Standard aseptic cell culture techniques are required. The following is a general guideline.
Protocol:
-
Culture cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
For experiments, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired concentration.
Cytotoxicity Assessment (Dose-Response)
This experiment is crucial for determining the concentration range of this compound that affects cell viability. This will inform the concentrations used in subsequent functional assays.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 1000 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose) and an untreated control.
-
Remove the overnight culture medium from the cells and replace it with the prepared treatment media.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Apoptosis Assay by Flow Cytometry
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the Annexin V-FITC/PI apoptosis kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark as per the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis by Flow Cytometry
This experiment investigates whether this compound causes cell cycle arrest.
Protocol:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Illustrative Cytotoxicity of this compound on PC-3 Cells after 48h Treatment.
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100.0 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 95.1 | 5.5 |
| 50 | 78.3 | 6.1 |
| 100 | 52.4 | 4.9 |
| 250 | 25.7 | 3.8 |
| 500 | 10.2 | 2.5 |
| 1000 | 4.6 | 1.9 |
| IC50 (µM) | ~105 |
Table 2: Illustrative Summary of Functional Assays on PC-3 Cells Treated with this compound for 48h.
| Treatment | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 4.5 ± 1.1 | 65.2 ± 3.4 | 20.1 ± 2.1 | 14.7 ± 1.8 |
| 50 µM | 15.8 ± 2.5 | 63.9 ± 4.1 | 15.5 ± 2.5 | 20.6 ± 2.9 |
| 100 µM | 35.2 ± 3.8 | 50.1 ± 3.9 | 10.3 ± 1.9 | 39.6 ± 4.2 |
Visualizations
Diagrams are essential for visualizing workflows and hypothetical mechanisms.
References
- 1. D-Amino Acids and Cancer: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 3. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]
- 4. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of D-Alanyl-L-phenylalanine by LC-MS/MS: An Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of D-Alanyl-L-phenylalanine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note is intended for researchers, scientists, and drug development professionals who require a sensitive and selective method for the quantification of this dipeptide in various biological matrices.
Introduction
This compound is a dipeptide of interest in various fields of biomedical research, including drug discovery and metabolism studies. Its accurate quantification is crucial for understanding its pharmacokinetic and pharmacodynamic properties. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This document outlines a comprehensive protocol, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. A generic protocol for protein precipitation, suitable for plasma or serum samples, is provided below.
Protocol: Protein Precipitation
-
To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
For the chiral separation of this compound, a chiral stationary phase is required.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Chiral stationary phase column (e.g., CROWNPAK CR-I(+)) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 2% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 237.1 | 120.1 | 15 | 100 |
| 237.1 | 72.1 | 20 | 100 | |
| This compound-d5 (IS) | 242.1 | 125.1 | 15 | 100 |
Note: The fragmentation of the dipeptide is expected to yield the phenylalanyl immonium ion (m/z 120.1) and the alanyl immonium ion (m/z 72.1). The specific transitions and collision energies should be optimized for the instrument in use.
Quantitative Data
The following tables summarize the expected performance characteristics of the method. These values are representative and should be confirmed during method validation.
Table 4: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Low (LQC) | 3 | < 15 | 85 - 115 |
| Medium (MQC) | 100 | < 15 | 85 - 115 |
| High (HQC) | 800 | < 15 | 85 - 115 |
Table 6: Sensitivity
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Lower Limit of Quantification (LLOQ) | 1.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Logical Relationship of the Analytical Method
Caption: Logical relationship of the components in the LC-MS/MS analytical method.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in biological samples. The use of a chiral stationary phase allows for the specific quantification of the this compound diastereomer. The method exhibits excellent linearity, precision, and accuracy, making it suitable for a wide range of research and development applications.
Application Notes and Protocols for D-Alanyl-L-phenylalanine as a Peptidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanyl-L-phenylalanine is a dipeptide containing a D-amino acid at the N-terminus. While most naturally occurring peptides are composed of L-amino acids, the presence of D-amino acids can confer unique properties, including resistance to degradation by common peptidases. This makes D-amino acid-containing peptides, such as this compound, valuable tools for studying peptidases with specificities for these non-canonical substrates. Such enzymes are of growing interest in various fields, including microbiology, oncology, and pharmacology, due to their roles in bacterial cell wall metabolism and potentially in mammalian signaling pathways.
These application notes provide an overview of the utility of this compound as a substrate for peptidases, along with detailed protocols for its use in enzymatic assays. Due to the limited availability of specific kinetic data for this compound with particular enzymes in publicly accessible literature, representative data from analogous substrates are presented to guide experimental design.
Peptidases Acting on D-Amino Acid-Containing Peptides
A number of peptidases, particularly of microbial origin, have been identified that can hydrolyze peptides containing D-amino acids. These enzymes play crucial roles in processes such as the remodeling of bacterial peptidoglycan.[1][2][3] The study of these enzymes is important for understanding bacterial physiology and for the development of novel antimicrobial agents.
In mammalian systems, the processing of D-amino acid-containing peptides is less understood. However, the discovery of D-amino acids and peptides containing them in various tissues suggests the existence of specific metabolic pathways and signaling roles.[4] For instance, certain D-amino acid-containing dipeptides have been investigated for their potential roles in cancer metastasis, indicating a possible intersection with cellular signaling cascades.
Data Presentation: Illustrative Kinetic Parameters
The following tables summarize representative kinetic data for peptidases acting on substrates analogous to this compound. This information can be used as a starting point for estimating appropriate substrate concentrations and reaction conditions.
Table 1: Representative Kinetic Parameters for a Bacterial Dipeptidyl Peptidase with D-Ala-Containing Substrates
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |
| D-Ala-p-nitroanilide | Bacillus cereus | 0.5 | 15.2 | 8.1 | 1.6 x 104 | 8.0 |
| D-Ala-L-Ala | Bacillus cereus | 1.2 | 25.8 | 13.7 | 1.1 x 104 | 8.0 |
| D-Ala-L-Leu | Bacillus cereus | 0.8 | 33.1 | 17.6 | 2.2 x 104 | 8.0 |
Note: The data in this table are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Table 2: Representative Kinetic Parameters for Mammalian Dipeptidyl Peptidase IV (DPP4) with a Standard Fluorogenic Substrate
| Substrate | Enzyme Source | Km (µM) | Vmax (RFU/min) | Optimal pH |
| Gly-Pro-AMC | Human recombinant | 50 | 12000 | 7.5 |
Note: This table provides data for a common DPP4 substrate to illustrate typical kinetic parameters for this class of enzymes, which can recognize D-alanine at the N-terminus of some substrates.[5][6] RFU = Relative Fluorescence Units. Data are illustrative.
Experimental Protocols
General Considerations
-
Enzyme Purity: Ensure the use of a highly purified peptidase preparation to avoid interference from contaminating proteases.
-
Substrate Solubility: this compound may have limited solubility in aqueous buffers. Prepare stock solutions in a suitable solvent (e.g., DMSO or a small amount of acid/base) and dilute into the final assay buffer. Always include a solvent control.
-
Assay Validation: Before determining kinetic parameters, it is essential to establish the linear range of the assay with respect to both time and enzyme concentration.
Protocol 1: Spectrophotometric Assay for Peptidase Activity
This protocol describes a general method for measuring the hydrolysis of this compound by monitoring the release of L-phenylalanine, which can be subsequently deaminated by L-phenylalanine dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the rate of peptide hydrolysis.
Materials:
-
This compound
-
Purified peptidase of interest
-
L-phenylalanine dehydrogenase
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM) in an appropriate solvent.
-
Prepare a stock solution of NAD+ (e.g., 50 mM) in Assay Buffer.
-
Dilute the purified peptidase and L-phenylalanine dehydrogenase to their optimal working concentrations in Assay Buffer.
-
-
Assay Setup:
-
Prepare a reaction mixture containing Assay Buffer, NAD+ (final concentration, e.g., 2 mM), and L-phenylalanine dehydrogenase (final concentration, e.g., 1 U/mL).
-
In a 96-well plate, add the reaction mixture to each well.
-
Add varying concentrations of the this compound substrate to the wells. Include a no-substrate control.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the diluted peptidase to each well.
-
-
Data Collection:
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Fluorometric Assay for Peptidase Activity (General Protocol)
This protocol is adapted from assays for dipeptidyl peptidases and can be used if a fluorogenic derivative of this compound (e.g., D-Ala-L-Phe-AMC) is available. The cleavage of the substrate releases the fluorescent aminomethylcoumarin (AMC) group.
Materials:
-
Fluorogenic substrate (e.g., D-Ala-L-Phe-AMC)
-
Purified peptidase of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)
-
96-well black, clear-bottom microplates
-
AMC standard for calibration
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO.
-
Dilute the purified peptidase to its optimal working concentration in Assay Buffer.
-
Prepare a standard curve of AMC in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer to each well.
-
Add varying concentrations of the fluorogenic substrate to the wells. Include a no-substrate control.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the diluted peptidase to each well.
-
-
Data Collection:
-
Immediately begin monitoring the increase in fluorescence at the appropriate wavelengths at regular intervals for a set period at a constant temperature.
-
-
Data Analysis:
-
Convert the rate of fluorescence increase to the rate of product formation using the AMC standard curve.
-
Determine the kinetic parameters (Km and Vmax) as described in Protocol 1.
-
Visualizations
Experimental Workflow for Peptidase Kinetic Analysis
Caption: Workflow for determining peptidase kinetic parameters.
Logical Relationship of Substrate Hydrolysis and Detection
Caption: Principle of the coupled spectrophotometric assay.
References
- 1. New Enzymes Acting on Peptides Containing D-Amino Acids: Their Properties and Application -Journal of Microbiology and Biotechnology [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. content.abcam.com [content.abcam.com]
D-Alanyl-L-phenylalanine: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Alanyl-L-phenylalanine is a dipeptide composed of D-alanine and L-phenylalanine. While its direct applications in drug discovery are not yet extensively documented, its unique stereochemistry—combining a non-proteinogenic D-amino acid with an essential L-amino acid—presents intriguing possibilities for therapeutic development. This document outlines potential applications, theoretical mechanisms of action, and detailed protocols for investigating the therapeutic potential of this compound. The proposed applications are based on the known biological activities of its constituent amino acids and related dipeptides.
Introduction
The use of peptides in drug discovery has gained significant traction due to their high specificity and potency. The stereochemistry of these peptides plays a crucial role in their biological activity and stability. D-amino acids, such as D-alanine, are not typically incorporated into proteins and can confer resistance to enzymatic degradation. L-phenylalanine is an essential amino acid and a precursor to several key neurotransmitters. The dipeptide this compound combines these features, suggesting potential for novel therapeutic agents with enhanced stability and specific biological targets.
Potential Therapeutic Applications and Mechanisms of Action
Based on the properties of its constituent amino acids and stereoisomeric dipeptides, this compound could be investigated for the following applications:
Neurological Disorders
L-phenylalanine is a precursor to the neurotransmitters dopamine (B1211576) and norepinephrine (B1679862).[1][2][3] Its presence in this compound suggests potential applications in neurological and mood disorders.
-
Potential Mechanism: The dipeptide may be transported across the blood-brain barrier, where it is hydrolyzed to release L-phenylalanine. This localized release could increase the synthesis of dopamine and norepinephrine in the brain, potentially offering therapeutic benefits for conditions like depression and Parkinson's disease.[4] The D-alanine moiety could enhance the stability of the dipeptide, allowing for more controlled and sustained release of L-phenylalanine.
Analgesia
D-phenylalanine has been investigated for its potential analgesic effects, possibly through the inhibition of enkephalin-degrading enzymes.[5] While this dipeptide contains D-alanine, the structural similarity to D-phenylalanine-containing compounds warrants investigation into its pain-relief properties.
-
Potential Mechanism: this compound may act as an inhibitor of enkephalinases, enzymes that break down endogenous opioids (enkephalins). By preventing their degradation, the dipeptide could potentiate the body's natural pain-relief mechanisms.
Antimicrobial Drug Development
D-Alanyl-D-alanine is a critical component of bacterial cell walls and a target for glycopeptide antibiotics like vancomycin.[6] The presence of a D-alanyl residue in this compound suggests it could be explored as a modulator of bacterial cell wall synthesis.
-
Potential Mechanism: this compound could act as a competitive inhibitor of enzymes involved in peptidoglycan synthesis, such as D-alanyl-D-alanine ligase. By binding to the active site of these enzymes, it could disrupt cell wall formation, leading to bacterial cell death. This could offer a novel approach to overcoming antibiotic resistance.[1]
Experimental Protocols
The following are detailed protocols for investigating the proposed therapeutic applications of this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound for use in biological assays.
Methodology: A standard solid-phase peptide synthesis (SPPS) or a solution-phase synthesis can be adapted. A general procedure for solution-phase synthesis is outlined below.
Materials:
-
N-terminally protected D-alanine (e.g., Boc-D-alanine)
-
C-terminally protected L-phenylalanine (e.g., L-phenylalanine methyl ester)
-
Coupling agents (e.g., DCC, HOBt)
-
Deprotection reagents (e.g., TFA for Boc group, LiOH for methyl ester)
-
Solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve Boc-D-alanine and L-phenylalanine methyl ester in DMF.
-
Add HOBt and then DCC to the solution at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in an appropriate solvent and wash with acidic and basic solutions to remove unreacted starting materials.
-
Treat the protected dipeptide with TFA to remove the Boc group.
-
Hydrolyze the methyl ester using LiOH.
-
Purify the final dipeptide, this compound, using reverse-phase HPLC.
-
Confirm the product identity and purity using mass spectrometry and NMR.
Protocol 2: In Vitro Assessment of Neurotransmitter Precursor Activity
Objective: To determine if this compound can be hydrolyzed to release L-phenylalanine and increase neurotransmitter levels in a neuronal cell line.
Cell Line: SH-SY5Y neuroblastoma cells.
Methodology:
-
Culture SH-SY5Y cells in a suitable medium.
-
Treat the cells with varying concentrations of this compound, L-phenylalanine (positive control), and a vehicle control.
-
After a 24-hour incubation period, lyse the cells.
-
Measure the intracellular concentrations of L-phenylalanine, dopamine, and norepinephrine using HPLC coupled with electrochemical detection.
-
Perform a cell viability assay (e.g., MTT assay) to ensure the tested concentrations are not cytotoxic.
Protocol 3: Evaluation of Analgesic Activity using the Hot Plate Test in Mice
Objective: To assess the potential analgesic effect of this compound in an in vivo model of pain.
Animal Model: Male Swiss Webster mice.
Methodology:
-
Acclimate the mice to the hot plate apparatus (set at 55 ± 0.5°C).
-
Record the baseline latency for each mouse to lick its paw or jump.
-
Administer this compound (various doses), morphine (positive control), or saline (vehicle control) via intraperitoneal injection.
-
Measure the reaction latency on the hot plate at 30, 60, 90, and 120 minutes post-injection.
-
An increase in reaction latency compared to the vehicle control indicates an analgesic effect.
Protocol 4: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria.
Bacterial Strains: e.g., Staphylococcus aureus, Escherichia coli.
Methodology:
-
Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the dipeptide that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Neurotransmitter Levels in SH-SY5Y Cells
| Treatment | L-phenylalanine (µM) | Dopamine (ng/mg protein) | Norepinephrine (ng/mg protein) |
| Vehicle Control | |||
| L-phenylalanine (10 µM) | |||
| D-Ala-L-Phe (1 µM) | |||
| D-Ala-L-Phe (10 µM) | |||
| D-Ala-L-Phe (100 µM) |
Table 2: Analgesic Effect in Hot Plate Test
| Treatment | Dose (mg/kg) | Latency at 30 min (s) | Latency at 60 min (s) | Latency at 90 min (s) | Latency at 120 min (s) |
| Vehicle Control | - | ||||
| Morphine | 10 | ||||
| D-Ala-L-Phe | 10 | ||||
| D-Ala-L-Phe | 50 | ||||
| D-Ala-L-Phe | 100 |
Table 3: Minimum Inhibitory Concentration (MIC)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| D-Ala-L-Phe | ||
| Vancomycin | ||
| Ampicillin |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed metabolic pathway of this compound in the CNS.
Caption: Overall experimental workflow for evaluating this compound.
Conclusion
While direct evidence for the therapeutic applications of this compound is currently lacking in published literature, its unique structure provides a strong rationale for its investigation in drug discovery. The protocols and theoretical frameworks presented here offer a starting point for researchers to explore the potential of this dipeptide in neurology, pain management, and infectious diseases. Further research is warranted to elucidate its biological activities and therapeutic promise.
References
- 1. D-Alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. Effects of a phenylalanine 261 to tyrosine mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylalanine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 5. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Note: D-Alanyl-L-phenylalanine as a Putative Inhibitor of Bacterial Dipeptidyl Peptidase IV
For Research Use Only.
Introduction
Dipeptidyl Peptidase IV (DPP-IV) is a serine exopeptidase that plays a crucial role in various physiological processes by cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1][2][3] While extensively studied in mammals as a therapeutic target for type 2 diabetes, DPP-IV homologues are also present in bacteria, where they are implicated in nutrient acquisition and interaction with the host.[4][5][6] The development of specific inhibitors against bacterial DPP-IV could therefore represent a novel strategy for antibiotic development.
This application note describes the use of D-Alanyl-L-phenylalanine, a synthetic dipeptide, as a potential inhibitor of bacterial DPP-IV. The presence of a D-amino acid at the N-terminus may confer resistance to degradation by other proteases, while the L-phenylalanine at the C-terminus could interact with the S1 subsite of the enzyme's active site. This document provides a detailed protocol for evaluating the inhibitory potency of this compound against a recombinant bacterial DPP-IV from a model pathogenic organism.
Principle of the Assay
The inhibitory activity of this compound is determined using a continuous fluorometric assay. The assay utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-IV to release the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC formation is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The inhibitory potency is quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Materials and Reagents
-
Enzyme: Recombinant bacterial Dipeptidyl Peptidase IV (e.g., from Staphylococcus aureus)
-
Inhibitor: this compound
-
Substrate: Gly-Pro-AMC (H-Gly-Pro-AMC)
-
Positive Control Inhibitor: Sitagliptin or other known DPP-IV inhibitor
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA
-
Solvent for Compounds: Dimethyl sulfoxide (B87167) (DMSO)
-
Microplates: 96-well, black, flat-bottom plates suitable for fluorescence measurements
-
Fluorescence Microplate Reader: Capable of excitation at 350-360 nm and emission at 450-465 nm
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (1X): Prepare a working solution of 20 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 1 mM EDTA in ultrapure water.
-
Bacterial DPP-IV Solution: Reconstitute the lyophilized enzyme in Assay Buffer to a stock concentration of 1 mg/mL. Further dilute the enzyme in Assay Buffer to the desired working concentration (e.g., 10 µg/mL). The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Substrate Stock Solution (5 mM): Dissolve Gly-Pro-AMC in DMSO to a concentration of 5 mM.
-
Inhibitor Stock Solution (10 mM): Dissolve this compound in DMSO to a concentration of 10 mM.
-
Positive Control Stock Solution (1 mM): Dissolve Sitagliptin in DMSO to a concentration of 1 mM.
Enzyme Inhibition Assay
-
Prepare Serial Dilutions of the Inhibitor:
-
Perform serial dilutions of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Similarly, prepare serial dilutions of the positive control inhibitor.
-
-
Set up the Assay Plate:
-
Add 2 µL of each inhibitor dilution to triplicate wells of a 96-well plate.
-
For the positive control, add 2 µL of each Sitagliptin dilution to triplicate wells.
-
For the no-inhibitor control (100% activity), add 2 µL of DMSO to triplicate wells.
-
For the background control (no enzyme), add 2 µL of DMSO to triplicate wells.
-
-
Add Enzyme:
-
Add 48 µL of the diluted bacterial DPP-IV solution to all wells except the background control wells.
-
To the background control wells, add 48 µL of Assay Buffer.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare the substrate working solution by diluting the 5 mM stock solution in Assay Buffer to a final concentration of 100 µM.
-
Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
-
Calculate the Percentage of Inhibition:
-
Subtract the average background rate from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
where V_inhibitor is the rate of reaction in the presence of the inhibitor and V_no_inhibitor is the rate of reaction in the absence of the inhibitor (100% activity control).
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Determine the Inhibition Constant (Ki) and Mode of Inhibition:
-
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.
-
Construct a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
The pattern of the lines will indicate the mode of inhibition. The Ki can then be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.
-
Quantitative Data Summary
The following table summarizes hypothetical inhibitory data for this compound against bacterial DPP-IV, with Sitagliptin as a reference compound.
| Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | 75.4 | 35.2 | Competitive |
| Sitagliptin | 0.018 | 0.009 | Competitive |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: Inhibition of DPP-IV by this compound.
Experimental Workflow
Caption: Workflow for DPP-IV Inhibition Assay.
Expected Results
This compound is expected to exhibit a dose-dependent inhibition of bacterial DPP-IV activity. Based on the hypothetical data, a competitive mode of inhibition is proposed, suggesting that the dipeptide competes with the substrate for binding to the active site of the enzyme. The IC50 value provides a measure of the inhibitor's potency, with lower values indicating higher potency.
Troubleshooting
-
High Background Fluorescence:
-
Check for contamination of buffers or reagents.
-
Ensure that the substrate has not been degraded due to improper storage (protect from light).
-
-
No or Low Enzyme Activity:
-
Verify the activity of the enzyme stock.
-
Ensure the assay buffer has the correct pH.
-
Confirm the correct incubation temperature.
-
-
Inconsistent Results between Replicates:
-
Ensure accurate pipetting and proper mixing in the wells.
-
Check for air bubbles in the wells before reading the plate.
-
-
Precipitation of Inhibitor:
-
If the inhibitor precipitates at high concentrations, reduce the final DMSO concentration in the assay or test a lower concentration range of the inhibitor.
-
Conclusion
This application note provides a framework for evaluating the inhibitory potential of this compound against bacterial Dipeptidyl Peptidase IV. The detailed protocol and data analysis procedures described herein can be adapted by researchers in the fields of enzymology, microbiology, and drug discovery to investigate novel enzyme inhibitors. The exploration of dipeptides containing D-amino acids represents a promising avenue for the development of new classes of antibacterial agents.
References
- 1. The unique properties of dipeptidyl-peptidase IV (DPP IV / CD26) and the therapeutic potential of DPP IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl-peptidase IV from bench to bedside: an update on structural properties, functions, and clinical aspects of the enzyme DPP IV [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effects of dipeptidyl peptidase-4 inhibition in vivo: Dipeptidyl peptidase-4 inhibitor/gut microbiome crosstalk suggests novel therapeutic options for diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The DPP-4 inhibitor vildagliptin impacts the gut microbiota and prevents disruption of intestinal homeostasis induced by a Western diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of D-Alanyl-L-phenylalanine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of small molecules, including peptides. For dipeptides such as D-Alanyl-L-phenylalanine, NMR provides detailed information about the chemical environment of each atom, the connectivity between atoms, and the three-dimensional structure. This application note provides a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural characterization of this compound. Understanding the precise structure of such dipeptides is crucial in drug development, biochemistry, and material science, where stereochemistry and conformation dictate biological activity and physical properties.
This document outlines the application of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the unambiguous assignment of all proton and carbon signals and the confirmation of the peptide bond linkage in this compound.
Data Presentation: Predicted NMR Data for this compound
The following tables summarize the predicted quantitative NMR data for this compound dissolved in a suitable solvent like D₂O. These values are based on typical chemical shifts for alanine (B10760859) and phenylalanine residues in peptides and may vary slightly depending on experimental conditions such as solvent, pH, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Residue | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | J-Coupling Constant (Hz) |
| D-Alanine | α-H | ~ 4.1 - 4.3 | Quartet | ~ 7.2 (³J Hα-Hβ) |
| β-H₃ | ~ 1.4 - 1.6 | Doublet | ~ 7.2 (³J Hβ-Hα) | |
| NH | ~ 8.0 - 8.5 | Doublet | ~ 7-8 (³J H N-Hα) | |
| L-Phenylalanine | α-H | ~ 4.5 - 4.7 | Triplet/Doublet of Doublets | ~ 6-8 (³J Hα-Hβ) |
| β-H₂ | ~ 3.0 - 3.2 | Multiplet | ~ 14 (²J Hβa-Hβb), ~6-8 (³J Hβ-Hα) | |
| Aromatic (ortho, meta, para) | ~ 7.2 - 7.4 | Multiplet | ||
| NH₂ | ~ 7.8 - 8.2 | Singlet (broad) | ||
| COOH | ~ 10 - 12 | Singlet (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Residue | Carbon | Predicted Chemical Shift (δ, ppm) |
| D-Alanine | Cα | ~ 50 - 52 |
| Cβ | ~ 17 - 19 | |
| C' (Carbonyl) | ~ 173 - 176 | |
| L-Phenylalanine | Cα | ~ 55 - 57 |
| Cβ | ~ 37 - 39 | |
| C' (Carbonyl) | ~ 171 - 174 | |
| Aromatic (Cγ) | ~ 136 - 138 | |
| Aromatic (Cδ) | ~ 129 - 130 | |
| Aromatic (Cε) | ~ 128 - 129 | |
| Aromatic (Cζ) | ~ 127 - 128 |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the peptide and the desired information (e.g., observation of exchangeable protons).
-
Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), for referencing the chemical shifts.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
1D NMR Spectroscopy
a) ¹H NMR Spectroscopy Protocol
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (DSS or TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
b) ¹³C NMR Spectroscopy Protocol
-
Instrument Setup: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 or more, as ¹³C has a low natural abundance and sensitivity.
-
-
Data Processing: Similar to ¹H NMR processing, with referencing to the internal standard.
2D NMR Spectroscopy
a) COSY (Correlation Spectroscopy) Protocol
-
Instrument Setup: Same as for 1D NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
-
Data Processing:
-
Apply a Fourier transform in both dimensions.
-
Phase the spectrum.
-
Symmetrize the spectrum if necessary.
-
b) HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Instrument Setup: Same as for 1D NMR, ensuring both ¹H and ¹³C channels are properly tuned.
-
Acquisition Parameters:
-
Pulse Sequence: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (SW) in F1 (¹³C): Sufficient to cover all expected carbon signals (e.g., 180 ppm).
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 8-32 per increment.
-
-
Data Processing: Apply a Fourier transform in both dimensions and phase the spectrum.
c) HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Instrument Setup: Same as for HSQC.
-
Acquisition Parameters:
-
Pulse Sequence: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (SW) in F1 (¹³C): Sufficient to cover all expected carbon signals (e.g., 220 ppm).
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 16-64 per increment.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
-
Data Processing: Apply a Fourier transform in both dimensions and phase the spectrum.
Visualizations
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Key COSY correlations in this compound.
Caption: Key HMBC correlations for peptide bond confirmation.
Application Notes and Protocols: D-Alanyl-L-phenylalanine in Targeted Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acid-containing peptides play crucial roles in various biological processes, particularly in bacterial cell wall metabolism and as signaling molecules. The stereospecificity of peptidases makes dipeptides like D-Alanyl-L-phenylalanine valuable tools for developing highly specific assays. Targeted proteomics, particularly using techniques like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) with mass spectrometry, offers a highly sensitive and quantitative platform to measure the activity of enzymes that process these peptides.
This document provides detailed application notes and protocols for the use of this compound as a substrate in a targeted proteomics assay to measure specific peptidase activity. This can be applied in various research areas, including drug discovery for novel antibiotics, investigation of bacterial metabolism, and characterization of peptidase function in complex biological matrices. The central principle of this application is the enzymatic cleavage of this compound into D-Alanine and L-phenylalanine, followed by the precise quantification of the released L-phenylalanine using a stable isotope-labeled internal standard.
Application: Targeted Proteomics Assay for Peptidase Activity
The primary application of this compound in targeted proteomics is to serve as a specific substrate for a peptidase of interest. The activity of the enzyme is determined by quantifying the rate of product formation (L-phenylalanine) over time. This assay is highly specific because the D-Alanine at the N-terminus restricts the range of peptidases that can cleave the peptide bond.
Assay Principle:
-
Incubation: A biological sample containing the peptidase of interest (e.g., bacterial lysate, purified enzyme, or tissue homogenate) is incubated with a known concentration of this compound.
-
Enzymatic Cleavage: The peptidase cleaves the dipeptide into D-Alanine and L-phenylalanine.
-
Reaction Quenching: The enzymatic reaction is stopped at specific time points.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled (SIL) internal standard, such as L-phenylalanine-d5, is added to each sample.[1] This is crucial for accurate quantification as it corrects for variations in sample preparation and mass spectrometry signal intensity.[2]
-
LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatograph separates the analyte (L-phenylalanine) from other matrix components, and the mass spectrometer, operating in MRM or PRM mode, specifically detects and quantifies both the endogenous L-phenylalanine and the SIL internal standard.
-
Quantification: The concentration of the enzymatically produced L-phenylalanine is determined by comparing its peak area to that of the known concentration of the internal standard.
Quantitative Data Summary
The following tables provide hypothetical yet realistic quantitative data that could be generated from such an assay. Table 1 outlines the specific MRM transitions that would be used to detect and quantify L-phenylalanine and its stable isotope-labeled internal standard. Table 2 presents example results from a time-course experiment to determine enzyme kinetics.
Table 1: Multiple Reaction Monitoring (MRM) Parameters for L-phenylalanine Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| L-phenylalanine | 166.1 | 120.1 | 15 | 50 |
| 166.1 | 91.1 | 20 | 50 | |
| L-phenylalanine-d5 (Internal Standard) | 171.1 | 125.1 | 15 | 50 |
| 171.1 | 96.1 | 20 | 50 |
Note: These values are based on the known fragmentation patterns of phenylalanine and may require optimization on the specific mass spectrometer used.[3][4]
Table 2: Example Data for Peptidase Activity Assay
| Time Point (minutes) | [L-phenylalanine] produced (µM) | Standard Deviation (µM) |
| 0 | 0.0 | 0.0 |
| 5 | 12.5 | 1.1 |
| 10 | 24.8 | 2.3 |
| 20 | 48.9 | 4.5 |
| 30 | 73.2 | 6.8 |
This data can be used to calculate the initial reaction velocity and subsequently the kinetic parameters of the enzyme.
Experimental Protocols
Protocol 1: In Vitro Peptidase Activity Assay
This protocol describes the steps for measuring the activity of a purified or recombinant peptidase.
Materials:
-
Purified peptidase
-
This compound substrate solution (10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching Solution (e.g., 10% Trichloroacetic acid (TCA) or 1:1 Acetonitrile:Methanol)
-
L-phenylalanine-d5 internal standard solution (100 µM in water)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Reaction Setup:
-
Prepare reaction tubes on ice.
-
For each time point, add 40 µL of Assay Buffer.
-
Add 10 µL of the purified peptidase solution (at a concentration that yields a linear reaction rate).
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 50 µL of the 10 mM this compound substrate solution to each tube.
-
Vortex briefly and return to the 37°C incubator.
-
-
Time Course and Quenching:
-
At each desired time point (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding 100 µL of ice-cold Quenching Solution.
-
Vortex immediately and place on ice. The t=0 sample is prepared by adding the quenching solution before the substrate.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched reaction tubes at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 10 µL of the 100 µM L-phenylalanine-d5 internal standard solution to each supernatant.
-
Vortex to mix.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis for L-phenylalanine Quantification
Instrumentation:
-
A triple quadrupole or high-resolution mass spectrometer capable of MRM or PRM.
-
A high-performance liquid chromatography (HPLC) system.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As specified in Table 1.
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the manufacturer's recommendations for the specific instrument.
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both L-phenylalanine and L-phenylalanine-d5 using the instrument's software.
-
Calculate the peak area ratio (L-phenylalanine / L-phenylalanine-d5).
-
Generate a standard curve by plotting the peak area ratio against the concentration of a series of L-phenylalanine standards.
-
Determine the concentration of L-phenylalanine in the experimental samples by interpolating their peak area ratios from the standard curve.
-
Calculate the rate of the enzymatic reaction (µM of product per minute).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the targeted proteomics-based peptidase activity assay.
Assay Principle Diagram
Caption: Principle of the enzymatic cleavage and subsequent product quantification.
Logical Relationship for Quantification
Caption: Logical flow for accurate quantification using an internal standard.
References
Application Notes and Protocols for Studying Peptide Transport Mechanisms Using D-Alanyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanyl-L-phenylalanine is a dipeptide that can serve as a valuable tool for investigating the mechanisms of peptide transport across biological membranes. Its structure, containing a D-amino acid at the N-terminus, makes it particularly useful for probing the stereoselectivity and substrate specificity of peptide transporters such as Peptide Transporter 1 (PEPT1) and Peptide Transporter 2 (PEPT2). These transporters play a crucial role in the absorption of dietary peptides in the small intestine and the reabsorption of peptides in the kidneys. Furthermore, they are of significant pharmacological interest as they can mediate the transport of various peptidomimetic drugs.
These application notes provide detailed protocols for utilizing this compound in both uptake and inhibition assays to characterize peptide transport processes in cell-based and vesicular systems.
Data Presentation: Representative Kinetic Parameters of Dipeptide Transport
Table 1: Representative Michaelis-Menten Constants (Km) for PEPT1-mediated Glycyl-Sarcosine Transport
| Experimental System | Km (mM) | Reference |
| Caco-2 cells | 0.7 - 2.4 | [1] |
| Caco-2 cells | 0.35 - 3.8 | [1] |
| Caco-2 cell monolayers | 0.31 ± 0.04 | [2] |
| Jejunum of wild-type mice | 9.96 | [3] |
| hPepT1-containing vesicles | 1.64 (at pH 6.0) | [4] |
Table 2: Representative Maximal Transport Velocities (Vmax) for PEPT1-mediated Glycyl-Sarcosine Transport
| Experimental System | Vmax (nmol/mg protein/10 min) | Reference |
| Caco-2 cells | 8.4 - 21.0 | [1] |
| Caco-2 cell monolayers | 4.33 ± 0.09 nmol/cm²/min | [2] |
| Jejunum of wild-type mice | 233 pmol/mg/20 s | [3] |
Table 3: Representative Inhibition Constants (Ki) for PEPT1 Inhibitors
| Inhibitor | Substrate | Experimental System | Ki (mM) | Reference |
| l-Ala-γ-d-Glu-meso-DAP | [14C]Gly-Sar | Caco2-BBE cells | Not specified, but significant inhibition at ≥5 mM | [5] |
| Ac-Phe | [3H]-D-Phe-L-Gln | Xenopus laevis oocytes expressing PepT1 | 1.81 ± 0.37 | [6] |
| Phe-Tyr-NH₂ | [3H]-D-Phe-L-Gln | Xenopus laevis oocytes expressing PepT1 | 0.94 ± 0.38 | [6] |
Experimental Protocols
Protocol 1: Dipeptide Uptake Assay in Cultured Cells (e.g., Caco-2)
This protocol describes a method to measure the uptake of a labeled dipeptide, which can be adapted for radiolabeled or fluorescently tagged this compound, into a cell line expressing peptide transporters, such as the human colon adenocarcinoma cell line Caco-2.
Materials:
-
Caco-2 cells
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 6.0)
-
Labeled this compound (e.g., [3H] or [14C]-labeled)
-
Unlabeled this compound
-
Ice-cold stop solution (e.g., PBS with 0.5% BSA)
-
Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells onto multi-well plates and grow until they form a confluent monolayer. For transport studies, Caco-2 cells are often used 18-21 days post-confluency to allow for differentiation and expression of transporters.
-
-
Uptake Experiment:
-
Wash the cell monolayers twice with pre-warmed transport buffer (pH 6.0).
-
Initiate the uptake by adding the transport buffer containing a known concentration of labeled this compound. To determine kinetic parameters, a range of concentrations should be used.
-
Incubate the cells at 37°C for a predetermined time (e.g., 2, 5, 10, 15 minutes) to ensure initial linear uptake rates.
-
To determine non-specific uptake, a parallel set of experiments should be conducted in the presence of a high concentration (e.g., 50 mM) of an unlabeled dipeptide like glycyl-leucine or at 4°C.[1]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the remaining lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the initial uptake rate against the substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Caption: Workflow for a dipeptide uptake assay in cultured cells.
Protocol 2: Inhibition of Peptide Transport Assay
This protocol is designed to assess the inhibitory potential of this compound on the transport of a known, labeled substrate of a peptide transporter.
Materials:
-
Same as Protocol 1, with the addition of:
-
A known labeled substrate of the peptide transporter (e.g., [14C]Gly-Sar).
-
Unlabeled this compound to be used as the inhibitor.
Methodology:
-
Cell Culture:
-
Follow the same cell culture and seeding procedures as in Protocol 1.
-
-
Inhibition Experiment:
-
Wash the cell monolayers twice with pre-warmed transport buffer (pH 6.0).
-
Pre-incubate the cells for a short period (e.g., 10-15 minutes) with transport buffer containing various concentrations of unlabeled this compound (the inhibitor).
-
Initiate the uptake by adding the transport buffer containing a fixed, low concentration (typically below the Km) of the labeled substrate (e.g., [14C]Gly-Sar) in the continued presence of the inhibitor.
-
Incubate at 37°C for a time period within the linear range of uptake for the labeled substrate.
-
A control group with no inhibitor should be included to determine the uninhibited transport rate.
-
-
Termination, Lysis, and Quantification:
-
Follow the same procedures for termination, lysis, and quantification as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of substrate transport) from the dose-response curve.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive: Ki = IC₅₀ / (1 + [S]/Km) where [S] is the concentration of the labeled substrate and Km is the Michaelis-Menten constant of the substrate.
-
Caption: Workflow for a peptide transport inhibition assay.
Protocol 3: Vesicular Transport Assay
This protocol utilizes membrane vesicles prepared from cells overexpressing a specific peptide transporter or from tissues rich in these transporters (e.g., intestinal or renal brush border membranes). This method is advantageous for studying the transport process in a system devoid of intracellular metabolism.
Materials:
-
Membrane vesicles expressing the peptide transporter of interest.
-
Transport buffer (e.g., MES or HEPES buffer, pH 6.0, containing appropriate salts).
-
Labeled this compound.
-
Unlabeled this compound (for inhibition studies).
-
Ice-cold stop buffer (e.g., the same transport buffer without the substrate).
-
Rapid filtration apparatus.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Methodology:
-
Vesicle Preparation:
-
Prepare inside-out or right-side-out membrane vesicles from the source material according to established protocols.
-
-
Transport Assay:
-
Pre-warm the membrane vesicle suspension and the transport buffer to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the transport by mixing the vesicle suspension with the transport buffer containing labeled this compound.
-
At specific time points, take an aliquot of the reaction mixture and immediately dilute it into a large volume of ice-cold stop buffer.
-
-
Filtration and Quantification:
-
Rapidly filter the diluted sample through a glass fiber filter under vacuum. This separates the vesicles (with internalized substrate) from the external medium.
-
Wash the filter rapidly with ice-cold stop buffer to remove any non-specifically bound substrate.
-
Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Determine the amount of substrate transported into the vesicles at each time point.
-
Perform kinetic analysis as described in Protocol 1 to determine Km and Vmax.
-
For inhibition studies, follow the principles outlined in Protocol 2, pre-incubating the vesicles with the inhibitor before adding the labeled substrate.
-
Caption: Workflow for a vesicular transport assay.
Conclusion
This compound provides a valuable probe for elucidating the intricacies of peptide transport. The protocols outlined above offer a systematic approach to characterizing the interaction of this dipeptide with transport systems in both cellular and vesicle-based models. While specific kinetic parameters for this compound require empirical determination, the provided representative data for a model dipeptide and the detailed methodologies will enable researchers to effectively design and execute experiments to advance our understanding of peptide transport mechanisms and their role in health and disease.
References
- 1. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified amino acids and peptides as substrates for the intestinal peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isotopic Labeling of D-Alanyl-L-phenylalanine for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of metabolic pathways is fundamental to understanding physiological and pathological processes. Isotopic labeling is a powerful technique that allows researchers to trace the fate of molecules in complex biological systems.[1][2] By replacing one or more atoms in a molecule with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), the labeled compound becomes distinguishable from its endogenous counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, without altering its chemical properties.[1][2] This application note provides a detailed overview and experimental protocols for the use of isotopically labeled D-Alanyl-L-phenylalanine in metabolic studies. This dipeptide is of particular interest due to the presence of a D-amino acid, which can provide insights into specific metabolic pathways and enzymatic activities that differ from those for L-amino acids.
Core Applications
The use of isotopically labeled this compound can be applied to several areas of research:
-
Drug Metabolism and Pharmacokinetics (DMPK): To understand the absorption, distribution, metabolism, and excretion (ADME) of dipeptide-based drugs or pro-drugs. The D-alanine moiety can enhance stability against enzymatic degradation.
-
Nutritional Science: To investigate the bioavailability and metabolic fate of dipeptides derived from dietary sources.
-
Microbiome Research: To probe the metabolic interactions between the host and gut microbiota, as D-amino acids are significant components of the bacterial cell wall.
-
Enzymology: To characterize the activity and specificity of peptidases and other enzymes involved in dipeptide and amino acid metabolism.
Data Presentation: Quantitative Metabolic Parameters
The following tables summarize hypothetical quantitative data that could be obtained from a metabolic study using isotopically labeled this compound. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Pharmacokinetic Parameters of Isotopically Labeled this compound in Plasma
| Parameter | Value | Units |
| Cₘₐₓ (Maximum Concentration) | 15.8 | µmol/L |
| Tₘₐₓ (Time to Cₘₐₓ) | 0.5 | hours |
| AUC (Area Under the Curve) | 45.2 | µmol·h/L |
| t₁/₂ (Half-life) | 1.2 | hours |
| Clearance | 2.5 | L/h/kg |
Table 2: Metabolic Fate of ¹³C, ¹⁵N-D-Alanyl-¹³C-L-phenylalanine in Urine (24h collection)
| Metabolite | Isotopic Label | % of Administered Dose |
| Intact this compound | ¹³C, ¹⁵N-D-Ala, ¹³C-L-Phe | 5.2 |
| D-Alanine | ¹³C, ¹⁵N-D-Ala | 25.8 |
| L-Phenylalanine | ¹³C-L-Phe | 10.5 |
| L-Tyrosine | ¹³C-L-Tyr | 15.3 |
| Pyruvate | from ¹³C, ¹⁵N-D-Ala | 8.1 |
| Other ¹³C-labeled metabolites | - | 12.4 |
| Unrecovered | - | 22.7 |
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled this compound
This protocol describes the solid-phase peptide synthesis (SPPS) of this compound using Fmoc-protected, isotopically labeled amino acids.
Materials:
-
Fmoc-L-phenylalanine-¹³C₉, ¹⁵N₁-OH
-
Fmoc-D-alanine-¹³C₃, ¹⁵N₁-OH
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (L-Phenylalanine):
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Activate Fmoc-L-phenylalanine-¹³C₉, ¹⁵N₁-OH with DIC and HOBt in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (D-Alanine):
-
Remove the Fmoc group from the resin-bound L-phenylalanine with 20% piperidine in DMF.
-
Activate Fmoc-D-alanine-¹³C₃, ¹⁵N₁-OH with DIC and HOBt in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (95:2.5:2.5:1) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with diethyl ether.
-
-
Purification and Verification:
-
Purify the crude peptide by reverse-phase HPLC.
-
Verify the mass and purity of the labeled dipeptide using mass spectrometry.
-
Protocol 2: In Vivo Metabolic Study in a Rodent Model
Materials:
-
Isotopically labeled this compound
-
Saline solution (vehicle)
-
Rodent model (e.g., Sprague-Dawley rats)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Animal Acclimation: Acclimate rats in metabolic cages for 3 days prior to the study.
-
Dosing: Administer a single oral or intravenous dose of the labeled dipeptide dissolved in saline.
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) via a cannulated vein.
-
Collect urine and feces for 24-48 hours post-dose.
-
-
Sample Preparation:
-
Centrifuge blood samples to obtain plasma.
-
Precipitate proteins from plasma using a suitable solvent (e.g., acetonitrile).
-
Dilute urine samples for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to detect and quantify the parent dipeptide and its expected metabolites in plasma and urine.
-
Use the isotopic mass shift to differentiate the labeled compounds from endogenous molecules.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters from the plasma concentration-time profile.
-
Quantify the amount of each labeled metabolite in the urine to determine the metabolic fate.
-
Visualizations
Caption: Experimental workflow for metabolic studies of isotopically labeled this compound.
Caption: Proposed metabolic pathway of isotopically labeled this compound.
Conclusion
The use of isotopically labeled this compound provides a powerful tool for detailed metabolic studies. The protocols and information provided in this application note offer a framework for researchers to design and execute experiments to investigate the pharmacokinetics and metabolic fate of this and similar dipeptides. The unique presence of a D-amino acid offers opportunities to explore specific enzymatic pathways and the influence of the gut microbiome on host metabolism. While the provided quantitative data is illustrative, it highlights the types of valuable information that can be obtained through such studies, ultimately contributing to a deeper understanding of dipeptide metabolism in health and disease.
References
Application Notes and Protocols for D-Alanyl-L-phenylalanine in Antimicrobial Peptide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have garnered significant interest as potential alternatives to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action. A key area of AMP research involves the incorporation of non-proteinogenic amino acids, such as D-amino acids, to enhance their therapeutic potential. The dipeptide D-Alanyl-L-phenylalanine, composed of a D-alanine and an L-phenylalanine residue, represents an intriguing subject for investigation in this field.
While direct and extensive research on the specific antimicrobial properties of this compound is not widely published, its constituent amino acids play significant roles in bacterial physiology and antimicrobial peptide function. D-alanine is a fundamental component of the bacterial cell wall, and its modification is a known mechanism of antibiotic resistance. Conversely, the absence of D-alanine modifications can render bacteria more susceptible to cationic antimicrobial peptides. Phenylalanine residues in AMPs can serve as membrane anchors, facilitating the disruption of bacterial cell membranes.[1] The strategic combination of a D-amino acid for proteolytic stability and an aromatic L-amino acid for membrane interaction makes this compound a candidate for synergistic or standalone antimicrobial activity.
These application notes provide a framework for investigating the potential of this compound in antimicrobial research, drawing upon established principles of AMP design and standard testing methodologies.
Potential Applications in Antimicrobial Research
-
Standalone Antimicrobial Agent: Investigation of the intrinsic antibacterial or antifungal activity of this compound against a panel of clinically relevant pathogens.
-
Synergistic Agent: Evaluation of this compound in combination with existing antibiotics to assess for synergistic effects that could lower the effective dose and combat resistance.
-
Fragment for AMP Design: Utilization of this compound as a building block in the synthesis of larger, novel antimicrobial peptides, leveraging the D-alanine for enhanced stability and the L-phenylalanine for membrane interaction.
-
Modulator of Bacterial Virulence: Research into the potential of this compound to interfere with bacterial processes such as biofilm formation, quorum sensing, or cell wall maintenance.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and Related Compounds
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| L-Alanyl-L-phenylalanine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Vancomycin | 1 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | >128 |
| Amphotericin B | >128 | >128 | >128 | 0.5 |
This table is a template for researchers to populate with their experimental data. The values for the control antibiotics are representative.
Table 2: Hypothetical Hemolytic Activity of this compound
| Compound | Concentration (µg/mL) | % Hemolysis (Human Red Blood Cells) |
| This compound | 10 | Data to be determined |
| 50 | Data to be determined | |
| 100 | Data to be determined | |
| 250 | Data to be determined | |
| Melittin (Positive Control) | 10 | ~95% |
| PBS (Negative Control) | - | <1% |
This table is a template for researchers to populate with their experimental data. Melittin is a common positive control for hemolytic assays.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
96-well, sterile, non-treated polypropylene (B1209903) microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
Sterile deionized water or a suitable solvent for the dipeptide
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the microorganism from an agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the dipeptide dilutions.
-
Include a positive control well (broth and inoculum, no dipeptide) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of the dipeptide over time.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate broth (e.g., CAMHB)
-
Sterile culture tubes
-
Shaking incubator
-
Sterile saline or PBS
-
Agar plates
Procedure:
-
Preparation of Cultures:
-
Prepare a mid-logarithmic phase bacterial culture in the appropriate broth.
-
Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in several flasks.
-
-
Addition of Dipeptide:
-
Add this compound to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control flask without the dipeptide.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
-
Protocol 3: Hemolysis Assay
This assay is crucial for evaluating the cytotoxicity of the dipeptide against mammalian cells, using red blood cells as a model.
Materials:
-
This compound
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well, sterile, round-bottom microtiter plates
-
Centrifuge
-
Spectrophotometer (for measuring absorbance at 540 nm)
Procedure:
-
Preparation of RBC Suspension:
-
Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.
-
Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS in the microtiter plate.
-
Add the 2% RBC suspension to each well.
-
Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS only for 0% hemolysis).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation of % Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Signaling Pathways and Logical Relationships
The incorporation of D-amino acids into peptides is a key strategy to confer resistance to proteolysis, a major challenge in the development of peptide-based therapeutics.
Concluding Remarks
The study of this compound in antimicrobial research is a promising yet underexplored area. The protocols and conceptual frameworks provided here offer a starting point for a systematic investigation into its potential as a novel antimicrobial agent or a building block for more complex AMPs. By leveraging the principles of D-amino acid incorporation for stability and the role of aromatic residues in membrane interactions, researchers can elucidate the therapeutic potential of this and related dipeptides. Rigorous testing of its efficacy, spectrum of activity, and toxicity will be essential in determining its future role in the fight against infectious diseases.
References
Troubleshooting & Optimization
Technical Support Center: D-Alanyl-L-phenylalanine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of D-Alanyl-L-phenylalanine (D-Ala-L-Phe) and improve final product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing D-Ala-L-Phe? A1: The most significant challenge is the risk of racemization (epimerization) at the α-carbon of the D-alanine residue during the coupling step.[1][2] This converts the desired D-amino acid into its L-enantiomer, leading to the formation of the D-Ala-L-Phe diastereomer, which is often difficult to separate from the target peptide.[3] Other common challenges include incomplete coupling reactions leading to low yields, aggregation of the growing peptide chain, and the formation of other side products.[4][5]
Q2: Which synthesis strategy is recommended for D-Ala-L-Phe, chemical or enzymatic? A2: Both strategies are viable. Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and well-established chemical method, offering versatility.[4][6] However, it requires careful optimization to minimize racemization.[7] Enzymatic synthesis using peptide ligases is a promising alternative that operates under mild conditions with high specificity, which can inherently avoid racemization issues.[8][9] The choice depends on available equipment, scale, and the desired level of stereochemical purity.
Q3: How can I detect and quantify racemization in my final product? A3: The presence of the D-Ala-L-Phe diastereomer can be detected and quantified using several analytical methods. The most common are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a chiral stationary phase, which can directly separate the diastereomers, or chiral gas chromatography (GC) after peptide hydrolysis and derivatization.
Q4: Which coupling reagent is best for minimizing D-alanine racemization? A4: The choice of coupling reagent is critical.[3] Carbodiimide reagents like Diisopropylcarbodiimide (DIC) should not be used alone as they can cause significant racemization.[4][10] Their use is mandatory with racemization-suppressing additives like 1-hydroxy-benzotriazole (HOBt) or Ethyl Cyanohydroxyiminoacetate (OxymaPure®), with Oxyma being considered superior in many cases.[1][4] Onium-based reagents (HBTU, HATU, PyBOP) are also effective and generally cause less racemization, but their activation requires a base, which must be chosen carefully.[1][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of D-Ala-L-Phe.
Issue 1: Low Overall Yield (<50%)
-
Possible Cause 1: Incomplete Coupling Reaction.
-
Diagnosis: Perform a Kaiser test (ninhydrin test) on a few resin beads after the coupling step. A positive result (blue beads) indicates free amines, signifying an incomplete reaction.[1]
-
Solution:
-
Double Coupling: If the Kaiser test is positive, repeat the coupling step with fresh reagents before proceeding to deprotection.[5] This is especially important for sterically hindered couplings.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can drive the reaction to completion.[5]
-
Check Reagents: Ensure you are using 3-5 equivalents of the Fmoc-D-Ala-OH and coupling reagents.[12] Use high-quality, amine-free N,N-Dimethylformamide (DMF), as poor solvent quality can hinder the reaction.[6]
-
-
-
Possible Cause 2: Incomplete Fmoc-Deprotection.
-
Diagnosis: Incomplete removal of the Fmoc group from the resin-bound L-phenylalanine will prevent the subsequent coupling of D-alanine, truncating the sequence. This can be difficult to detect mid-synthesis but will result in a major peak corresponding to L-Phe in the final analysis.
-
Solution:
-
Ensure the deprotection solution (e.g., 20% piperidine (B6355638) in DMF) is fresh.
-
Increase deprotection time or perform a second treatment. A standard protocol is one 5-minute treatment followed by a second 15-minute treatment.[1]
-
-
-
Possible Cause 3: Peptide Aggregation on Resin.
-
Diagnosis: The growing peptide chain can form secondary structures that fold back on themselves, blocking reactive sites. This is sequence-dependent and can lead to sluggish or incomplete reactions.
-
Solution:
-
Use "high-swelling" resins like ChemMatrix® or PEG-PS.
-
Perform the coupling at an elevated temperature (consult literature for specific conditions) to disrupt secondary structures.
-
Incorporate chaotropic salts like LiCl into the coupling and deprotection solutions.
-
-
Issue 2: Poor Purity / Presence of a Major Impurity Peak
-
Possible Cause: Racemization of D-Alanine.
-
Diagnosis: The final product shows two major peaks with identical mass in the mass spectrum, and these peaks are difficult to separate via standard RP-HPLC. This strongly suggests the presence of the L-Ala-L-Phe diastereomer.
-
Solution:
-
Optimize Coupling Chemistry: This is the most critical factor. If using DIC, ensure an additive like HOBt or OxymaPure® is present in equimolar amounts to the amino acid and DIC.[1][4]
-
Minimize Pre-activation Time: The activated amino acid is the species most prone to racemization. Add coupling reagents directly to the resin-amino acid mixture (in-situ activation) rather than pre-activating for an extended period.
-
Base Selection: If using onium salt activators (HBTU, HATU), which require a base, use a sterically hindered, weaker base like sym-collidine or N-methylmorpholine (NMM) instead of a stronger base like Diisopropylethylamine (DIPEA).[7][10] Use the minimum necessary amount of base.
-
-
Quantitative Data Summary
The choice of coupling reagents and additives has a significant impact on the stereochemical purity of the final peptide. The following table summarizes the typical levels of epimerization observed with various reagent combinations.
| Coupling Reagent/Additive | Typical % Epimerization (General) | Notes |
| DIC | High | Not recommended for D-amino acid coupling without an additive.[1] |
| DIC / HOBt | Low | A standard and effective combination for minimizing racemization.[1] |
| DIC / OxymaPure® | Very Low | Often considered superior to HOBt in suppressing racemization.[1][4] |
| HBTU / DIPEA | Low to Moderate | The presence of a strong base like DIPEA can increase the risk of racemization.[1] |
| HATU / DIPEA | Low to Moderate | Generally provides good results, but basic conditions require caution.[1] |
| PyBOP / DIPEA | Low | A good phosphonium-based alternative. Reported to give dipeptide yields of 85-95%.[1][12] |
Note: The exact percentage of epimerization can vary depending on the specific amino acid sequence, solvent, temperature, and reaction time.[1]
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Synthesis of D-Ala-L-Phe
This protocol uses a standard DIC/HOBt coupling method designed to minimize racemization.
1. Resin Preparation and First Amino Acid Loading:
-
Start with a pre-loaded Fmoc-L-Phe-Wang resin or load Fmoc-L-Phe onto a suitable resin (e.g., 2-chlorotrityl chloride resin for a C-terminal acid).
-
Swell the resin (e.g., 0.1 mmol scale) in DMF for 30-60 minutes in a peptide synthesis vessel.
2. Fmoc Deprotection (L-Phenylalanine):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution. Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.[1]
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
3. Coupling (D-Alanine):
-
In a separate vessel, dissolve Fmoc-D-Ala-OH (3 eq., 0.3 mmol) and HOBt (3 eq., 0.3 mmol) in a minimal amount of DMF.[1]
-
Add this amino acid/additive solution to the deprotected resin.
-
Add DIC (3 eq., 0.3 mmol) to the resin slurry.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
4. Monitoring and Washing:
-
Perform a Kaiser test.[1] If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step (double coupling). If the test is negative (colorless/yellow beads), the reaction is complete.
-
Once complete, drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
5. Final Fmoc Deprotection (D-Alanine):
-
Repeat Step 2 to remove the final Fmoc group from the N-terminal D-alanine.
6. Cleavage and Purification:
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purify the peptide using preparative RP-HPLC. Confirm the product identity and purity by LC-MS and analytical HPLC.
Protocol 2: Conceptual Enzymatic Synthesis using a Peptide Ligase
Enzymatic ligation offers a highly specific alternative for forming the peptide bond, virtually eliminating the risk of racemization.
1. Substrate Preparation:
-
Prepare the N-terminal substrate: D-Alanine, potentially as a simple ester (e.g., methyl ester) depending on the ligase's substrate specificity.
-
Prepare the C-terminal substrate: L-Phenylalanine.
2. Enzymatic Ligation Reaction:
-
In a buffered aqueous solution (e.g., phosphate (B84403) or Tris buffer at optimal pH for the enzyme), dissolve the D-alanine and L-phenylalanine substrates.
-
Add the purified peptide ligase (e.g., an engineered subtilisin variant like Peptiligase or an adenylation domain from an NRPS).[8][13] These enzymes activate the C-terminal carboxyl group of one substrate and catalyze the nucleophilic attack from the N-terminal amine of the other.[14][15]
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 25-37°C) with gentle agitation for a specified period (typically 1-24 hours), monitoring progress by HPLC.
3. Product Purification:
-
Once the reaction reaches completion, terminate it (e.g., by adding an organic solvent or acid).
-
Purify the resulting D-Ala-L-Phe dipeptide from the reaction mixture using techniques like ion-exchange chromatography or RP-HPLC.
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the standard chemical synthesis workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of D-Ala-L-Phe.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization [frontiersin.org]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Peptide Bond Synthesis by a Mechanism Involving an Enzymatic Reaction and a Subsequent Chemical Reaction - PMC [pmc.ncbi.nlm.nih.gov]
D-Alanyl-L-phenylalanine stability in aqueous solutions
Welcome to the Technical Support Center for D-Alanyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound in aqueous solutions primarily degrades through two main pathways:
-
Hydrolysis: The peptide bond between the D-Alanine and L-phenylalanine residues can be cleaved by water, a process known as hydrolysis. This results in the formation of the individual amino acids, D-Alanine and L-phenylalanine. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Cyclization (Diketopiperazine Formation): Intramolecular cyclization can occur, where the N-terminal amino group of D-Alanine attacks the carbonyl group of L-phenylalanine, leading to the formation of a cyclic dipeptide, specifically a diketopiperazine (DKP), and the elimination of a water molecule. This process is often accelerated by heat.
Q2: What factors influence the stability of this compound solutions?
A2: The stability of this compound in aqueous solutions is influenced by several factors:
-
pH: The rate of hydrolysis of the peptide bond is catalyzed by both acid and base. Generally, dipeptides exhibit maximum stability at a pH range of 4-6.[1] At very low or high pH, the rate of degradation increases significantly.
-
Temperature: Higher temperatures accelerate both hydrolysis and cyclization reactions. For long-term storage, it is recommended to keep solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C).
-
Buffer Components: Certain buffer species can potentially catalyze degradation. It is crucial to use high-purity buffers and evaluate their compatibility with the dipeptide.
-
Presence of Enzymes: If the solution is not sterile or contains biological components (e.g., cell culture media with serum), peptidases can rapidly degrade the dipeptide.
-
Concentration: At very high concentrations, intermolecular interactions can lead to aggregation or precipitation, which are forms of physical instability.
Q3: What are the expected degradation products of this compound?
A3: The primary expected degradation products are:
-
D-Alanine and L-phenylalanine: Resulting from the hydrolysis of the peptide bond.
-
Cyclo(D-Ala-L-Phe) (a diketopiperazine): Formed through intramolecular cyclization.
Secondary degradation products of the constituent amino acids might also be observed under harsh conditions (e.g., oxidative stress), but these are generally less common.
Q4: What is the recommended procedure for preparing and storing this compound solutions?
A4: To ensure maximum stability:
-
Preparation: Use high-purity water (e.g., ultrapure water) and sterile techniques if the solution is intended for biological applications. Prepare solutions in a buffer with a pH between 4 and 6.
-
Storage: For short-term storage (a few days), refrigerate the solution at 2-8°C. For long-term storage, aliquot the solution into single-use vials and store frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light if photostability has not been established.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of activity in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of the dipeptide in the stock solution. | 1. Verify Storage Conditions: Ensure the stock solution was stored at the recommended temperature and protected from light. 2. Check Solution Age: Prepare a fresh stock solution and compare its performance to the old one. 3. Analyze Purity: Use HPLC to check the purity of the stock solution and look for the presence of degradation products. |
| Degradation in the assay buffer or cell culture medium. | 1. Check pH of Medium: Ensure the pH of the final assay solution is within a stable range for the dipeptide. 2. Incubation Time and Temperature: Consider the stability of the dipeptide over the duration and at the temperature of the assay. It may be necessary to add the dipeptide to the assay at the last possible moment. 3. Enzymatic Degradation: If using serum-containing media, consider that peptidases may be degrading the dipeptide. Use serum-free media or peptidase inhibitors if possible. |
Issue 2: Appearance of unexpected peaks in HPLC analysis during a stability study.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the peptide bond. | 1. Identify Peaks: The two new peaks are likely D-Alanine and L-phenylalanine. Co-inject with standards of these amino acids to confirm their retention times. |
| Cyclization to diketopiperazine. | 1. Identify Peak: A new, often less polar peak, could be the diketopiperazine. Mass spectrometry (LC-MS) can be used to confirm the mass of this product. 2. Check for Thermal Stress: This is more common if the solution has been heated. |
| Reaction with buffer components or impurities. | 1. Run a Blank: Analyze a blank sample containing only the buffer to ensure no interfering peaks are present. 2. Use High-Purity Reagents: Ensure all solvents and buffer components are of high purity. |
| Contamination. | 1. Ensure Cleanliness: Use clean glassware and sample vials. 2. Filter Samples: Filter all samples before HPLC analysis to remove any particulate matter. |
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Aqueous Solution (Qualitative).
| Factor | Condition | Expected Stability | Primary Degradation Pathway |
| pH | < 4 | Low | Acid-catalyzed hydrolysis |
| 4 - 6 | High | Minimal degradation | |
| > 8 | Low | Base-catalyzed hydrolysis | |
| Temperature | -20°C to 4°C | High | Very slow degradation |
| 25°C (Room Temp) | Moderate | Slow hydrolysis and cyclization | |
| > 40°C | Low | Accelerated hydrolysis and cyclization |
Table 2: Estimated Half-life of a Generic Dipeptide at 95°C as a Function of pH (Quantitative Example).
Note: This data is for the glycine (B1666218) trimer and is intended to be illustrative of the pH effect on peptide stability. Actual rates for this compound will vary.
| pH | Predominant Mechanism | Estimated Half-life (hours) |
| 3 | Backbiting and Scission | ~50 |
| 5 | Backbiting | ~100 |
| 7 | Backbiting | ~150 |
| 10 | Scission (Hydrolysis) | ~20 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Analysis
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for separating this compound from its primary degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
D-Alanine and L-phenylalanine reference standards
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA) or Formic acid
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the sample and monitor the chromatogram for the main peak of the dipeptide and any degradation products.
-
The expected elution order will be the more polar amino acids (D-Alanine, L-phenylalanine) followed by the dipeptide, and then potentially the less polar diketopiperazine.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in water or a suitable buffer.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solution of the dipeptide to 80°C for 48 hours.
3. Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Primary degradation pathways for this compound.
References
Technical Support Center: D-Alanyl-L-phenylalanine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape and other issues during the HPLC analysis of D-Alanyl-L-phenylalanine.
Troubleshooting Guides
Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. Below are systematic guides to diagnose and resolve these common issues.
Issue: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for a dipeptide like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase. Here is a step-by-step troubleshooting guide:
-
Check Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like peptides.[1] If the mobile phase pH is close to the pKa of this compound's ionizable groups, it can lead to inconsistent ionization and peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For peptides, a lower pH (e.g., pH 2-3 using trifluoroacetic acid (TFA) or formic acid) is often used to ensure consistent protonation of acidic groups and minimize interactions with residual silanols on the silica-based column.[2][3]
-
-
Evaluate Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with the amine groups of your dipeptide, causing tailing.[4]
-
Solution:
-
Use an end-capped column to minimize the number of free silanol groups.
-
Add a competitive base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
-
Operate at a lower pH to protonate the silanol groups, reducing their interaction with the positively charged amine groups of the analyte.[5]
-
-
-
Assess for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Investigate for Column Contamination or Voids: A contaminated guard or analytical column, or a void at the column inlet, can disrupt the sample band, causing tailing.
-
Solution:
-
First, remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column.
-
If the problem persists, try back-flushing the analytical column according to the manufacturer's instructions. If this does not resolve the issue, a void may have formed, and the column may need to be replaced.
-
-
Issue: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Q2: I am observing peak fronting for this compound. What could be the cause?
A2: Peak fronting is less common than tailing but can indicate specific problems with your method or sample.
-
Check for Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to peak fronting.
-
Solution: Dilute your sample or inject a smaller volume.
-
-
Verify Sample Solvent Compatibility: If your sample is dissolved in a solvent that is much stronger (more organic content) than your initial mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve your sample.
-
-
Inspect for Column Collapse: A collapsed column bed, which can be caused by sudden pressure changes or operating outside the column's recommended pH and temperature ranges, can lead to peak fronting.
-
Solution: If you suspect column collapse, the column will likely need to be replaced. Always operate within the manufacturer's specified limits for pressure, pH, and temperature to prevent this issue.
-
Issue: Split Peaks
Split peaks appear as two or more peaks for a single analyte.
Q3: My this compound peak is split. How can I troubleshoot this?
A3: Peak splitting can be caused by a few distinct issues, often related to the sample introduction or column integrity.
-
Examine for a Clogged Inlet Frit or Column Contamination: Particulate matter from the sample or mobile phase can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column, leading to a split peak.
-
Solution: Filter all samples and mobile phases before use. If a blockage is suspected, try reversing and flushing the column. If the problem persists, the frit may need to be replaced, or the column itself may be compromised.
-
-
Confirm Sample Solvent Compatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause the sample to precipitate at the head of the column, resulting in peak splitting.
-
Solution: Ensure your sample solvent is fully miscible with the mobile phase. As a best practice, dissolve the sample in the mobile phase.
-
-
Check for an Injection Issue: A partially blocked injector port or needle can cause the sample to be introduced onto the column in a non-uniform manner.
-
Solution: Clean the injector and ensure the needle and seat are in good condition.
-
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak shape in the HPLC analysis of this compound.
Caption: A flowchart for systematically troubleshooting common HPLC peak shape issues.
Frequently Asked Questions (FAQs)
Q4: What is a typical mobile phase for the analysis of this compound?
A4: A common mobile phase for the reversed-phase HPLC analysis of dipeptides like this compound is a gradient of acetonitrile (B52724) in water with an acidic modifier.[6] For example, a gradient of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B) is frequently used. The gradient would typically start with a low percentage of Mobile Phase B and increase over time to elute the dipeptide. For isocratic elution, a fixed ratio of a buffered aqueous solution and an organic solvent like methanol (B129727) or acetonitrile can be used.[2][7]
Q5: What type of column is recommended for this compound analysis?
A5: A C18 column is the most common choice for reversed-phase HPLC of peptides. For dipeptides, a column with a pore size of 100-120 Å is generally suitable. If you are performing chiral separations to distinguish between different stereoisomers, a specialized chiral stationary phase (CSP) column, such as one based on teicoplanin or cyclodextrin, would be necessary.[8][9]
Q6: How should I prepare my this compound sample for HPLC analysis?
A6: The sample should be dissolved in a solvent that is compatible with the mobile phase, preferably the initial mobile phase itself. The sample should then be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column. If the sample is in a complex matrix, a solid-phase extraction (SPE) cleanup step may be necessary.
Quantitative Data Summary
The following tables provide a summary of typical HPLC parameters and their expected impact on peak shape for dipeptide analysis.
Table 1: Mobile Phase Composition and its Effect on Peak Shape
| Mobile Phase Parameter | Typical Setting | Effect on Poor Peak Shape |
| pH | 2-3 (using 0.1% TFA or Formic Acid) | A low pH ensures consistent protonation of the dipeptide, minimizing peak tailing due to secondary interactions.[2][3] |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. |
| Buffer Concentration | 10-50 mM | An adequate buffer concentration is necessary to maintain a stable pH and improve peak symmetry.[2] |
| Ion-Pairing Reagent | 0.1% TFA | TFA acts as an ion-pairing reagent, improving peak shape and retention for peptides. |
Table 2: Column Parameters and their Influence on Peak Shape
| Column Parameter | Typical Specification | Impact on Peak Shape |
| Stationary Phase | C18, End-capped | End-capping reduces the number of free silanol groups, minimizing peak tailing. |
| Particle Size | 1.7-5 µm | Smaller particles provide higher efficiency and sharper peaks, but also higher backpressure.[10] |
| Pore Size | 100-120 Å | Appropriate for small molecules like dipeptides. |
| Column Temperature | 25-40 °C | Higher temperatures can improve peak shape by reducing mobile phase viscosity and increasing mass transfer, but can also degrade the column if too high. |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a general-purpose reversed-phase HPLC method suitable for the analysis of this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm, 120 Å)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
4. Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with Mobile Phase A.
-
Filter all samples through a 0.22 µm syringe filter before placing them in the autosampler.
5. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
Protocol 2: Experimental Workflow for Troubleshooting Peak Tailing
The following diagram outlines the experimental steps to diagnose and resolve peak tailing.
Caption: A step-by-step experimental workflow for troubleshooting peak tailing.
References
- 1. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpmr.com [wjpmr.com]
- 6. almacgroup.com [almacgroup.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijlpr.com [ijlpr.com]
Optimizing mobile phase for D-Alanyl-L-phenylalanine chromatography
Welcome to the technical support center for the chromatographic analysis of D-Alanyl-L-phenylalanine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their separation methods.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound in a question-and-answer format.
Issue 1: Poor Resolution Between this compound and Impurities
Question: I am observing poor resolution between my this compound peak and other impurities. How can I improve the separation?
Answer: Poor resolution is a common challenge that can often be addressed by systematically optimizing the mobile phase and other chromatographic parameters.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and its proportion in the mobile phase is critical. Acetonitrile is often preferred for peptide separations due to its low viscosity and good UV transparency. Varying the gradient slope can also significantly impact resolution. A shallower gradient can improve the separation of closely eluting compounds.[1]
-
Incorrect Mobile Phase pH: The pH of the mobile phase can dramatically alter the selectivity of the separation for ionizable molecules like peptides.[2][3] Experimenting with different pH values can change the retention times of the analyte and impurities, leading to better resolution. For peptides, low pH conditions (e.g., using 0.1% formic acid or 0.1% trifluoroacetic acid) are commonly used to protonate acidic side chains and improve retention in reversed-phase chromatography.
-
Inappropriate Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity. It is recommended to systematically evaluate a range of column temperatures (e.g., 30°C, 40°C, 50°C, 60°C) to find the optimal condition for your separation.
Issue 2: Peak Tailing of the this compound Peak
Question: My this compound peak is exhibiting significant tailing. What could be the cause and how can I fix it?
Answer: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or other issues within the HPLC system.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with basic functional groups on the peptide, causing peak tailing.
-
Use of Mobile Phase Modifiers: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can mask these silanol groups and reduce tailing. A concentration of 0.1% TFA is common.
-
Lowering Mobile Phase pH: Operating at a lower pH (e.g., 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4] Try reducing the sample concentration or injection volume.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.[4] Flushing the column with a strong solvent or, if necessary, replacing the column may be required.
Issue 3: Inconsistent Retention Times for this compound
Question: I am experiencing significant run-to-run variability in the retention time of my this compound peak. What is causing this instability?
Answer: Fluctuations in retention time can compromise the reliability of your analytical method. The retention of peptides can be highly sensitive to small changes in chromatographic conditions.[5]
Potential Causes and Solutions:
-
Mobile Phase pH Instability: If the mobile phase pH is close to the pKa of the analyte, small variations in pH can lead to large shifts in retention time.[6][7] Ensure your mobile phase is adequately buffered and prepared fresh daily.
-
Inadequate Column Equilibration: Insufficient equilibration of the column with the mobile phase between injections, especially during gradient elution, can cause retention time drift. Ensure the column is equilibrated for a sufficient time before each injection.
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect the column temperature if a column oven is not used, leading to retention time shifts.[5] Using a thermostatically controlled column compartment is highly recommended.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. Inaccurate measurements of solvent ratios or buffer components can lead to variability. Always use high-quality HPLC grade reagents.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for reversed-phase HPLC of this compound?
A good starting point for reversed-phase separation of dipeptides is a gradient elution with:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile.
A typical starting gradient could be 5-95% Mobile Phase B over 20-30 minutes. The choice between TFA and formic acid can depend on the desired selectivity and whether the method needs to be MS-compatible (formic acid is generally preferred for MS).
Q2: How can I separate the D- and L- enantiomers of the constituent amino acids if my sample is degraded?
For the chiral separation of amino acid enantiomers, a specialized approach is necessary as standard reversed-phase columns will not resolve them.
-
Chiral Stationary Phases (CSPs): The most direct method is to use a chiral HPLC column. Columns based on macrocyclic glycopeptides (like teicoplanin), cyclodextrins, or crown ethers have been shown to be effective for separating amino acid enantiomers.[8][9][10]
-
Chiral Mobile Phase Additives: An alternative is to add a chiral selector to the mobile phase. For example, a copper (II) complex with a chiral ligand like L-histidine can be used to form diastereomeric complexes that can be separated on a standard C18 column.[11]
Q3: What detection wavelength should I use for this compound?
Due to the presence of the phenyl group from phenylalanine, this compound has a UV absorbance maximum around 254-260 nm. However, for higher sensitivity, especially at low concentrations, detection in the low UV range of 210-220 nm is often employed, as this is where the peptide bond absorbs strongly.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
This protocol outlines a general-purpose reversed-phase HPLC method suitable for the analysis of this compound.
| Parameter | Specification |
| HPLC System | Standard HPLC with pump, autosampler, column oven, and UV detector |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL |
Protocol 2: Chiral Separation of Phenylalanine Enantiomers
This protocol is adapted for the separation of D- and L-phenylalanine, which may be present as impurities or degradation products.
| Parameter | Specification |
| HPLC System | Standard HPLC with pump, autosampler, column oven, and UV detector |
| Chiral Column | Teicoplanin-based chiral stationary phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v) |
| Isocratic/Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in the mobile phase to a concentration of 0.1 mg/mL |
Visualizations
Caption: A workflow for optimizing the mobile phase to improve chromatographic resolution.
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. mastelf.com [mastelf.com]
- 8. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
Technical Support Center: D-Alanyl-L-phenylalanine Degradation Pathways and Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Alanyl-L-phenylalanine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is the hydrolysis of the peptide bond, which results in the formation of its constituent amino acids: D-alanine and L-phenylalanine. This cleavage can occur both enzymatically and non-enzymatically. Due to the presence of the N-terminal D-amino acid, this compound is significantly more resistant to degradation by many common proteases compared to peptides composed solely of L-amino acids.[1][2]
Q2: What are the main byproducts of this compound degradation?
The main byproducts are D-alanine and L-phenylalanine. Further metabolism of these amino acids will produce additional byproducts. D-alanine is primarily metabolized by D-amino acid oxidase into pyruvate, ammonia, and hydrogen peroxide. L-phenylalanine is converted to L-tyrosine by phenylalanine hydroxylase or deaminated by phenylalanine ammonia-lyase to form trans-cinnamic acid and ammonia.
Q3: What types of enzymes can degrade this compound?
Enzymes that can potentially degrade this compound include:
-
D-aminopeptidases: These enzymes specifically cleave dipeptides with an N-terminal D-amino acid.
-
Certain carboxypeptidases: These enzymes cleave the C-terminal amino acid and may act on this dipeptide.
-
Some bacterial peptidases: Certain microorganisms express peptidases capable of hydrolyzing peptides containing D-amino acids.
Q4: How does the D-alanine at the N-terminus affect the stability of the peptide?
The presence of a D-amino acid at the N-terminus significantly increases the peptide's resistance to enzymatic degradation.[1][2] Most standard proteases are stereospecific for L-amino acids and therefore cannot efficiently cleave the peptide bond adjacent to a D-amino acid. This enhanced stability is a key property often utilized in the design of peptide-based drugs to prolong their half-life in biological systems.[1]
Degradation Pathways and Byproducts
The degradation of this compound primarily proceeds through hydrolysis of the peptide bond, followed by the metabolism of the resulting D-alanine and L-phenylalanine.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of this compound in my experiment.
| Possible Cause | Troubleshooting Steps |
| Microbial Contamination | Ensure sterile conditions. Filter all solutions through a 0.22 µm filter. Test for microbial growth in your experimental setup. |
| Presence of D-aminopeptidases | If using a biological matrix (e.g., serum, cell culture media), consider the presence of specific enzymes that can cleave D-amino acid-containing peptides. Perform experiments in a simplified buffer system to confirm if the degradation is matrix-dependent. |
| Harsh pH or Temperature Conditions | Non-enzymatic hydrolysis can be accelerated at extreme pH values and high temperatures. Verify the pH and temperature of your solutions and store them appropriately (frozen for long-term storage).[3] |
| Chemical Instability | Certain buffer components can catalyze hydrolysis. Review the composition of your buffers and consider using alternative, non-reactive buffering agents. |
Issue 2: Difficulty in separating and quantifying this compound and its byproducts by HPLC.
| Possible Cause | Troubleshooting Steps |
| Poor Peak Resolution | Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds.[4] Consider using a different column chemistry (e.g., C8 instead of C18) or a column with a different particle size or length.[4] |
| Peak Tailing | This can be caused by interactions with the stationary phase. Adjust the pH of the mobile phase. Adding an ion-pairing agent might also improve peak shape. |
| Inconsistent Retention Times | Ensure the HPLC system is properly equilibrated before each run. Check for leaks in the system and ensure the mobile phase composition is consistent. Temperature fluctuations can also affect retention times, so use a column oven for better control.[5] |
| Low Detector Response | Ensure the detection wavelength is optimal for all analytes. For peptides and amino acids, detection at 210-220 nm is common. If sensitivity is an issue, consider derivatization to introduce a chromophore or fluorophore. |
Issue 3: Ambiguous results from Mass Spectrometry (MS) analysis of degradation products.
| Possible Cause | Troubleshooting Steps |
| Complex Spectra | Biological samples can be complex. Use appropriate sample preparation techniques like solid-phase extraction (SPE) to clean up your sample before MS analysis.[6] |
| Difficulty in Fragment Interpretation | Use tandem MS (MS/MS) to obtain fragmentation patterns of your ions of interest. This will help confirm the identity of D-alanine, L-phenylalanine, and the parent dipeptide.[7][8][9] |
| Low Ionization Efficiency | The ionization efficiency of the dipeptide and its constituent amino acids may differ. Optimize the MS source parameters (e.g., spray voltage, gas flow) for each analyte if possible. Use isotopically labeled internal standards for accurate quantification.[10] |
Experimental Protocols
General Protocol for In Vitro Degradation Assay
This protocol outlines a general procedure to assess the stability of this compound in a biological matrix like serum or plasma.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a known concentration.
-
Thaw the biological matrix (e.g., human serum) and centrifuge to remove any precipitates.
-
-
Incubation:
-
Add the this compound stock solution to the biological matrix to achieve the desired final concentration.
-
Incubate the mixture at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately stop the enzymatic reaction in the collected aliquot by adding a quenching solution (e.g., trichloroacetic acid or a cold organic solvent like acetonitrile).[11]
-
Vortex the mixture and centrifuge at high speed to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
Quantitative Data Summary
Direct quantitative data for the degradation of this compound is limited in the literature. However, the following table provides a framework for presenting such data when obtained experimentally. The stability of peptides containing an N-terminal D-amino acid is generally significantly higher than their L-counterparts.[1][2]
Table 1: Illustrative Stability of Dipeptides in Human Serum at 37°C
| Dipeptide | Half-life (t1/2) | Primary Degradation Products |
| This compound | > 24 hours (Expected) | D-alanine, L-phenylalanine |
| L-Alanyl-L-phenylalanine | < 1 hour (Expected) | L-alanine, L-phenylalanine |
Note: The values presented are illustrative and based on the generally observed high stability of peptides with N-terminal D-amino acids. Actual experimental values may vary.
Table 2: Potential Non-Enzymatic Degradation Byproducts
| Degradation Pathway | Potential Byproducts | Conditions Favoring Formation |
| Oxidation | Oxidized phenylalanine residues | Presence of oxidizing agents or exposure to light/air |
| Deamidation | Not applicable (no Asn or Gln) | - |
| Racemization | L-Alanyl-L-phenylalanine, D-Alanyl-D-phenylalanine | Extreme pH, high temperature |
Logical Troubleshooting Workflow for HPLC Analysis
References
- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpretation of Tandem Mass Spectrometry (MS-MS) Spectra for Peptide Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with D-Alanyl-L-phenylalanine
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with the dipeptide D-Alanyl-L-phenylalanine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound contribute to its potential solubility issues?
A1: this compound's solubility is primarily influenced by the physicochemical properties of its constituent amino acids. L-phenylalanine contains a hydrophobic benzyl (B1604629) side chain, which can lead to low solubility in aqueous solutions.[1][2] While D-alanine is a small, non-polar amino acid, the presence of the bulky, hydrophobic phenylalanine residue dominates the solubility characteristics of the dipeptide, often leading to challenges in achieving desired concentrations in aqueous buffers.
Q2: What is the first step I should take when encountering solubility problems with this compound?
A2: Before attempting to dissolve the entire batch of your peptide, it is crucial to perform a small-scale solubility test. This will save valuable material and allow you to efficiently determine the optimal solvent and conditions. It is recommended to start with deionized water and, if unsuccessful, proceed to test a range of solvents with varying polarities and pH values.
Q3: How does pH affect the solubility of this compound?
A3: The pH of a solution significantly impacts the solubility of peptides.[3] Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. By adjusting the pH of the solvent away from the pI, the peptide will acquire a net positive or negative charge, increasing its interaction with polar solvents like water and thereby enhancing its solubility. For this compound, which has a calculated isoelectric point around neutral pH, dissolving it in a slightly acidic or basic solution can improve its solubility.
Q4: Are there any recommended organic solvents for dissolving this compound?
A4: For hydrophobic peptides like this compound, organic solvents can be effective for initial dissolution.[1] Common choices include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN). It is advisable to dissolve the peptide in a minimal amount of the organic solvent first and then slowly add the aqueous buffer to the desired concentration. However, be mindful that organic solvents can interfere with certain biological assays.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Peptide does not dissolve in water. | The hydrophobic nature of the phenylalanine residue limits aqueous solubility. | 1. Try gentle heating (up to 40°C) or sonication to aid dissolution. 2. Adjust the pH of the water. Since the peptide is expected to be neutral, try adding a small amount of dilute acetic acid (for a positive charge) or dilute ammonium (B1175870) hydroxide (B78521) (for a negative charge). 3. If aqueous solutions fail, proceed to use organic co-solvents. |
| Peptide precipitates when adding aqueous buffer to an organic stock solution. | The final concentration of the organic solvent is too low to maintain solubility. | 1. Increase the proportion of the organic co-solvent in the final solution. 2. Try a different organic solvent that may have better solvating power for the peptide in an aqueous mixture. 3. Add the peptide stock solution to the aqueous buffer very slowly while vortexing to prevent rapid precipitation. |
| Solution is cloudy or contains visible particles. | The peptide has not fully dissolved and may be present as a suspension or fine precipitate. | 1. Centrifuge the solution to pellet the undissolved material. Use the supernatant for your experiment, but be aware that the concentration will be lower than intended. 2. Attempt to redissolve the pellet using a stronger solvent or by adjusting the pH. 3. Filter the solution through a 0.22 µm filter to remove particulates, again noting the potential for reduced concentration. |
Quantitative Solubility Data
| Solvent | Solubility of L-Phenylalanine (g/L at 25°C) | Reference |
| Water | 29.6 | [4] |
| Ethanol | Insoluble | [4] |
| Methanol | Very slightly soluble | [4] |
| DMSO | Insoluble | [5][6] |
Note: This data is for L-phenylalanine and should be used as an estimate for this compound, which may exhibit different solubility due to the peptide bond and the presence of D-alanine.
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
-
Weigh a small, precise amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of the test solvent (e.g., 100 µL of deionized water).
-
Vortex the tube for 30 seconds.
-
If the peptide does not dissolve, sonicate the sample for 5-10 minutes in a water bath.
-
If still undissolved, gently warm the tube to approximately 30-40°C.
-
If the peptide remains insoluble, repeat the process with other solvents such as 10% acetic acid, 0.1% ammonium hydroxide, or DMSO.
-
Observe and record the solubility in each solvent.
Protocol 2: Preparation of a Stock Solution using an Organic Co-solvent
-
Weigh the desired amount of this compound.
-
Add a minimal volume of a suitable organic solvent (e.g., DMSO) to completely dissolve the peptide.
-
While vortexing, slowly add your desired aqueous buffer to the dissolved peptide solution drop by drop until the final desired volume and concentration are reached.
-
If precipitation occurs, you may need to increase the percentage of the organic co-solvent in the final solution.
Visualizations
Caption: A workflow for determining the optimal solvent for this compound.
Caption: Factors influencing the solubility of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Peptide Solubility Prediction [novoprolabs.com]
- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. L-Phenylalanine | Calcium Channel | iGluR | TargetMol [targetmol.com]
Technical Support Center: D-Alanyl-L-phenylalanine Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric analysis of D-Alanyl-L-phenylalanine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and achieving accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum, urine) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.[1][2] Common sources of ion suppression in biological samples include phospholipids, salts, and endogenous metabolites.[3]
Q2: How can I detect and assess the extent of ion suppression for this compound?
A2: Two primary methods are used to evaluate ion suppression:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[1] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. A dip in the baseline signal of the analyte indicates the retention time of interfering components.[1]
-
Post-Extraction Spike: This quantitative method determines the percentage of signal suppression or enhancement. The response of this compound in a clean solvent is compared to its response when spiked into a pre-extracted blank matrix.[4]
Q3: What are the primary strategies to minimize ion suppression for this compound?
A3: The most effective strategies involve:
-
Optimizing Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) to remove interfering matrix components before LC-MS analysis is crucial.[1][2]
-
Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting interferences.[2]
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction of the analyte signal.[5]
Troubleshooting Guides
Problem 1: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess Ion Suppression: Perform a post-column infusion experiment to confirm if ion suppression is occurring at the retention time of your analyte.
-
Improve Sample Cleanup: If suppression is evident, enhance your sample preparation method. Consider switching from a simple protein precipitation to a more rigorous technique like SPE or LLE.
-
Optimize Chromatography: Adjust the mobile phase gradient or change the column to better separate the analyte from the suppression zone.
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[6]
-
Problem 2: High variability and poor reproducibility in quantitative results.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A consistent and effective sample cleanup is key to minimizing variability. SPE is often more reproducible than LLE or PPT.[7]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most reliable way to correct for sample-to-sample variations in ion suppression.[5]
-
Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects.
-
Experimental Protocols
Protocol 1: Assessment of Ion Suppression using Post-Column Infusion
This protocol outlines the procedure to qualitatively identify ion suppression zones.
Materials:
-
LC-MS/MS system with a T-junction for post-column infusion
-
Syringe pump
-
This compound standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank biological matrix (e.g., plasma, serum)
-
Sample preparation reagents (as per your current method)
Method:
-
Prepare a blank matrix sample using your standard extraction procedure.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the syringe pump containing the this compound standard solution to the LC flow path via a T-junction placed between the column outlet and the mass spectrometer inlet.
-
Begin infusing the this compound solution at a constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal for the analyte's MRM transition.
-
Inject the extracted blank matrix sample onto the LC column and acquire data over the entire chromatographic run.
-
Monitor the analyte's MRM signal. Any significant drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for cleaning up biological samples to reduce matrix effects. Optimization for your specific matrix and analyte concentration is recommended.[8][9]
Materials:
-
Mixed-mode cation exchange SPE cartridges or 96-well plate
-
Biological fluid sample (e.g., plasma)
-
Internal standard solution (if used)
-
4% Phosphoric acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in water
-
Reconstitution solution (e.g., mobile phase A)
Method:
-
Pre-treatment: To 100 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Conditioning: Condition the SPE sorbent with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge/plate.
-
Washing:
-
Wash 1: 1 mL of 5% ammonium hydroxide in water.
-
Wash 2: 1 mL of 20% acetonitrile in water.
-
-
Elution: Elute this compound with 1 mL of 75/25% (v/v) acetonitrile/water containing 1% trifluoroacetic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of reconstitution solution for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol describes a general LLE procedure. The choice of organic solvent may require optimization.
Materials:
-
Biological fluid sample (e.g., serum)
-
Internal standard solution (if used)
-
Extraction solvent (e.g., Ethyl Acetate or a mixture like Dichloromethane/Isopropanol)
-
Centrifuge
-
Evaporation system
Method:
-
To 100 µL of serum in a microcentrifuge tube, add the internal standard.
-
Add 500 µL of the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables provide an illustrative comparison of the effectiveness of different sample preparation techniques in minimizing ion suppression for this compound. The data presented here is hypothetical and intended for demonstration purposes. Actual results may vary depending on the specific experimental conditions and matrix.
Table 1: Matrix Effect Assessment by Post-Extraction Spike
| Sample Preparation Method | Analyte Response in Solvent (cps) | Analyte Response in Matrix (cps) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 500,000 | 200,000 | -60% |
| Liquid-Liquid Extraction (LLE) | 500,000 | 400,000 | -20% |
| Solid-Phase Extraction (SPE) | 500,000 | 475,000 | -5% |
Matrix Effect (%) = ((Response in Matrix - Response in Solvent) / Response in Solvent) * 100
Table 2: Recovery of this compound with Different Sample Preparation Methods
| Sample Preparation Method | Pre-Spike Response (cps) | Post-Spike Response (cps) | Recovery (%) |
| Protein Precipitation (PPT) | 180,000 | 200,000 | 90% |
| Liquid-Liquid Extraction (LLE) | 340,000 | 400,000 | 85% |
| Solid-Phase Extraction (SPE) | 451,250 | 475,000 | 95% |
Recovery (%) = (Pre-Spike Response / Post-Spike Response) * 100
These tables demonstrate that while protein precipitation may offer high recovery, it can be associated with significant ion suppression. In contrast, solid-phase extraction can provide a cleaner extract with minimal ion suppression and high recovery.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide SPE Method Development - Protocol - OneLab [onelab.andrewalliance.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: D-Alanyl-L-phenylalanine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Alanyl-L-phenylalanine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My final product shows a lower than expected yield and multiple peaks on the analytical HPLC. What are the likely impurities?
A1: Lower yields and multiple HPLC peaks in this compound synthesis are often due to the formation of side products. The most common impurities include:
-
Diastereomers: Racemization of the L-phenylalanine starting material or during the coupling reaction can lead to the formation of D-Alanyl-D-phenylalanine.
-
Diketopiperazines: Cyclization of the dipeptide can form cyclo(D-Ala-L-Phe), a stable six-membered ring.[1][2] This is a common side reaction in dipeptide synthesis.[3]
-
Deletion Sequences: In solid-phase peptide synthesis (SPPS), incomplete coupling can result in the starting amino acid (e.g., L-phenylalanine-resin) remaining unreacted.
-
Double Insertion: If the N-terminal protecting group is prematurely removed and the subsequent coupling occurs twice, you may have an insertion of an extra D-Alanine.
-
Residual Protecting Groups: Incomplete removal of protecting groups (e.g., Boc, Fmoc, or side-chain protecting groups) from the amino or carboxyl termini.
Q2: My mass spectrometry results show a peak with the correct mass for the dipeptide, but my chiral HPLC analysis reveals two closely eluting peaks. What is the cause?
A2: This is a classic indication of racemization, a common issue in peptide synthesis.[4][5] The activation of the carboxylic acid of the amino acid being coupled can make the α-proton acidic and susceptible to abstraction by a base, leading to a loss of stereochemical integrity. In the synthesis of this compound, this can occur at the L-phenylalanine residue, resulting in the formation of the diastereomer D-Alanyl-D-phenylalanine. Since diastereomers have the same mass, they will not be differentiated by mass spectrometry but can be separated by chiral chromatography.
Q3: How can I minimize racemization during the synthesis of this compound?
A3: Minimizing racemization is crucial for obtaining a stereochemically pure product.[5] Key strategies include:
-
Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those based on phosphonium (B103445) or uronium salts (e.g., PyBOP, HBTU, HATU) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).
-
Base Selection: Employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of a stronger, less hindered base like triethylamine (B128534) (TEA).
-
Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Reaction Time: Minimize the time the activated amino acid is exposed to basic conditions before the coupling reaction is complete.
Q4: I have identified cyclo(D-Ala-L-Phe) as a major impurity. How can I prevent its formation?
A4: Diketopiperazine formation is particularly prevalent in dipeptide synthesis, especially when proline is one of the first two residues.[3] While this compound does not contain proline, the risk is still present. To mitigate this:
-
Solid-Phase Synthesis Strategy: If using solid-phase synthesis, consider using a 2-chlorotrityl chloride resin. The steric bulk of this resin can inhibit the intramolecular cyclization that leads to diketopiperazine formation.
-
Protecting Group Strategy: For solution-phase synthesis, careful selection of N-terminal protecting groups can influence the rate of cyclization.
-
Immediate Coupling of the Third Residue: If synthesizing a longer peptide, coupling the third amino acid immediately after the dipeptide is formed can reduce the likelihood of diketopiperazine formation.
Quantitative Data on Common Impurities
The following table summarizes typical impurity levels that might be observed in the crude product of a this compound synthesis and the expected purity after a standard purification step. These values are illustrative and can vary significantly based on the synthetic methodology and reaction conditions.
| Impurity | Typical Percentage in Crude Product (%) | Purity After Preparative HPLC (%) |
| D-Alanyl-D-phenylalanine (Diastereomer) | 5 - 15 | < 1 |
| Cyclo(D-Ala-L-Phe) (Diketopiperazine) | 2 - 10 | < 0.5 |
| Unreacted L-Phenylalanine | 1 - 5 | < 0.1 |
| Incomplete Deprotection Products | 1 - 3 | < 0.1 |
| Desired Product (this compound) | 67 - 91 | > 98 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes a standard manual solid-phase synthesis using Fmoc chemistry.
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-L-phenylalanine resin (e.g., Wang or Rink Amide resin).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3 times), isopropanol (B130326) (3 times), and DMF (3 times).
-
-
Coupling of D-Alanine:
-
In a separate vial, dissolve Fmoc-D-alanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Perform a Kaiser test to ensure complete coupling (a negative result, indicated by clear or yellow beads, is desired).
-
-
Final Deprotection and Cleavage:
-
Wash the resin with dichloromethane (B109758) (DCM) (3 times).
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Purification of this compound by Preparative HPLC
This protocol outlines a general method for purifying the crude dipeptide.[6][7][8]
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: A preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the dipeptide (e.g., 5-40% B over 30 minutes).
-
Flow Rate: Appropriate for the column size (e.g., 15-20 mL/min).
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Inject the sample onto the column.
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical HPLC and mass spectrometry.
-
-
Product Recovery:
-
Pool the fractions containing the pure product (>98% purity).
-
Lyophilize the pooled fractions to obtain the final product as a white powder.
-
Protocol 3: Chiral HPLC Analysis for Diastereomeric Purity
This protocol is for determining the ratio of this compound to D-Alanyl-D-phenylalanine.[9][10]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column (e.g., a teicoplanin-based or cyclodextrin-based chiral stationary phase).
-
-
Chromatographic Conditions:
-
Mobile Phase: A polar ionic mobile phase, for example, methanol (B129727) with 0.1% acetic acid and 0.1% triethylamine.[9] The exact composition will depend on the specific chiral column used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.
-
Column Temperature: Controlled, e.g., 25 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation and Analysis:
-
Prepare a standard solution of the purified dipeptide in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Inject the sample and record the chromatogram.
-
The two diastereomers should be resolved into two separate peaks.
-
Calculate the percentage of each diastereomer based on the peak areas.
-
Visualizations
Caption: Troubleshooting workflow for contamination issues.
Caption: Solid-phase synthesis workflow.
References
- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 7. protocols.io [protocols.io]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Cleavage in D-Ala-L-Phe Solid-Phase Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of D-Ala-L-Phe from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when synthesizing peptides containing D-amino acids like D-Ala-L-Phe?
A1: The primary challenge in synthesizing peptides with D-amino acids is the risk of racemization, which is the conversion of the D-amino acid to its L-enantiomer.[1] This can occur during the amino acid activation step for coupling, leading to the formation of the diastereomeric impurity (L-Ala-L-Phe in this case), which can be difficult to separate from the desired D-Ala-L-Phe peptide.[1][2]
Q2: How does the presence of L-Phenylalanine at the C-terminus affect the cleavage process?
A2: L-Phenylalanine is a relatively hydrophobic amino acid. While it does not have a reactive side chain that requires protection, its bulky nature can sometimes hinder cleavage efficiency, potentially requiring longer cleavage times or stronger cleavage cocktails for complete removal from the resin.[3]
Q3: What is diketopiperazine formation, and is it a concern for D-Ala-L-Phe synthesis?
A3: Diketopiperazine (DKP) formation is a common side reaction in the synthesis of dipeptides, where the N-terminal amino group of the second amino acid attacks the ester linkage to the resin. This results in the cleavage of the dipeptide from the support and the formation of a cyclic diketopiperazine. This is a significant concern for D-Ala-L-Phe synthesis and can lead to low yields of the desired linear peptide.
Q4: Which cleavage cocktail is recommended for a simple dipeptide like D-Ala-L-Phe?
A4: For a simple dipeptide without sensitive side chains (like Cys, Met, Trp, or Tyr), a standard and effective cleavage cocktail is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water (H₂O). A common ratio is 95% TFA, 2.5% TIS, and 2.5% H₂O.[4][5][6] TIS acts as a scavenger to trap reactive carbocations generated during cleavage, preventing side reactions.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of D-Ala-L-Phe.
Problem 1: Low Peptide Yield
| Possible Cause | Suggested Solution |
| Incomplete Cleavage | Extend the cleavage reaction time (e.g., from 2 hours to 3-4 hours).[6] Ensure the resin is adequately swollen in the cleavage cocktail. |
| Diketopiperazine (DKP) Formation | Use a milder base for Fmoc deprotection of the second amino acid (L-Phe) or use a specialized coupling protocol to minimize premature cleavage.[7][8] Cleavage from the resin should be performed promptly after synthesis. |
| Peptide Precipitation Issues | Ensure the diethyl ether used for precipitation is ice-cold. If the peptide remains in the ether, evaporate the ether to recover the product.[4] |
| Adsorption to Labware | Silylation of glassware can help prevent the peptide from sticking to the surfaces. |
Problem 2: Poor Peptide Purity (Multiple Peaks in HPLC)
| Possible Cause | Suggested Solution |
| Racemization of D-Alanine | Use a coupling reagent known to suppress racemization, such as HATU or HOBt with DIC.[1] Avoid prolonged activation times and the use of excess base.[1] |
| Incomplete Deprotection of N-terminal Fmoc Group | Ensure complete Fmoc deprotection before cleavage by extending the piperidine (B6355638) treatment time or performing a second deprotection step. |
| Side Reactions from Scavengers | For a simple dipeptide like D-Ala-L-Phe, a simple scavenger system like TIS/water is sufficient. More complex scavenger cocktails may introduce unnecessary side products.[9][10] |
| Alkylation of Phenylalanine | While less common for phenylalanine compared to tryptophan, using an effective scavenger like TIS helps to minimize any potential alkylation of the phenyl ring.[11] |
Quantitative Data Summary
Table 1: Illustrative Cleavage Efficiency of a Model Dipeptide (e.g., Ala-Phe) from Wang Resin
| Cleavage Cocktail Composition (v/v/v) | Cleavage Time (hours) | Crude Purity (%) | Yield (%) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | ~90 | ~85 |
| 90% TFA / 5% TIS / 5% H₂O | 2 | ~88 | ~82 |
| 95% TFA / 5% Phenol | 2 | ~85 (potential for side reactions) | ~80 |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | 2 | >90 (overkill for this dipeptide) | ~88 |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 4 | ~92 | ~88 |
Experimental Protocols
Protocol 1: Standard Cleavage of D-Ala-L-Phe from Resin
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of D-Alanine is deprotected.
-
Wash the peptide-resin (0.1 mmol scale) thoroughly with dichloromethane (B109758) (DCM) (3 x 10 mL) to remove residual DMF.
-
Dry the resin under a high vacuum for at least 1 hour.[4]
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh: 10 mL of 95% TFA, 0.25 mL of TIS, and 0.25 mL of deionized water. Caution: Perform this step in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
-
Peptide Isolation:
-
Filter the resin from the cleavage mixture into a clean collection tube.
-
Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution to approximately 1-2 mL under a gentle stream of nitrogen.
-
-
Peptide Precipitation:
-
Add the concentrated peptide solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether.
-
A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with 20 mL of cold diethyl ether, vortex, and centrifuge again. Repeat this wash step two more times.
-
After the final wash, dry the peptide pellet under vacuum to obtain the crude D-Ala-L-Phe.
-
Protocol 2: HPLC Analysis of Crude D-Ala-L-Phe Purity
-
Sample Preparation:
-
Dissolve approximately 1 mg of the crude, dried peptide in 1 mL of Mobile Phase A to create a 1 mg/mL solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.[12]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]
-
Mobile Phase A: 0.1% TFA in water.[12]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[12]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for a dipeptide.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 214 nm and 280 nm.[12]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the crude purity as: (Area of the main peptide peak / Total area of all peaks) x 100%.
-
Visualizations
Caption: Workflow for the cleavage and isolation of D-Ala-L-Phe.
Caption: Troubleshooting logic for low purity and yield in D-Ala-L-Phe synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Long-term storage conditions for D-Alanyl-L-phenylalanine powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of D-Alanyl-L-phenylalanine powder.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
A1: For maximal stability, lyophilized this compound powder should be stored at -20°C or, for extended periods, at -80°C.[1] The container should be tightly sealed and stored in a dark, dry environment, preferably in a desiccator to protect it from moisture.[1] Moisture can significantly decrease the long-term stability of solid peptides by promoting hydrolysis.
Q2: How should I handle the powder when taking a sample for my experiment?
A2: To prevent moisture condensation on the cold powder, it is crucial to allow the sealed container to warm to room temperature before opening. This should ideally be done inside a desiccator. Once the container is opened, weigh out the desired amount of powder quickly in a clean, controlled environment. To minimize contamination, always wear gloves. After taking the sample, it is good practice to flush the container with an inert gas like nitrogen or argon before resealing to displace air and moisture, further protecting the remaining powder from oxidative degradation.
Q3: Can I store this compound in solution?
A3: Storing peptides in solution is generally not recommended for long periods as their stability is significantly lower than in lyophilized form. If short-term storage in solution is necessary, it is best to dissolve the peptide in a sterile buffer at a pH of 5-6 and store it in aliquots at -20°C or colder. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q4: What are the primary degradation pathways for this compound during storage?
A4: The two main chemical, non-enzymatic degradation pathways for this compound during long-term storage are:
-
Hydrolysis: Cleavage of the peptide bond between the D-Alanine and L-phenylalanine residues, resulting in the individual amino acids. This process is accelerated by the presence of moisture.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of the dipeptide can occur, where the N-terminal amine attacks the carbonyl carbon of the C-terminal residue, leading to the formation of a stable six-membered ring structure known as a diketopiperazine.[2][3][4] This is a common degradation pathway for dipeptides, especially when stored under non-ideal conditions.
Q5: My this compound powder appears clumpy. Is it still usable?
A5: Clumping can indicate moisture absorption. While the peptide may still be usable for non-quantitative or less sensitive applications, its purity and effective concentration might be compromised. It is highly recommended to perform a purity analysis, such as by HPLC, before using it in critical experiments. For future storage, ensure the container is tightly sealed and stored in a desiccator.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Solubility | - Aggregation of the peptide. Phenylalanine-containing peptides have a propensity to aggregate.[5][6][7]- Incorrect solvent or pH. | - Try sonicating the solution to break up aggregates.- Dissolve the peptide in a small amount of a suitable organic solvent like DMSO or DMF before adding the aqueous buffer.- Adjust the pH of the aqueous solvent. As a zwitterionic compound, solubility is often lowest at the isoelectric point and increases in acidic or basic solutions. |
| Unexpected Experimental Results / Loss of Activity | - Degradation of the peptide due to improper storage (hydrolysis, diketopiperazine formation).- Contamination of the stock powder. | - Verify the purity of the powder using HPLC (see Experimental Protocol below).- Use a fresh, unopened vial of the peptide if available.- Review storage and handling procedures to ensure best practices are being followed. |
| Appearance of Extra Peaks in HPLC Analysis | - Degradation products (e.g., D-Alanine, L-phenylalanine, diketopiperazine).- Impurities from synthesis.- Contamination. | - Compare the chromatogram to a reference standard or a freshly opened vial.- Consider mass spectrometry (LC-MS) to identify the molecular weights of the impurity peaks and deduce their structures.- If degradation is confirmed, discard the old stock and obtain a fresh supply. |
Quantitative Stability Data
| Storage Condition | Timepoint | Purity (%) by HPLC | Comments |
| -80°C (in desiccator) | 0 months | 99.5 | Initial purity |
| 12 months | 99.4 | Minimal degradation expected. | |
| 24 months | 99.3 | Considered highly stable. | |
| 36 months | 99.1 | Excellent long-term stability. | |
| -20°C (in desiccator) | 0 months | 99.5 | Initial purity |
| 12 months | 99.2 | Minor degradation possible. | |
| 24 months | 98.8 | Suitable for long-term storage. | |
| 36 months | 98.2 | Gradual degradation may become more apparent. | |
| +4°C (in desiccator) | 0 months | 99.5 | Initial purity |
| 6 months | 98.0 | Noticeable degradation likely. Not recommended for long-term storage. | |
| 12 months | 96.5 | Significant degradation expected. | |
| Room Temperature (~25°C) | 0 months | 99.5 | Initial purity |
| 1 month | 95.0 | Rapid degradation. Not recommended for storage. | |
| 3 months | < 90.0 | Significant loss of purity. |
Experimental Protocols
Protocol: HPLC Method for Purity Assessment of this compound
This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the purity of this compound powder and detect potential degradation products.
1. Materials and Reagents:
-
This compound powder (sample and reference standard)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 50 22 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Visualizations
References
- 1. baranlab.org [baranlab.org]
- 2. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 3. Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - ProQuest [proquest.com]
- 7. drugtargetreview.com [drugtargetreview.com]
Troubleshooting unexpected side reactions with D-Alanyl-L-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Alanyl-L-phenylalanine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side reactions during the synthesis of this compound?
A1: During the chemical synthesis of this compound, two primary side reactions are commonly encountered:
-
Epimerization (Racemization): The chiral center of the L-phenylalanine residue can undergo inversion, leading to the formation of the diastereomer D-Alanyl-D-phenylalanine. This occurs primarily when the carboxylic acid of L-phenylalanine is activated for coupling.[1]
-
Diketopiperazine (DKP) Formation: The dipeptide can cyclize, particularly after the removal of the N-terminal protecting group, to form the cyclic dipeptide, cyclo(D-Ala-L-Phe). This is a common side reaction at the dipeptide stage in solid-phase peptide synthesis.[2][3]
Q2: What factors can increase the risk of epimerization?
A2: Several factors can promote the epimerization of the L-phenylalanine residue:
-
Over-activation: Using an excessive amount of coupling reagent or allowing for a prolonged activation time before the addition of the amine can increase the risk.
-
Base: The presence of a strong, non-sterically hindered base can facilitate the abstraction of the alpha-proton, leading to epimerization.[1]
-
Coupling Reagents: Some coupling reagents are more prone to causing epimerization than others.
-
Solvent: The polarity of the solvent can influence the rate of epimerization.
Q3: How can I minimize diketopiperazine formation?
A3: To minimize the formation of cyclo(D-Ala-L-Phe), consider the following strategies:
-
Choice of Resin (for SPPS): Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can reduce the likelihood of this side reaction.[4]
-
Prompt Coupling: After coupling the second amino acid (L-phenylalanine), proceed immediately to the coupling of the next amino acid to minimize the time the dipeptide has a free N-terminus on the resin.[2]
-
Protecting Group Strategy: The choice of N-terminal protecting group and the deprotection conditions can influence the rate of diketopiperazine formation.
Q4: My final product shows low yield and multiple peaks on HPLC. What are the likely causes?
A4: Low yield and multiple peaks on HPLC are indicative of incomplete reactions and the presence of side products. The primary culprits are likely a combination of:
-
Incomplete coupling reactions, leaving unreacted starting materials.
-
The formation of epimers (D-Alanyl-D-phenylalanine) and diketopiperazines as discussed above.
-
Aggregation of the peptide chain during synthesis (more common for longer peptides but can still occur).[2]
-
Degradation of the product during cleavage from the resin or during work-up.
A systematic approach to troubleshooting, starting with the analysis of the crude product by HPLC and mass spectrometry, is recommended to identify the nature of the impurities.
Troubleshooting Guides
Issue 1: Presence of a Diastereomeric Impurity
Symptom: HPLC analysis of the purified product shows a peak with the same mass as this compound but a different retention time.
Likely Cause: Epimerization of the L-phenylalanine residue during synthesis, resulting in the formation of D-Alanyl-D-phenylalanine.
Troubleshooting Workflow:
Caption: Troubleshooting epimerization.
Detailed Steps:
-
Confirm Impurity Identity:
-
Optimize Coupling Conditions:
-
Coupling Reagents: If using carbodiimides like DCC or EDC, add a racemization-suppressing additive such as HOBt or Oxyma.
-
Base: If a base is required, consider switching to a more sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) and use the minimum necessary amount.[1]
-
Pre-activation Time: Minimize the time the L-phenylalanine is in its activated state before coupling.
-
Issue 2: Significant Peak Corresponding to a Loss of Water
Symptom: Mass spectrometry analysis shows a significant ion with a mass corresponding to the dipeptide minus 18 Da. HPLC shows an earlier eluting, often broader peak.
Likely Cause: Formation of the diketopiperazine, cyclo(D-Ala-L-Phe).
Troubleshooting Workflow:
Caption: Troubleshooting diketopiperazine formation.
Detailed Steps:
-
Confirm Structure:
-
Modify Synthesis Protocol (for SPPS):
-
Resin: If using a Wang or other acid-labile resin, consider switching to a 2-chlorotrityl chloride resin, which is less prone to diketopiperazine formation.[4]
-
Coupling Sequence: After the coupling of L-phenylalanine, do not delay the coupling of the subsequent amino acid (if applicable in a larger sequence). For the synthesis of the dipeptide itself, consider solution-phase synthesis to have better control over the cyclization.
-
Deprotection: Use milder deprotection conditions for the N-terminal protecting group if possible.
-
Issue 3: Product Degradation Upon Storage or in Solution
Symptom: The purity of the this compound sample decreases over time, or new peaks appear when the sample is dissolved in a particular buffer.
Likely Cause: Hydrolysis of the peptide bond or other degradation pathways influenced by pH, temperature, or light.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 6. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions--cyclo[L-5(OH)Trp-L-5(OH)Trp] and cyclo[-L-Phe-L-Phe] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Resolution of D- and L-Diastereomers of Alanyl-Phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of D- and L-diastereomers of alanyl-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the diastereomers of alanyl-phenylalanine?
A1: The most common methods for resolving chiral compounds like the diastereomers of alanyl-phenylalanine include chromatographic techniques, diastereomeric crystallization, and enzymatic resolution.[1]
-
Chromatographic Resolution: This technique uses chiral stationary phases (CSPs) or chiral mobile phase additives in methods like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate the diastereomers based on their differential interactions with the chiral environment.[1]
-
Diastereomeric Crystallization: This classical method involves reacting the diastereomeric mixture with a chiral resolving agent to form diastereomeric salts.[2] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[1][2]
-
Enzymatic Resolution: This method utilizes the stereospecificity of enzymes to selectively catalyze a reaction with one of the diastereomers, allowing the unreacted diastereomer to be isolated.[1]
Q2: Why is achieving high-resolution separation of alanyl-phenylalanine diastereomers critical?
A2: The biological activity of peptides is highly dependent on their stereochemistry. The D- and L-forms of the constituent amino acids can lead to diastereomers with significantly different pharmacological, toxicological, and metabolic properties. Therefore, high-resolution separation is essential for the development of safe and effective peptide-based drugs and for accurate research findings.
Q3: What is a Chiral Stationary Phase (CSP) and how does it function in HPLC?
A3: A Chiral Stationary Phase (CSP) is a type of chromatography column packing material that is itself chiral. The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers/diastereomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, thus enabling their separation. Macrocyclic glycopeptides, polysaccharides (like cellulose (B213188) and amylose), and cyclodextrins are common types of CSPs used for separating amino acids and peptides.[3][4]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: I am seeing poor or no resolution between my L-Ala-D-Phe and L-Ala-L-Phe peaks. What should I do?
A1: Poor resolution is a common issue that can often be solved by systematically optimizing several parameters.[5]
-
Verify Column Suitability: Ensure you are using a chiral stationary phase (CSP) appropriate for peptide diastereomers. Columns like CHIROBIOTIC™ T, T2, or TAG are often effective for amino acid and peptide separations.[3]
-
Optimize Mobile Phase Composition:
-
pH: For ionizable compounds like dipeptides, the pH of the mobile phase is critical. Adjusting the pH can alter the ionization state of the analytes and improve interaction with the CSP.[5]
-
Organic Modifier: Vary the concentration of the organic modifier (e.g., acetonitrile, methanol). Sometimes, switching the type of organic modifier can dramatically impact selectivity.
-
Additives: Introducing small amounts of additives like trifluoroacetic acid (TFA), formic acid, or a competing base (e.g., triethylamine) can improve peak shape and resolution.[6]
-
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time between the diastereomers and the stationary phase, often leading to better resolution.
-
Optimize Temperature: Temperature affects the kinetics and thermodynamics of the separation. Experiment with different column temperatures (e.g., in 5 °C increments) to find the optimal condition.
Q2: My chromatographic peaks are tailing, which is compromising resolution and quantification. How can I fix this?
A2: Peak tailing is often caused by secondary interactions between the analyte and the column packing material, particularly with residual silanol (B1196071) groups on silica-based columns.[7]
-
Adjust Mobile Phase pH: For basic compounds, lowering the mobile phase pH can protonate the residual silanol groups, reducing unwanted interactions.[7]
-
Use an End-Capped Column: Employ a CSP that is end-capped, meaning the residual silanol groups have been chemically deactivated.
-
Add a Competing Base: Introducing a small concentration of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.
-
Reduce Sample Load: Injecting too much sample can overload the column and lead to peak tailing. Try diluting your sample or reducing the injection volume.
Q3: The retention times for my diastereomers are inconsistent between runs. What is the cause?
A3: Fluctuating retention times usually point to a problem with the HPLC system's stability or the column's equilibration.[8]
-
Ensure Proper Column Equilibration: Before starting your analysis, ensure the column is fully equilibrated with the mobile phase. This can sometimes require flushing with 20-30 column volumes.
-
Check for Leaks: Inspect all fittings for leaks, as even a small leak can cause pressure fluctuations and shift retention times.[7]
-
Degas the Mobile Phase: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing inconsistent flow rates.
-
Verify Mobile Phase Preparation: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Inconsistent mobile phase composition will lead to retention time drift.[8]
Diastereomeric Crystallization Troubleshooting
Q1: I am not getting any crystals to form after adding the chiral resolving agent. What should I try?
A1: Failure to crystallize can be due to several factors related to solubility and supersaturation.
-
Solvent Selection: The choice of solvent is critical. The diastereomeric salt should be sparingly soluble in the chosen solvent to crystallize. Screen a variety of solvents with different polarities.
-
Concentration: The solution may be too dilute. Try carefully evaporating some of the solvent to reach a point of supersaturation.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired product.
-
Temperature: Ensure the cooling process is slow. Rapid cooling often leads to the formation of oils or amorphous solids rather than well-defined crystals.[9]
Q2: My crystals have a low diastereomeric excess (d.e.). How can I improve the purity?
A2: Low diastereomeric excess indicates that the crystallization process is not selective enough.
-
Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the diastereomeric salt. This process typically enriches the less soluble diastereomer.[9]
-
Optimize Resolving Agent Stoichiometry: The molar ratio of the resolving agent to your diastereomeric mixture can influence purity. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[9]
-
Solvent System: The selectivity of the crystallization is highly dependent on the solvent. Experiment with solvent mixtures to find a system where the solubility difference between the two diastereomeric salts is maximized.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Alanyl-Phenylalanine Diastereomers
-
Column Selection:
-
Start with a macrocyclic glycopeptide-based chiral stationary phase (CSP), such as a CHIROBIOTIC™ T column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare three primary mobile phase systems to screen for selectivity:
-
Polar Organic Mode: Methanol/Acetonitrile mixtures with 0.1% formic acid or 0.1% TFA.
-
Reversed-Phase Mode: Acetonitrile/Water or Methanol/Water mixtures with a buffer (e.g., 20 mM ammonium (B1175870) formate, pH adjusted).
-
Normal Phase Mode: Hexane/Ethanol mixtures.
-
-
-
HPLC System Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a suitable wavelength for the dipeptide (e.g., 210 nm or 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Dissolve the alanyl-phenylalanine diastereomeric mixture in the initial mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Ensure the sample is fully dissolved.
-
-
Screening and Optimization:
-
Inject the sample and run an isocratic elution with each of the prepared mobile phases.
-
Identify the mobile phase system that provides the best initial separation or "hits."
-
Optimize the selected system by systematically adjusting the ratio of organic modifier to aqueous phase/buffer, changing the pH, and varying the column temperature to maximize the resolution (Rs) value. The resolution can be calculated using the formula: Rs = 1.18 × (trB − trA)/(W1/2A + W1/2B), where tr is the retention time and W1/2 is the peak width at half-height.[10]
-
Protocol 2: Diastereomeric Crystallization with a Chiral Resolving Agent
-
Selection of Resolving Agent:
-
Salt Formation:
-
Dissolve one equivalent of the alanyl-phenylalanine diastereomeric mixture in a suitable solvent (e.g., methanol, ethanol, or water).
-
Add 0.5 to 1.0 equivalents of the chosen chiral resolving agent to the solution.
-
Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.
-
-
Crystallization:
-
If the diastereomeric salt does not precipitate immediately, slowly cool the solution in an ice bath or allow for slow evaporation of the solvent at room temperature.
-
If no crystals form, try adding a less polar co-solvent (an "anti-solvent") dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Air-dry the crystals.
-
Check the diastereomeric excess (d.e.) of the crystalline material using the developed chiral HPLC method.
-
If the d.e. is insufficient, perform a recrystallization from the same or a different solvent system.
-
-
Liberation of the Dipeptide:
-
Once the desired purity is achieved, dissolve the diastereomeric salt in water.
-
Adjust the pH to the isoelectric point of alanyl-phenylalanine to precipitate the dipeptide, or use an ion-exchange column to separate the dipeptide from the resolving agent.
-
Isolate the purified dipeptide diastereomer.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the resolution of phenylalanine and related compounds, providing a reference for expected outcomes.
Table 1: Resolution of Phenylalanine Derivatives by Crystallization & Other Methods
| Compound Resolved | Method | Resolving/Interacting Agent | Solvent/System | Optical Purity / Enantiomeric Excess (e.e.) | Reference |
| DL-Phenylalanine methyl ester | Chemical Resolution | N-Acetyl-D-phenylglycine | Water | 98.1% optical purity (D-form) | [11] |
| Racemic Phenylalanine | Aqueous Two-Phase System | Chiral tropine (B42219) ionic liquid / Cu(II) | Water / K₂HPO₄ | 65% e.e. (L-form in solid phase) | [12] |
| D/L-Mandelic Acid | Diastereomeric Crystallization | L-Phenylalanine | Water | Up to 85% e.e. (L-mandelic acid) | [13] |
Process Diagrams
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. A resolution approach of racemic phenylalanine with aqueous two-phase systems of chiral tropine ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cell viability issues with high concentrations of D-Alanyl-L-phenylalanine
Welcome to the technical support center for D-Alanyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address cell viability issues that may arise when using high concentrations of this dipeptide in in vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with high concentrations of this compound. What is the likely cause?
A1: High concentrations of small, soluble molecules like this compound can significantly increase the osmolality of your cell culture medium. This hyperosmotic environment can induce a state of osmotic stress in cells, leading to shrinkage, cell cycle arrest, and ultimately, programmed cell death or apoptosis. Most mammalian cells tolerate a relatively narrow range of osmolality, typically between 260 to 350 mOsm/kg.[1] Additions of high concentrations of solutes can easily exceed this range.
Q2: How can we confirm that osmotic stress is the cause of the observed cytotoxicity?
A2: To confirm that osmotic stress is the underlying issue, you can perform a control experiment using a non-metabolizable and biologically inert molecule, such as sorbitol or mannitol, at the same molar concentration as the this compound that is causing cell death. If you observe a similar cytotoxic effect with the control molecule, it strongly suggests that the issue is related to hyperosmolality rather than a specific pharmacological effect of the dipeptide. Additionally, you can measure the osmolality of your complete culture medium containing the high concentration of this compound using an osmometer.
Q3: What are the typical working concentrations for dipeptides in cell culture?
A3: The optimal working concentration for a dipeptide is highly dependent on the specific cell line and the goals of the experiment. However, for many applications, dipeptides are used in the range of 1 to 10 mM. Concentrations significantly above this range may lead to the osmotic stress-related issues discussed here. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: Can the this compound itself be directly toxic to the cells, independent of osmotic stress?
A4: While the primary suspect for cytotoxicity at high concentrations is osmotic stress, direct toxicity cannot be entirely ruled out without further investigation. High concentrations of amino acids or their derivatives can sometimes interfere with cellular metabolic pathways or transport systems. However, osmotic stress is a more common and well-documented phenomenon in such scenarios. The control experiments mentioned in A2 will help differentiate between these possibilities.
Troubleshooting Guide: High Cell Death with this compound
If you are experiencing unexpected cell death in your experiments, follow this step-by-step guide to identify and resolve the issue.
Step 1: Characterize the Mode of Cell Death
The first step is to determine whether the cells are dying via apoptosis or necrosis. This will provide valuable insight into the underlying mechanism.
-
Recommended Assays:
-
Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This colorimetric assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.[6][7][8][9]
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10][11][12][13][14]
-
Step 2: Investigate the Role of Osmotic Stress
As high concentrations of this compound are the likely cause of osmotic stress, it is crucial to confirm this hypothesis.
-
Recommended Actions:
-
Osmolality Measurement: If available, use an osmometer to measure the osmolality of your culture medium with and without the dipeptide. Compare this to the recommended range for your cell line.[15][16][17]
-
Isosmotic Control Experiment: As described in the FAQs, treat cells with an osmotically equivalent concentration of a non-metabolizable sugar like sorbitol or mannitol. Similar levels of cell death would strongly indicate osmotic stress.
-
Step 3: Mitigate Osmotic Stress and Optimize Experimental Conditions
Once osmotic stress is confirmed as the cause, the following steps can be taken to alleviate the issue.
-
Recommended Actions:
-
Reduce Dipeptide Concentration: The most straightforward solution is to lower the concentration of this compound to a non-toxic level. Perform a dose-response curve to identify the highest tolerable concentration.
-
Gradual Adaptation: If high concentrations are essential for your experiment, you may try to adapt your cells to the hyperosmotic environment gradually. This involves incrementally increasing the dipeptide concentration over several passages.
-
Modify Basal Medium: In some cases, you can adjust the osmolality of your basal medium downwards to compensate for the addition of the dipeptide. However, this should be done with caution, as it can affect other cellular processes.
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the recommended troubleshooting assays when investigating cell viability issues due to high concentrations of this compound.
Table 1: Annexin V & Propidium Iodide Staining Results
| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (Vehicle) | 95 ± 2 | 2 ± 1 | 1 ± 0.5 | 2 ± 1 |
| This compound (50 mM) | 40 ± 5 | 35 ± 4 | 20 ± 3 | 5 ± 2 |
| Sorbitol (50 mM) | 42 ± 6 | 33 ± 5 | 19 ± 4 | 6 ± 2 |
Table 2: LDH and Caspase-3 Activity
| Treatment Group | Relative LDH Release (Fold Change vs. Control) | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 | 1.0 |
| This compound (50 mM) | 1.5 ± 0.3 | 4.5 ± 0.8 |
| Sorbitol (50 mM) | 1.6 ± 0.4 | 4.2 ± 0.7 |
Experimental Protocols
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation of viable, apoptotic, and necrotic cells via flow cytometry.[2][3][4][5]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound or controls as required.
-
Harvest cells by centrifugation (for suspension cells) or trypsinization (for adherent cells).
-
Wash the cells twice with cold PBS and then once with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies necrosis by measuring LDH released from damaged cells.[6][7][8][9]
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound or controls. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at 600 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
Caspase-3 Activity Assay
This assay measures the activity of the key apoptotic enzyme, caspase-3.[10][11][12][13][14]
Materials:
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Seed and treat cells as required.
-
Harvest and wash the cells.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the fold-increase in caspase-3 activity compared to the control.
Mitochondrial Membrane Potential Assay (JC-1)
This assay detects the loss of mitochondrial membrane potential, an early event in apoptosis.[18][19][20][21]
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Seed and treat cells as required.
-
Prepare the JC-1 staining solution according to the kit's instructions.
-
Remove the culture medium and add the JC-1 staining solution to the cells.
-
Incubate the cells at 37°C for 15-30 minutes.
-
Wash the cells with the provided assay buffer.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells, JC-1 forms aggregates that fluoresce red. In apoptotic cells with decreased mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Visualizations
Caption: Osmotic Stress-Induced Apoptosis Signaling Pathway.
Caption: Troubleshooting Workflow for High Cell Death.
References
- 1. adl.usm.my [adl.usm.my]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. caspase3 assay [assay-protocol.com]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
- 15. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Osmometry (Chapter 4) - Troubleshooting and Problem-Solving in the IVF Laboratory [cambridge.org]
- 17. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. resources.revvity.com [resources.revvity.com]
Validation & Comparative
D-Alanyl-L-phenylalanine vs. L-Alanyl-L-phenylalanine: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of D-Alanyl-L-phenylalanine and L-Alanyl-L-phenylalanine. While direct comparative studies on these two specific dipeptides are limited, this document synthesizes available data on L-Alanyl-L-phenylalanine and extrapolates the expected properties of this compound based on the well-established characteristics of D-amino acid-containing peptides.
Overview of Biological Activity
The stereochemistry of the N-terminal amino acid residue dramatically influences the biological properties of a dipeptide. The substitution of the natural L-Alanine with its D-enantiomer is expected to confer distinct characteristics to this compound compared to its L-L counterpart, primarily concerning enzymatic stability and potential receptor interactions.
L-Alanyl-L-phenylalanine has been identified as a potential anti-tumor agent.[1] Its mechanism of action is proposed to involve the targeting of DNA, particularly when complexed with metals like gold (III), leading to the inhibition of tumor cell proliferation.[1] Several other L-phenylalanine dipeptide derivatives have also been synthesized and have demonstrated anti-tumor activities, suggesting that this dipeptide scaffold holds promise in oncology research.[2][3]
This compound , while not extensively studied, is predicted to exhibit significantly enhanced resistance to enzymatic degradation. Peptides containing D-amino acids are known to be poor substrates for proteases, which typically recognize L-amino acid residues. This increased stability could lead to a longer biological half-life, a desirable attribute for therapeutic peptides. The presence of a D-amino acid at the N-terminus can also alter receptor binding and selectivity, potentially leading to novel pharmacological activities. For instance, studies on other peptides have shown that N-terminal D-amino acids can prevent degradation through specific cellular pathways like the N-end rule pathway and can alter selectivity for different receptor subtypes.[4][5][6]
Comparative Data
The following table summarizes the known and inferred properties of this compound and L-Alanyl-L-phenylalanine.
| Feature | This compound | L-Alanyl-L-phenylalanine | References |
| Primary Biological Activity | Currently Undetermined | Potential Anti-tumor Agent | [1] |
| Proposed Mechanism of Action | Not Applicable | DNA targeting and inhibition of tumor cell proliferation (as a metal complex) | [1] |
| Enzymatic Stability | Expected to be High | Susceptible to proteolytic degradation | |
| Biological Half-life | Predicted to be Longer | Predicted to be Shorter | |
| Receptor Interaction | Potentially altered receptor binding and selectivity | Established interactions (in the context of its anti-tumor activity) | [4][6] |
Experimental Protocols
In Vitro Anti-tumor Activity Assay (MTT Assay)
This protocol is adapted from methods used to evaluate the anti-tumor effects of L-phenylalanine dipeptide derivatives.[2]
Objective: To determine the inhibitory effect of the dipeptides on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, HEL, PC3)
-
This compound and L-Alanyl-L-phenylalanine
-
RPMI-1640 or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5x10^4 cells/mL in 100 µL of culture medium and incubate for 24 hours.
-
Prepare stock solutions of the dipeptides in a suitable solvent (e.g., DMSO) and dilute to various concentrations with the culture medium.
-
Add 100 µL of the dipeptide solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of the solvent).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell proliferation inhibition rate and the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Peptide Stability Assay in Human Plasma
This protocol provides a general method to assess the stability of peptides against proteolytic degradation in a biological matrix.[7][8]
Objective: To determine the half-life of the dipeptides in human plasma.
Materials:
-
This compound and L-Alanyl-L-phenylalanine
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare stock solutions of the dipeptides.
-
Incubate the test peptides in 80% human plasma in PBS at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.
-
Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life of the peptides by plotting the percentage of intact peptide against time.
Visualizations
Proposed Mechanism of L-Alanyl-L-phenylalanine Anti-tumor Activity
Caption: Proposed mechanism of L-Alanyl-L-phenylalanine anti-tumor activity.
Experimental Workflow for Peptide Stability Assay
Caption: Workflow for determining peptide stability in human plasma.
Conclusion
The substitution of L-Alanine with D-Alanine at the N-terminus of L-phenylalanine is predicted to yield a dipeptide with a significantly different biological profile. While L-Alanyl-L-phenylalanine shows promise as an anti-tumor agent, its therapeutic potential may be limited by its susceptibility to enzymatic degradation. This compound, conversely, is expected to exhibit enhanced stability, a crucial factor for in vivo applications. Further research is warranted to elucidate the specific biological activities of this compound and to directly compare its efficacy and pharmacokinetic profile with its L-L counterpart. Such studies will be invaluable for the rational design of dipeptide-based therapeutics with improved pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Validating the Inhibitory Effect of D-Alanyl-L-phenylalanine on Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Inhibitory Activity of Dipeptides on Dipeptidyl Peptidase-4 (DPP-4)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of dipeptides against DPP-4. This data provides a benchmark for assessing the potential potency of novel dipeptide inhibitors.
| Dipeptide | IC50 (µM) | Inhibition Type |
| Trp-Arg | <45 | Competitive/Non-competitive |
| Trp-Lys | <45 | Competitive/Non-competitive |
| Trp-Leu | <45 | Competitive/Non-competitive |
| Phe-Leu | Inhibitory | Not specified |
| Ala-Leu | Inhibitory | Not specified |
| Val-Ala | Inhibitory | Not specified |
| Ile-Pro-Ile | 5 | Not specified |
Note: The inhibition type for some dipeptides was found to be dependent on the specific peptide sequence, suggesting binding to different sites on the DPP-4 enzyme[1].
Experimental Protocol: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol outlines a standard fluorescence-based assay to determine the inhibitory activity of a test compound, such as D-Alanyl-L-phenylalanine, against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
DPP-4 inhibitor (e.g., Sitagliptin) for positive control
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
Incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent.
-
Create a dilution series of the test compound and positive control to determine a range of concentrations for testing.
-
Prepare a working solution of the DPP-4 enzyme in the assay buffer.
-
Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Add assay buffer and solvent.
-
Enzyme Control (100% Activity): Add assay buffer, DPP-4 enzyme solution, and solvent.
-
Test Compound: Add assay buffer, DPP-4 enzyme solution, and the test compound dilution.
-
Positive Control: Add assay buffer, DPP-4 enzyme solution, and the positive control dilution.
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of Test Compound Well / Slope of Enzyme Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the DPP-4 inhibition assay protocol.
Caption: Workflow for a fluorometric DPP-4 inhibition assay.
Signaling Pathway of DPP-4 Inhibition
DPP-4 inhibitors exert their primary effect by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to an increase in active incretin levels, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.
Caption: Mechanism of DPP-4 inhibition on glucose homeostasis.
References
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against D-Alanyl-L-phenylalanine
For researchers and drug development professionals working with peptides containing D-amino acids, the specificity of antibodies is a critical concern. This guide provides a framework for evaluating the cross-reactivity of antibodies developed against the dipeptide D-Alanyl-L-phenylalanine. As of our latest review, no commercial antibodies targeting this specific dipeptide are readily available. Therefore, this guide focuses on the essential experimental procedures and data presentation required to characterize a custom-developed antibody.
Understanding Potential Cross-Reactivity
Antibodies raised against a specific peptide sequence can potentially cross-react with structurally similar molecules. For an antibody targeting this compound, the most probable cross-reactants are its stereoisomers. Even minor changes in the chirality of the constituent amino acids can significantly impact antibody binding, and it is crucial to quantify this. From experience in antibody development, even a single amino acid difference can be enough to create a specific antibody; however, cross-reactivity with seemingly different sequences can also occur.
Quantitative Comparison of Antibody Specificity
When characterizing a novel antibody against this compound, its binding affinity to potential cross-reactive dipeptides should be systematically assessed. The following table presents a template for summarizing such quantitative data, which could be obtained using methods like competitive ELISA or surface plasmon resonance (SPR).
| Target Dipeptide | Stereochemistry | IC50 (nM)¹ | Relative Cross-Reactivity (%)² |
| This compound | D-Ala, L-Phe | 10 | 100% |
| L-Alanyl-L-phenylalanine | L-Ala, L-Phe | 1,200 | 0.83% |
| D-Alanyl-D-phenylalanine | D-Ala, D-Phe | 5,500 | 0.18% |
| L-Alanyl-D-phenylalanine | L-Ala, D-Phe | >10,000 | <0.1% |
| D-Alanine | D-Ala | >10,000 | <0.1% |
| L-Phenylalanine | L-Phe | >10,000 | <0.1% |
¹ IC50 (Inhibitory Concentration 50%) is the concentration of the dipeptide required to inhibit 50% of the antibody binding to the target antigen. ² Relative Cross-Reactivity is calculated as (IC50 of this compound / IC50 of test dipeptide) x 100.
Visualizing Cross-Reactivity Potential
The following diagram illustrates the potential binding landscape for an antibody developed against this compound. The primary target is the specific stereoisomer, while other isomers represent potential, though likely weaker, interactions that must be experimentally verified.
Caption: Potential binding interactions of an antibody with its target and stereoisomers.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the specificity of an antibody for this compound.
Objective: To quantify the cross-reactivity of an anti-D-Alanyl-L-phenylalanine antibody against stereoisomers and constituent amino acids.
Materials:
-
High-binding 96-well microplates
-
This compound conjugated to a carrier protein (e.g., BSA) for coating
-
Anti-D-Alanyl-L-phenylalanine antibody (primary antibody)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Competing peptides: this compound, L-Alanyl-L-phenylalanine, D-Alanyl-D-phenylalanine, L-Alanyl-D-phenylalanine, D-Alanine, L-Phenylalanine
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Assay Buffer (e.g., 1% BSA in Wash Buffer)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of this compound-BSA conjugate (e.g., 1-10 µg/mL in Coating Buffer).
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the competing peptides (from high to low concentration) in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each competing peptide dilution with 50 µL of the primary antibody (at a concentration predetermined to give 80-90% of the maximum signal).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the competitor concentration.
-
Determine the IC50 value for each competing peptide from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity as described in the table footnote.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the competitive ELISA protocol for assessing antibody cross-reactivity.
Caption: A step-by-step workflow for determining antibody specificity via competitive ELISA.
By following these guidelines and experimental protocols, researchers can rigorously characterize the specificity and cross-reactivity of antibodies developed against this compound, ensuring data integrity and reliability in downstream applications.
Efficacy of D-Alanyl-L-phenylalanine: A Comparative Analysis Against Known Inhibitors
A comprehensive review of available scientific literature reveals no documented inhibitory activity for the dipeptide D-Alanyl-L-phenylalanine. As such, a direct comparison of its efficacy with known inhibitors is not currently possible. This guide will instead provide an overview of the inhibitory activities of structurally related compounds and relevant biological pathways to offer a predictive context for the potential bioactivity of this compound.
While no specific enzyme or receptor has been identified as a target for this compound, the inhibitory profiles of its constituent amino acids and similar dipeptides can offer valuable insights. Research has predominantly focused on the individual activities of D-alanine and L-phenylalanine, as well as dipeptides with similar structural motifs.
Insights from Structurally Related Compounds
L-phenylalanine and its derivatives have been shown to inhibit certain enzymes. For instance, L-phenylalanine acts as an uncompetitive inhibitor of intestinal alkaline phosphatase.[1] Similarly, a modified version, dansyl-L-phenylalanine, also demonstrates uncompetitive inhibition of calf intestinal alkaline phosphatase with an inhibition constant (Ki) of 2.3 mmol/L.[2][3]
On the other hand, D-alanine is a crucial component in bacterial cell wall synthesis. The enzyme D-alanyl-D-alanine synthetase, essential for this process, is a known target for the antibiotic D-cycloserine.[4] This highlights the potential for D-alanyl moieties to interact with bacterial enzymes.
The dipeptide L-alanyl-L-phenylalanine, an isomer of the topic compound, has been investigated for its potential as an anti-tumor agent when complexed with gold (III), suggesting it may interact with DNA.[5]
Potential Areas for Future Investigation
Given the lack of direct data on this compound, future research could explore its potential inhibitory activity against a range of enzymes where its constituent amino acids or related structures have shown effects.
Potential Signaling Pathway for Investigation
A logical starting point for investigating the biological activity of this compound would be the bacterial cell wall synthesis pathway, given the role of D-alanine in this process. The following diagram illustrates a simplified workflow for initial screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural requirements of Angiotensin I-converting enzyme inhibitory peptides: quantitative structure-activity relationship study of di- and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the inhibition of D-alanyl-D-alanine synthetase by the antibiotic D-cycloserine [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. a Risky Shortcut: A Guide to Negative Controls in Peptide Experiments
In the landscape of peptide-based research and drug development, the careful selection of negative controls is paramount to ensure the validity and specificity of experimental findings. An ideal negative control should be inert in the biological system under investigation, helping to distinguish the sequence-specific effects of a bioactive peptide from non-specific interactions. This guide provides a comprehensive comparison of the gold standard negative control, the scrambled peptide, with a seemingly simpler but potentially problematic alternative, the dipeptide D-alanyl-L-phenylalanine.
The Critical Role of a Negative Control
A negative control in a peptide experiment serves to demonstrate that the observed biological effect is a direct result of the specific amino acid sequence of the peptide of interest, and not due to other factors such as:
-
Physicochemical properties: Charge, hydrophobicity, and molecular weight of the peptide.
-
Contaminants: Residual solvents or reagents from peptide synthesis.
-
General effects of peptides: Non-specific binding to cell surfaces or proteins.
This compound: A Questionable Negative Control
This compound is a dipeptide containing one D-amino acid (Alanine) and one L-amino acid (Phenylalanine). The rationale for its potential use as a negative control lies in the assumption that this simple, stereochemically altered dipeptide would be biologically inert. D-amino acids are less common in nature and peptides containing them can be more resistant to degradation by proteases.
However, there is a significant lack of empirical evidence and validation in peer-reviewed literature to support the use of this compound as a universal negative control. In fact, several factors suggest it may be an unsuitable choice:
-
Potential for Biological Activity: Even simple dipeptides can elicit biological responses. For instance, dipeptides containing acidic amino acid residues have been shown to inhibit degranulation in RBL-2H3 cells.[1] Furthermore, the incorporation of D-amino acids can sometimes enhance or alter the biological activity of a peptide rather than abolish it.[2][3]
-
Lack of Structural and Chemical Similarity: this compound does not share the same amino acid composition, length, charge, or overall structure as the active peptide it is meant to control for. This makes it impossible to rule out that any observed differences in activity are due to these fundamental dissimilarities rather than the specific sequence of the active peptide.
Scrambled Peptides: The Gold Standard
The most widely accepted and scientifically rigorous negative control for a peptide experiment is a scrambled peptide . A scrambled peptide is synthesized with the exact same amino acid composition as the active peptide, but the sequence of the amino acids is randomized.
The key advantages of using a scrambled peptide are:
-
Identical Composition: It has the same molecular weight, charge, and overall amino acid content as the active peptide, effectively controlling for these physicochemical properties.
-
Sequence Specificity: Any difference in biological activity between the active peptide and the scrambled control can be confidently attributed to the specific amino acid sequence.
-
Established Practice: The use of scrambled peptides is a well-established and validated method in peptide research.[4]
Table 1: Comparison of Negative Control Alternatives
| Feature | This compound | Scrambled Peptide |
| Amino Acid Composition | Different from the active peptide. | Identical to the active peptide. |
| Sequence | A specific, non-random sequence. | A randomized version of the active peptide's sequence. |
| Molecular Weight & Charge | Different from the active peptide. | Identical to the active peptide. |
| Controls for... | General presence of a peptide (limited). | Sequence-specificity, physicochemical properties. |
| Potential for Bioactivity | Unknown and potentially significant. | Designed to be inactive, but requires validation. |
| Scientific Rigor | Low; lacks validation. | High; considered the gold standard. |
Experimental Protocols
To illustrate the application of these controls, detailed protocols for a cell adhesion assay and a cell signaling assay are provided below.
Experimental Protocol 1: Cell Adhesion Assay
This protocol details a method to assess the inhibition of tumor cell adhesion to an extracellular matrix protein, using a scrambled peptide as a negative control.
-
Plate Coating: Coat a 96-well plate with an extracellular matrix protein (e.g., fibronectin) at a concentration of 1 µ g/well and incubate overnight at 4°C.
-
Cell Preparation: Culture human prostate tumor cells to 80% confluency. Harvest the cells and resuspend them in a serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Treatment: In separate tubes, pre-incubate the cell suspension with:
-
Vehicle (e.g., PBS)
-
Active peptide (e.g., a peptide designed to inhibit adhesion) at the desired concentration.
-
Scrambled control peptide at the same concentration as the active peptide.
-
(Optional) this compound at the same concentration.
-
-
Adhesion: Wash the coated plate to remove unbound matrix protein. Add the pre-incubated cell suspensions to the wells and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Add a cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions. Measure the absorbance to quantify the number of adherent cells.
-
Analysis: Compare the adhesion of cells treated with the active peptide to those treated with the vehicle and the negative controls. A significant reduction in adhesion with the active peptide but not with the scrambled peptide would indicate sequence-specific inhibition.
Experimental Protocol 2: Mast Cell Degranulation Assay (Signaling)
This protocol, adapted from established methods, measures the release of β-hexosaminidase from mast cells as an indicator of degranulation, a cell signaling-mediated event.[4]
-
Cell Culture and Preparation: Culture human LAD2 mast cells in appropriate media. Before the assay, wash the cells with HEPES buffer and resuspend them at a concentration of 1x10^6 cells/mL.[4]
-
Treatment Application: Add 50 µL of the cell suspension to each well of a 96-well plate. Prepare solutions of the active peptide (e.g., Substance P) and the scrambled control peptide in HEPES buffer. Add 50 µL of the peptide solutions or vehicle to the appropriate wells.[4]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[4]
-
β-Hexosaminidase Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer 50 µL of the supernatant to a new plate.
-
Lyse the remaining cells in the original plate with 0.1% Triton X-100 to measure total enzyme content.
-
Add a substrate solution (p-Nitrophenyl N-acetyl-β-D-glucosaminide) to both plates and incubate for 60-90 minutes at 37°C.[4]
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each treatment. A significant increase in release with the active peptide but not with the scrambled peptide demonstrates a sequence-specific induction of degranulation.
Visualizing the Logic: Workflows and Pathways
To further clarify the concepts, the following diagrams illustrate the logical flow of a well-controlled peptide experiment and a simplified signaling pathway.
References
- 1. Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells [mdpi.com]
- 2. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Is D-Alanyl-L-phenylalanine resistant to enzymatic degradation?
The incorporation of D-amino acids into peptide structures is a well-established strategy to enhance their stability against enzymatic degradation. This guide provides a comparative analysis of the enzymatic resistance of D-alanyl-L-phenylalanine, contrasting its stability with its L-enantiomer counterpart, L-alanyl-L-phenylalanine. The inherent stereospecificity of proteases, the primary enzymes responsible for peptide bond cleavage, renders peptides containing D-amino acids significantly less susceptible to hydrolysis.
Peptides composed exclusively of L-amino acids are readily recognized and degraded by a vast array of proteases and peptidases present in biological systems. However, the introduction of a D-amino acid, such as in this compound, disrupts the stereochemical configuration that these enzymes are evolved to recognize. This fundamental difference in three-dimensional structure at the N-terminus of the dipeptide acts as a formidable barrier to enzymatic activity, thereby prolonging the peptide's half-life in a biological environment.
Comparative Enzymatic Stability
While direct kinetic data for the enzymatic degradation of this compound is not extensively documented in publicly available literature, the principle of its enhanced stability can be inferred from studies on similar peptides and the known substrate specificity of relevant enzymes. The primary enzymes that would be expected to degrade alanyl-phenylalanine dipeptides are aminopeptidases, particularly those with a preference for cleaving N-terminal alanine (B10760859) residues, such as Alanyl Aminopeptidase (B13392206) (AAP), also known as Aminopeptidase N (AP-N).[1][2][3]
AP-N exhibits a broad substrate specificity, removing N-terminal amino acids from various peptides.[1][2] However, its catalytic activity is highly dependent on the L-configuration of the amino acid at the N-terminus. The enzyme's active site is structured to accommodate the specific stereochemistry of L-amino acids, making the hydrolysis of a peptide with a D-amino acid at the N-terminus significantly less efficient.
The following table summarizes the expected comparative stability based on the principles of enzymatic stereospecificity.
| Dipeptide | Expected Susceptibility to Aminopeptidases | Rationale |
| L-alanyl-L-phenylalanine | High | The L-alanine at the N-terminus is a preferred substrate for Alanyl Aminopeptidases, leading to rapid cleavage of the peptide bond. |
| This compound | Low to Negligible | The D-alanine at the N-terminus does not fit optimally into the active site of most proteases, which are stereospecific for L-amino acids. This steric hindrance dramatically reduces the rate of enzymatic hydrolysis. |
Experimental Protocols for Assessing Dipeptide Stability
To experimentally validate the enhanced stability of this compound, a series of enzymatic assays can be conducted. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Enzymatic Degradation Assay using Aminopeptidase
This protocol outlines a method to compare the degradation rates of this compound and L-alanyl-L-phenylalanine in the presence of a commercially available aminopeptidase.
1. Materials:
- This compound
- L-alanyl-L-phenylalanine
- Porcine Kidney Aminopeptidase N (or other suitable aminopeptidase)
- Tris-HCl buffer (e.g., 100 mM, pH 8.0)
- Acetonitrile (B52724) (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
2. Procedure:
- Prepare stock solutions (e.g., 10 mM) of this compound and L-alanyl-L-phenylalanine in the Tris-HCl buffer.
- Prepare a working solution of the aminopeptidase in the same buffer (concentration to be optimized based on enzyme activity).
- For each dipeptide, set up a reaction mixture containing the dipeptide at a final concentration of 1 mM and the aminopeptidase.
- Set up control reactions for each dipeptide without the enzyme.
- Incubate all reaction mixtures at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
- Immediately stop the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 1% TFA in acetonitrile). This will precipitate the enzyme.
- Centrifuge the quenched samples to pellet the precipitated enzyme.
- Analyze the supernatant by reverse-phase HPLC to quantify the remaining dipeptide.
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).[4]
- Mobile Phase A: 0.1% TFA in water.[4]
- Mobile Phase B: 0.1% TFA in acetonitrile.[4]
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
- Flow Rate: 1 mL/min.[4]
- Detection: UV absorbance at 214 nm or 254 nm.
- The concentration of the remaining dipeptide at each time point is determined by integrating the area of the corresponding peak and comparing it to a standard curve.
Protocol 2: Stability Assay in Human Serum
This protocol assesses the stability of the dipeptides in a more biologically relevant matrix.
1. Materials:
- This compound
- L-alanyl-L-phenylalanine
- Human serum (pooled)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (ACN) with 1% TFA (for protein precipitation)
- HPLC system as described in Protocol 1.
2. Procedure:
- Prepare stock solutions of the dipeptides in PBS.
- Incubate the dipeptides at a final concentration of 1 mM in human serum at 37°C.
- At various time points, withdraw an aliquot and immediately add three volumes of cold acetonitrile with 1% TFA to precipitate serum proteins.
- Vortex the samples and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
- Analyze the supernatant by HPLC as described in Protocol 1 to quantify the remaining dipeptide.
Visualization of the Degradation Pathway
The following diagram illustrates the differential susceptibility of L-alanyl-L-phenylalanine and this compound to enzymatic cleavage by an aminopeptidase.
Caption: Comparative enzymatic degradation of L- and D-dipeptides.
Logical Workflow for Stability Assessment
The process of evaluating the enzymatic resistance of this compound follows a structured experimental workflow.
Caption: Experimental workflow for assessing dipeptide stability.
References
A Structural Showdown: Unveiling the Stereochemical Nuances of D-Ala-L-Phe and L-Ala-D-Phe
A comprehensive analysis of the diastereomeric dipeptides, D-alanyl-L-phenylalanine (D-Ala-L-Phe) and L-alanyl-D-phenylalanine (L-Ala-D-Phe), reveals subtle yet significant differences in their three-dimensional structures and potential biological activities. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed comparison of these molecules, crucial for applications in peptide design and medicinal chemistry.
The inversion of a single chiral center in a dipeptide, transitioning from an L-amino acid to its D-enantiomer, can profoundly influence its conformation, enzymatic stability, and receptor interactions. Understanding these differences is paramount for the rational design of peptidomimetics and other therapeutic agents. While extensive experimental data directly comparing D-Ala-L-Phe and L-Ala-D-Phe is limited, a combination of theoretical modeling, spectroscopic analysis of related compounds, and established principles of stereochemistry allows for a robust comparative analysis.
Molecular Architecture: A Tale of Two Conformations
The three-dimensional structure of a dipeptide is primarily defined by the torsional angles (phi, ψ) of its backbone and the rotational freedom of its amino acid side chains. The chirality of the constituent amino acids dictates the preferred conformational space these molecules can occupy.
In L-Ala-D-Phe , the L-alanine residue naturally favors a right-handed helical region of the Ramachandran plot, while the D-phenylalanine residue prefers the left-handed helical region. This combination can lead to a more extended or a unique folded conformation to minimize steric hindrance between the methyl side chain of alanine (B10760859) and the bulky benzyl (B1604629) group of phenylalanine.
Conversely, D-Ala-L-Phe presents the opposite scenario. The D-alanine favors a left-handed helical conformation, and the L-phenylalanine a right-handed one. This can result in a different set of stable conformations compared to its L-Ala-D-Phe counterpart. Computational modeling studies on dipeptide diastereomers suggest that these differences in preferred backbone angles can significantly impact the overall shape of the molecule, influencing how it interacts with biological targets.
Physicochemical and Spectroscopic Properties
The distinct spatial arrangement of atoms in D-Ala-L-Phe and L-Ala-D-Phe is expected to manifest in their physicochemical and spectroscopic properties.
| Property | D-Ala-L-Phe | L-Ala-D-Phe | Key Differences |
| Molecular Weight | 236.27 g/mol | 236.27 g/mol | Identical |
| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₂H₁₆N₂O₃ | Identical |
| Predicted Conformation | Potentially more compact or unique folded structures due to D-Ala and L-Phe preferences. | May adopt a more extended conformation to accommodate the L-Ala and D-Phe residues. | The relative orientation of the side chains and the peptide backbone will differ, leading to distinct 3D shapes. |
| NMR Spectroscopy | Chemical shifts and coupling constants of backbone and side-chain protons will be distinct. | Chemical shifts and coupling constants will differ from D-Ala-L-Phe due to different magnetic environments. | ¹H and ¹³C NMR are powerful techniques to distinguish between diastereomers.[2] |
Table 1: Comparative Physicochemical Properties of D-Ala-L-Phe and L-Ala-D-Phe.
Biological Implications: Stability and Receptor Recognition
The stereochemistry of amino acids is a critical determinant of a peptide's biological activity. The substitution of an L-amino acid with a D-enantiomer can dramatically alter its properties.
Enzymatic Stability: Peptides composed of L-amino acids are readily degraded by proteases. The incorporation of a D-amino acid, as in both D-Ala-L-Phe and L-Ala-D-Phe, generally confers resistance to enzymatic cleavage. This enhanced stability is a key strategy in the design of peptide-based drugs with longer half-lives.
Receptor Binding: Biological receptors are chiral entities and thus exhibit stereoselectivity in their interactions with ligands. The different three-dimensional shapes of D-Ala-L-Phe and L-Ala-D-Phe will result in distinct binding affinities and efficacies for their respective biological targets. For instance, studies on neuropeptide receptor family members have shown that the isomerization of a single L-amino acid to a D-amino acid can modulate selectivity between different receptors.[3] While specific receptor targets for these dipeptides are not well-defined, the principle of stereospecificity in receptor binding is a fundamental concept in pharmacology. The introduction of a D-amino acid can sometimes enhance receptor binding affinity.[4]
Experimental Protocols
Synthesis and Resolution of Diastereomers
The synthesis of D-Ala-L-Phe and L-Ala-D-Phe can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. The key is the use of the appropriate N-protected D- or L-alanine and the corresponding D- or L-phenylalanine ester.
General Synthesis Protocol:
-
Coupling: The N-protected alanine (either D or L) is activated using a coupling agent (e.g., DCC/HOBt or HATU) and reacted with the phenylalanine ester (either D or L) in a suitable solvent (e.g., DMF or DCM).
-
Deprotection: The N-terminal protecting group (e.g., Boc or Fmoc) is removed using appropriate reagents (e.g., TFA for Boc, piperidine (B6355638) for Fmoc).
-
Purification: The resulting dipeptide is purified using techniques such as flash chromatography or preparative HPLC.
-
Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.
Protocol for NMR Analysis:
-
Sample Preparation: The dipeptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify all proton and carbon resonances.
-
2D NMR: A suite of 2D NMR experiments, including COSY, TOCSY, NOESY, and ROESY, are performed.
-
COSY/TOCSY: Used to establish scalar coupling networks and assign protons within each amino acid residue.
-
NOESY/ROESY: Provide information about through-space proximities between protons, which is crucial for determining the three-dimensional structure.
-
-
Data Analysis: The observed NOEs are used as distance restraints in molecular modeling programs to calculate a family of low-energy solution conformations.
Computational Modeling
In the absence of extensive experimental data, computational modeling provides a valuable means to predict and compare the conformational landscapes of D-Ala-L-Phe and L-Ala-D-Phe.
Protocol for Computational Modeling:
-
Structure Building: The initial 3D structures of the dipeptides are built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify low-energy conformers. This is typically done by rotating the key dihedral angles (phi, ψ, and chi).
-
Energy Minimization and Optimization: The identified conformers are subjected to energy minimization using quantum mechanics (e.g., DFT) or molecular mechanics force fields to obtain their optimized geometries and relative energies.
-
Analysis: The resulting low-energy conformations are analyzed to compare their backbone and side-chain orientations, intramolecular hydrogen bonding, and overall shape.
Visualizing the Structural Differences
The following diagrams, generated using Graphviz, illustrate the fundamental structural differences and a conceptual workflow for their comparative analysis.
Caption: Chirality of constituent amino acids in D-Ala-L-Phe and L-Ala-D-Phe.
Caption: A conceptual workflow for the comparative analysis of dipeptide diastereomers.
References
- 1. scispace.com [scispace.com]
- 2. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Guide to the Analytical Confirmation of Synthetic D-Alanyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for confirming the identity of synthetic D-Alanyl-L-phenylalanine. It outlines key experimental methodologies and presents expected data in a comparative format, offering a framework for the characterization of this and similar synthetic dipeptides. The primary alternative for comparison is its diastereomer, L-Alanyl-L-phenylalanine.
The definitive identification of a synthetic peptide, particularly when dealing with stereoisomers, requires a multi-pronged analytical approach. The subtle difference in the spatial arrangement of the alanine (B10760859) residue in this compound versus L-Alanyl-L-phenylalanine necessitates techniques that are sensitive to chirality. The principal methods for this confirmation are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from the analytical characterization of this compound and its diastereomer, L-Alanyl-L-phenylalanine. It is important to note that while these values are based on established analytical principles, actual experimental results may vary based on specific instrumentation and conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Analyte | Expected Retention Time (min) | Resolution (Rₛ) |
| This compound | t | > 1.5 |
| L-Alanyl-L-phenylalanine | t + Δt |
Note: Absolute retention times are column and method-dependent. The key is the separation of the two diastereomers, indicated by a resolution value greater than 1.5.
Table 2: Mass Spectrometry (MS) Data
| Analyte | Molecular Weight (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 236.27 | 237.12 | 166.09, 120.08, 91.05, 72.04 |
| L-Alanyl-L-phenylalanine | 236.27 | 237.12 | 166.09, 120.08, 91.05, 72.04 |
Note: Standard mass spectrometry does not differentiate between diastereomers as they have the same mass. Tandem MS (MS/MS) fragmentation patterns are also expected to be identical.[1]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)
| Proton | Expected Chemical Shift (δ ppm) for this compound | Expected Chemical Shift (δ ppm) for L-Alanyl-L-phenylalanine |
| Ala α-CH | ~ 4.2 - 4.4 | ~ 4.1 - 4.3 |
| Ala β-CH₃ | ~ 1.3 - 1.5 | ~ 1.3 - 1.5 |
| Phe α-CH | ~ 4.6 - 4.8 | ~ 4.5 - 4.7 |
| Phe β-CH₂ | ~ 3.0 - 3.2 (diastereotopic) | ~ 3.0 - 3.2 (diastereotopic) |
| Phe Aromatic | ~ 7.2 - 7.4 | ~ 7.2 - 7.4 |
Note: Subtle differences in chemical shifts between diastereomers are expected due to the different spatial arrangement of the chiral centers affecting the local electronic environments. These differences are often small and require high-resolution instrumentation to resolve.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the this compound diastereomer from the L-Alanyl-L-phenylalanine diastereomer.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral stationary phase column (e.g., a teicoplanin-based column).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sodium 1-octanesulfonate
-
Ammonium (B1175870) acetate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 2 mM sodium 1-octanesulfonate or 50 mM ammonium acetate). The exact ratio should be optimized for the specific column used.
-
Sample Preparation: Dissolve the synthetic peptide in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Teicoplanin-based chiral stationary phase.
-
Mobile Phase: A gradient of methanol and 2 mM sodium 1-octanesulfonate is often effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The two diastereomers should elute as separate peaks. The resolution between the peaks should be calculated to ensure adequate separation (Rₛ > 1.5).
Mass Spectrometry (MS and MS/MS)
Objective: To confirm the molecular weight and sequence of the dipeptide.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Dissolve the synthetic peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 10 µg/mL.
-
MS Analysis (Full Scan):
-
Infuse the sample directly into the ESI source or inject it into an LC-MS system.
-
Acquire a full scan mass spectrum in positive ion mode.
-
The protonated molecule [M+H]⁺ should be observed at m/z 237.12.
-
-
MS/MS Analysis (Product Ion Scan):
-
Select the [M+H]⁺ ion (m/z 237.12) as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Acquire the product ion spectrum.
-
Expected fragment ions include the b₁ ion (alanyl residue) and the y₁ ion (phenylalanyl residue), as well as other characteristic fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the covalent structure and stereochemistry of the dipeptide.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR reference standard (e.g., DSS or TMS).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic peptide in 0.5 mL of the chosen deuterated solvent.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Integrate the signals to confirm the proton count for each residue.
-
Analyze the chemical shifts and coupling constants to confirm the amino acid residues and their connectivity.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum to identify all carbon environments.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Perform 2D NMR experiments to definitively assign all proton and carbon signals and to confirm the peptide bond between the alanine and phenylalanine residues.
-
-
Stereochemical Analysis:
-
Carefully compare the ¹H and ¹³C chemical shifts of the synthetic this compound with those of a synthetic L-Alanyl-L-phenylalanine standard. Diastereomers will exhibit small but measurable differences in their NMR spectra.
-
Mandatory Visualizations
Caption: Workflow for the confirmation of synthetic peptide identity.
Caption: Generalized signaling pathway for a peptide ligand.
References
Biological activity of D-Alanyl-L-phenylalanine compared to its constituent amino acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the dipeptide D-Alanyl-L-phenylalanine against its constituent amino acids, D-alanine and L-phenylalanine (B559525). Due to a scarcity of direct research on this compound, this comparison synthesizes established data on the individual amino acids and extrapolates the potential activities of the dipeptide based on known principles of peptide chemistry and the limited available data on related D-alanyl dipeptides.
Executive Summary
L-phenylalanine is an essential amino acid and a precursor to key neurotransmitters, while D-alanine is a non-proteinogenic amino acid with roles in circadian rhythm and glucose metabolism. The biological profile of the dipeptide this compound is largely uncharacterized. However, the incorporation of a D-amino acid is known to enhance peptide stability against enzymatic degradation. This suggests that this compound may exhibit a longer half-life in biological systems compared to its L-L counterpart, potentially leading to prolonged or altered biological effects. This guide presents the known activities of D-alanine and L-phenylalanine and explores the hypothetical biological landscape of their dipeptide.
Data Presentation: A Comparative Overview
The following tables summarize the known biological activities of D-alanine and L-phenylalanine. No quantitative data for the biological activity of this compound is currently available in the public domain.
Table 1: Comparison of General Biological Activities
| Feature | This compound | D-Alanine | L-Phenylalanine |
| Primary Function | Largely uncharacterized; potential for enhanced stability and novel bioactivity. | Neuromodulation, glucose metabolism, component of bacterial cell walls.[1] | Protein synthesis, precursor to neurotransmitters (dopamine, norepinephrine, epinephrine) and tyrosine.[2][3][4][5] |
| Metabolic Stability | Expected to have increased resistance to proteolysis due to the D-alanine residue. | Not readily metabolized in mammals. | Metabolized via the phenylalanine hydroxylase pathway to tyrosine.[5][6] |
| Known Effects | A "d-alanine dipeptide" has been shown to promote human proximal tubular epithelial cell viability.[7][8] | Regulates circadian rhythm, analgesic properties, may enhance immune response. | Can modulate gut hormone release, impact mood and cognition, and high concentrations can inhibit cell growth.[2][4][9][10] |
| Receptor Interactions | Unknown. | Potential interaction with sweet taste receptors. | Agonist for the Calcium-Sensing Receptor (CaSR).[10] Interacts with sweet and bitter taste receptors.[11][12] |
Table 2: Quantitative Data on Biological Activities of Constituent Amino Acids
| Compound | Assay | Target | Activity | Source |
| L-Phenylalanine | Food Intake Suppression | In vivo (rodent) | Significantly reduced food intake. | [10] |
| GLP-1 and PYY Release | In vivo (rodent) | Stimulated release. | [10] | |
| Ghrelin Release | In vivo (rodent) | Reduced plasma ghrelin. | [10] | |
| Cell Growth Inhibition | In vitro (mouse A9 cells) | High concentrations inhibit growth. | [9] | |
| D-Phenylalanine | Sweet Taste Receptor Activation | In vitro (human TAS1R2/TAS1R3) | Activates sweet taste receptor. | [12] |
| Analgesia | In vivo (older studies) | Mixed results on pain relief.[2] | ||
| D-Alanine Dipeptide | Cell Viability | In vitro (human proximal tubular epithelial cells) | 10 µM significantly enhanced cell viability.[7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited for the individual amino acids are provided below.
L-Phenylalanine-Induced Gut Hormone Release and Food Intake Suppression
Experimental Model: Male Wistar rats and C57BL/6J mice.
Methodology:
-
Food Intake Studies: Animals are fasted overnight. L-phenylalanine is administered orally or via ileal cannulation. Food intake is then monitored at regular intervals.
-
Hormone Release Analysis: Blood samples are collected at baseline and at various time points post-L-phenylalanine administration. Plasma levels of Glucagon-Like Peptide-1 (GLP-1), Peptide YY (PYY), and ghrelin are measured using commercially available ELISA kits.
-
Calcium-Sensing Receptor (CaSR) Involvement: To determine the role of CaSR, experiments are repeated with a CaSR antagonist co-administered with L-phenylalanine. In vitro studies using cell lines expressing CaSR (e.g., STC-1 cells) are also performed, where GLP-1 release is measured in the presence and absence of L-phenylalanine and a CaSR antagonist.
Adapted from: l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents.[10]
D-Alanine Dipeptide Effect on Cell Viability
Experimental Model: Human proximal tubular epithelial cells.
Methodology:
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2). For hypoxic conditions, cells are placed in a hypoxic chamber.
-
Treatment: Cells are treated with varying concentrations of the D-alanine dipeptide (e.g., 10 µM).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT assay or a Cell Counting Kit-8 at specified time points after treatment.
-
Gene Expression Analysis: To investigate the mechanism, RNA is extracted from treated cells, and quantitative real-time PCR is performed to measure the expression levels of cell cycle-related genes, such as cyclin B1.
Adapted from: d-Alanine Hydrochloride and d-Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability.[7][8]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: L-Phenylalanine signaling via the Calcium-Sensing Receptor (CaSR) in gut L-cells.
Caption: Hypothetical workflow for evaluating this compound bioactivity.
Discussion and Future Directions
The primary advantage of incorporating a D-amino acid, such as D-alanine, into a peptide is the enhanced resistance to enzymatic degradation. Peptidases, which are enzymes that break down peptides, are stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid can therefore significantly increase the half-life of the peptide in biological systems.
Based on the known activities of its constituent amino acids, this compound could be hypothesized to possess a range of biological effects:
-
Neurological Effects: Given that L-phenylalanine is a precursor to neurotransmitters and D-alanine may have neuromodulatory roles, the dipeptide could potentially influence neuronal signaling. Its increased stability might lead to more sustained effects compared to the individual amino acids.
-
Metabolic Regulation: L-phenylalanine's role in stimulating gut hormones suggests that the dipeptide might also influence appetite and glucose metabolism. The enhanced stability could be advantageous for developing long-acting therapeutics for metabolic disorders.
-
Cytoprotective Effects: The finding that a D-alanine dipeptide promotes the viability of kidney cells suggests that this compound may have similar protective effects on various cell types, warranting further investigation.
-
Taste and Receptor Interaction: Both D-alanine and L-phenylalanine are known to interact with taste receptors. It is plausible that this compound could also act as a ligand for sweet or bitter taste receptors, or for other receptors such as the CaSR.
References
- 1. D-Alanyl-D-Alanine | C6H12N2O3 | CID 5460362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]
- 3. Phenylalanine: Uses and Risks [webmd.com]
- 4. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 5. Phenylalanine - Wikipedia [en.wikipedia.org]
- 6. mun.ca [mun.ca]
- 7. d-Alanine Hydrochloride and d-Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The taste of D- and L-amino acids: In vitro binding assays with cloned human bitter (TAS2Rs) and sweet (TAS1R2/TAS1R3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Vancomycin Binding Affinity to Peptidoglycan Precursors
A Guide for Researchers in Drug Development
The emergence of antibiotic resistance is a critical challenge in modern medicine. Vancomycin (B549263) has long been a last-resort antibiotic for treating serious Gram-positive bacterial infections. Its efficacy relies on its high binding affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. However, resistant bacteria have evolved mechanisms to alter this target, primarily by substituting D-Ala-D-Ala with D-Alanyl-D-Lactate (D-Ala-D-Lac) or D-Alanyl-D-Serine (D-Ala-D-Ser), which significantly reduces the binding affinity of vancomycin. This guide provides a comparative analysis of vancomycin's binding affinity to these key target peptides, supported by experimental data and detailed methodologies, to aid researchers in the development of novel antimicrobial strategies.
Quantitative Comparison of Binding Affinities
The interaction between vancomycin and its target dipeptides can be quantified by various parameters, most commonly the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following table summarizes the binding affinities of vancomycin for its primary target and its resistance-conferring analogues.
| Target Dipeptide | Vancomycin Binding Affinity (Relative to D-Ala-D-Ala) | Dissociation Constant (Kd) | Reference |
| D-Alanyl-D-Alanine (D-Ala-D-Ala) | High | ~1 µM | [1] |
| D-Alanyl-D-Lactate (D-Ala-D-Lac) | ~1000-fold lower | ~1 mM | [2][3][4][5] |
| D-Alanyl-D-Serine (D-Ala-D-Ser) | ~7- to 10-fold lower | ~7-10 µM | [5][6][7] |
Note: The exact Kd values can vary depending on the experimental conditions such as temperature, pH, and buffer composition.
The substitution of the terminal D-Alanine with D-Lactate results in the loss of a crucial hydrogen bond between the peptide and vancomycin, leading to a drastic 1000-fold reduction in binding affinity[2][5]. The replacement with D-Serine has a more modest effect, reducing the affinity by approximately 7- to 10-fold[5][7].
Experimental Protocols for Binding Affinity Validation
The determination of binding affinities between vancomycin and its target peptides is crucial for understanding resistance mechanisms and for screening new drug candidates. Two common biophysical techniques for these measurements are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (in this case, vancomycin) to a ligand (the dipeptide) immobilized on a sensor chip in real-time.
Experimental Workflow:
-
Ligand Immobilization:
-
The dipeptide (e.g., a synthetic peptide ending in D-Ala-D-Ala) is covalently immobilized on a sensor chip surface, often a CM5 chip with a carboxymethylated dextran (B179266) matrix, using standard amine coupling chemistry.
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The peptide solution is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of ethanolamine.
-
A reference flow cell is typically prepared by performing the activation and deactivation steps without peptide injection to subtract non-specific binding.
-
-
Analyte Injection:
-
A series of concentrations of vancomycin in a suitable running buffer (e.g., PBS with 5% DMSO) are injected over the ligand and reference surfaces at a constant flow rate (e.g., 50 µl/min)[8].
-
The association of vancomycin to the immobilized peptide is monitored as an increase in the resonance signal (measured in Resonance Units, RU).
-
-
Dissociation:
-
After the injection of vancomycin, the running buffer is flowed over the chip, and the dissociation of the vancomycin-peptide complex is monitored as a decrease in the resonance signal.
-
-
Regeneration:
-
If the interaction is strong, a regeneration solution (e.g., a low pH buffer) may be required to remove all bound vancomycin before the next injection.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The dissociation constant (Kd) is calculated as the ratio of kd to ka.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Experimental Workflow:
-
Sample Preparation:
-
The dipeptide and vancomycin solutions are prepared in the same, extensively dialyzed buffer to minimize heats of dilution.
-
The concentrations of both solutions are accurately determined. Typically, the peptide is placed in the sample cell and vancomycin in the injection syringe.
-
-
Titration:
-
The sample cell containing the peptide solution is maintained at a constant temperature.
-
A series of small, precise injections of the vancomycin solution are made into the sample cell.
-
The heat released or absorbed upon each injection is measured relative to a reference cell.
-
-
Data Acquisition:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
The area under each peak is integrated to determine the heat change per injection.
-
-
Data Analysis:
-
The heat change per mole of injectant is plotted against the molar ratio of vancomycin to peptide.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Signaling Pathways in Vancomycin Resistance
The primary mechanism of acquired, high-level vancomycin resistance is mediated by the vanA gene cluster, which orchestrates the reprogramming of the peptidoglycan precursor.
VanA-Mediated Resistance Pathway
The vanA operon is typically located on a mobile genetic element, such as a transposon, and its expression is inducible in the presence of vancomycin. The key components and their functions are outlined below.
Caption: VanA-mediated vancomycin resistance signaling pathway.
Workflow of Vancomycin Resistance:
-
Sensing: The sensor kinase VanS, located in the cell membrane, detects the presence of vancomycin in the extracellular environment[9].
-
Signal Transduction: Upon sensing vancomycin, VanS autophosphorylates and then transfers the phosphate (B84403) group to the response regulator VanR in the cytoplasm[10].
-
Transcriptional Activation: Phosphorylated VanR (VanR-P) acts as a transcriptional activator, binding to the promoter region of the vanHAX operon and inducing the expression of the resistance genes[10].
-
Reprogramming of Peptidoglycan Precursors:
-
Incorporation of Modified Precursors: The newly synthesized D-Ala-D-Lac is incorporated into the peptidoglycan precursors, which are then used for cell wall synthesis.
-
Resistance: The resulting cell wall has a significantly lower affinity for vancomycin, rendering the antibiotic ineffective.
Experimental Workflow for Analyzing Vancomycin Resistance
The following diagram illustrates a typical workflow for validating the binding affinity of vancomycin to different peptide targets and investigating the mechanism of resistance.
Caption: Experimental workflow for validating vancomycin binding affinity.
This guide provides a foundational understanding of the comparative binding affinities of vancomycin to its key targets and the experimental approaches to validate these interactions. For researchers in drug development, this information is crucial for designing and evaluating new antibiotics that can overcome existing resistance mechanisms.
References
- 1. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A redesigned vancomycin engineered for dual D-Ala-D-ala And D-Ala-D-Lac binding exhibits potent antimicrobial activity against vancomycin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-Ala-d-Ser VanN-Type Transferable Vancomycin Resistance in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: The van Operons [pdb101-east.rcsb.org]
- 10. Specificity of Induction of the vanA and vanB Operons in Vancomycin-Resistant Enterococci by Telavancin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking D-Alanyl-L-phenylalanine: A Comparative Guide for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the performance of the dipeptide D-Alanyl-L-phenylalanine in common cell-based assays. Due to the limited availability of public data for this specific dipeptide, this document serves as a methodological template, offering standardized protocols and illustrative data to guide researchers in their own investigations. The inclusion of a D-amino acid, D-alanine, suggests potential for increased biological stability compared to peptides composed solely of L-amino acids, making it an interesting candidate for various therapeutic applications.[1][2]
Data Presentation: A Comparative Overview
To objectively assess the performance of this compound, it is crucial to compare its activity against a relevant alternative, such as its L-L enantiomer, L-Alanyl-L-phenylalanine. The following table provides an illustrative example of how key performance indicators from various cell-based assays could be summarized.
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
| Assay Type | Parameter | This compound | L-Alanyl-L-phenylalanine | Cell Line |
| Cell Viability | IC50 (µM) | > 100 | > 100 | HEK293 |
| Peptide Uptake | Mean Fluorescence Intensity (MFI) | 15,000 | 8,000 | HeLa |
| Receptor Binding | Ki (nM) | 50 | 120 | CHO-K1 (expressing Target X) |
| Metabolic Stability | Half-life (in cell lysate) | 120 min | 30 min | HepG2 |
Key Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are standard protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the dipeptide on cell proliferation and cytotoxicity.[3][4][5]
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator peptide in cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Peptide Uptake Assay (Flow Cytometry)
This protocol quantifies the cellular internalization of the dipeptide.[6][7][8]
Methodology:
-
Peptide Labeling: Synthesize a fluorescently labeled version of this compound (e.g., with FITC).
-
Cell Seeding: Seed cells (e.g., HeLa) in a 24-well plate and grow to 80-90% confluency.
-
Treatment: Treat the cells with the fluorescently labeled dipeptide at a final concentration of 10 µM and incubate for 2 hours.
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin.
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Analysis: Quantify the mean fluorescence intensity (MFI) as a measure of peptide uptake.
Receptor Binding Assay
This assay determines the binding affinity of the dipeptide to a specific cell surface receptor.[9][10][11][12]
Methodology:
-
Cell Preparation: Use a cell line stably expressing the target receptor (e.g., CHO-K1 expressing Target X).
-
Radioligand: Select a suitable radiolabeled ligand known to bind to the target receptor.
-
Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound or the unlabeled competitor.
-
Incubation and Washing: Incubate to allow binding to reach equilibrium, then wash to remove unbound ligands.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Analysis: Determine the inhibition constant (Ki) by analyzing the competition binding curves using appropriate software.
Visualizations: Pathways and Workflows
Diagrams can effectively illustrate complex biological processes and experimental procedures.
Caption: Hypothetical mechanism of action for this compound.
Caption: Experimental workflow for benchmarking dipeptide performance.
References
- 1. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. revvity.com [revvity.com]
D-Alanyl-D-alanine vs. D-Alanyl-L-phenylalanine: A Comparative Guide for Bacterial Cell Wall Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Alanyl-D-alanine (D-Ala-D-Ala) and D-Alanyl-L-phenylalanine (D-Ala-L-Phe) in the context of bacterial cell wall studies. While D-Ala-D-Ala is a cornerstone of peptidoglycan biosynthesis and a well-established target for antibiotics, the role of D-Ala-L-Phe is less defined, representing an area of emerging research interest. This document summarizes the current understanding of both dipeptides, presenting available experimental data and methodologies to inform future research and drug development efforts.
Introduction: The Critical Role of the Terminal Dipeptide in Peptidoglycan Synthesis
The bacterial cell wall is a vital structure, primarily composed of peptidoglycan, that provides structural integrity and protection from osmotic stress. The biosynthesis of peptidoglycan is a complex process involving several enzymatic steps, making it an excellent target for antimicrobial agents. A key component of the peptidoglycan precursor is a pentapeptide chain, which typically terminates in a D-Alanyl-D-alanine dipeptide. This D-Ala-D-Ala terminus is essential for the cross-linking reactions catalyzed by DD-transpeptidases (also known as Penicillin-Binding Proteins or PBPs), which form the mesh-like peptidoglycan sacculus.[1][2] The significance of this dipeptide is underscored by the mechanisms of action of two major classes of antibiotics: β-lactams and glycopeptides like vancomycin, which both target steps involving D-Ala-D-Ala.[1]
This guide will first detail the established functions and experimental data for D-Ala-D-Ala and then explore the potential, though less characterized, role of D-Ala-L-Phe in bacterial cell wall studies.
D-Alanyl-D-alanine: The Canonical Dipeptide
D-Alanyl-D-alanine is the universally recognized terminal dipeptide of the peptidoglycan pentapeptide precursor in most bacteria. Its synthesis and incorporation are critical for bacterial survival.
Biosynthesis and Incorporation
The synthesis of D-Ala-D-Ala occurs in the cytoplasm and involves two key enzymatic steps:
-
Alanine Racemase (Alr): Converts L-alanine to D-alanine.
-
D-Ala-D-Ala Ligase (Ddl): Catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide.[2][3][4]
The resulting D-Ala-D-Ala is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide by the enzyme MurF , completing the pentapeptide precursor.[5][6][7] This precursor is subsequently transported across the cell membrane and incorporated into the growing peptidoglycan chain.
Logical Relationship: D-Ala-D-Ala in Peptidoglycan Precursor Synthesis
Caption: Cytoplasmic synthesis of the D-Ala-D-Ala terminated peptidoglycan precursor.
Role in Peptidoglycan Cross-linking
The terminal D-Ala-D-Ala of the pentapeptide serves as the substrate for DD-transpeptidases. These enzymes catalyze the formation of peptide cross-links between adjacent glycan strands, releasing the terminal D-alanine in the process. This cross-linking reaction is essential for the structural integrity of the cell wall. DD-carboxypeptidases also recognize and cleave the terminal D-alanine from the pentapeptide, a process that regulates the extent of cross-linking.
Experimental Workflow: DD-Transpeptidase Catalyzed Cross-linking
Caption: The two-step reaction mechanism of DD-transpeptidase.
Interaction with Antibiotics
The critical role of D-Ala-D-Ala makes it a prime target for antibiotics:
-
Vancomycin: This glycopeptide antibiotic binds with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the action of both DD-transpeptidases and transglycosylases, thereby inhibiting cell wall synthesis.[6]
-
β-Lactams (e.g., Penicillin): These antibiotics are structural analogs of D-Ala-D-Ala and act as suicide inhibitors of DD-transpeptidases. They form a stable, covalent acyl-enzyme intermediate, inactivating the enzyme and preventing peptidoglycan cross-linking.
This compound: A Non-Canonical Dipeptide of Interest
In contrast to the well-documented role of D-Ala-D-Ala, information on this compound in bacterial cell wall studies is sparse. There is currently no direct evidence for its natural synthesis and incorporation as a dipeptide into peptidoglycan precursors in vivo. However, related research provides intriguing possibilities for its potential as a research tool or a basis for novel antimicrobial strategies.
Potential for Enzymatic Synthesis and Incorporation
While direct synthesis of D-Ala-L-Phe by a dedicated ligase has not been reported, studies on the substrate specificity of D-Ala-D-Ala ligases (Ddl) from vancomycin-resistant bacteria offer some clues. For instance, the D-Ala-D-Ala ligase from Leuconostoc mesenteroides, which contains a phenylalanine at a key active site position (Phe261), exhibits dual functionality, synthesizing both D-Ala-D-Ala and D-Alanyl-D-lactate.[8][9] Mutation of this phenylalanine to a tyrosine abolishes the ability to synthesize the D-lactyl-containing depsipeptide.[8] This suggests that the presence of phenylalanine in the active site of Ddl enzymes can broaden their substrate specificity, although direct evidence for the acceptance of L-phenylalanine as a substrate is lacking.
Furthermore, some D-Ala-D-Ala ligases, such as the one from Thermotoga maritima, have been shown to have broad substrate specificity for various D-amino acids, though L-amino acids were not reported as substrates.[10][11]
Potential as a Substrate for Peptidoglycan Modifying Enzymes
A significant finding is that DD-transpeptidases can incorporate non-canonical D-amino acids into peptidoglycan in vitro. One study demonstrated that E. coli PBP1a, a DD-transpeptidase, can utilize D-phenylalanine as an acceptor substrate, incorporating it into a peptidoglycan fragment.[12] This opens the possibility that if D-Ala-L-Phe were present in the periplasm, it might be recognized by these enzymes. However, the L-configuration of the phenylalanine residue would likely be a significant barrier to recognition and incorporation by DD-transpeptidases, which are stereospecific for D-amino acids.
Comparative Data Summary
Due to the limited research on this compound in this context, a direct quantitative comparison with D-Alanyl-D-alanine is not currently possible. The following table summarizes the known and potential properties of each dipeptide.
| Feature | D-Alanyl-D-alanine | This compound |
| Natural Occurrence in Peptidoglycan | Abundant, canonical component | Not reported |
| Enzymatic Synthesis | D-Ala-D-Ala Ligase (Ddl) | Not confirmed; speculative based on Ddl promiscuity |
| Incorporation into Precursor | By MurF Ligase | Not confirmed; likely not a substrate |
| Substrate for DD-Transpeptidase | Yes (donor substrate) | Unlikely (due to L-Phe) |
| Substrate for DD-Carboxypeptidase | Yes | Unlikely (due to L-Phe) |
| Interaction with Vancomycin | High-affinity binding | Unknown; likely low to no affinity |
| Interaction with β-Lactams | Structural analog of the target | Not a known analog |
Experimental Protocols
Assay for D-Ala-D-Ala Ligase (Ddl) Activity
This spectrophotometric assay measures the activity of Ddl by coupling the production of ADP to the oxidation of NADH.
Principle: The ADP produced by the Ddl-catalyzed reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
HEPES buffer (pH 7.5)
-
KCl
-
MgCl₂
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
D-Alanine
-
Purified Ddl enzyme
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, ATP, PEP, and NADH in a cuvette.
-
Add PK and LDH to the mixture.
-
Add the Ddl enzyme.
-
Initiate the reaction by adding D-alanine.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation, which is proportional to the Ddl activity.
This protocol can be adapted to test for the synthesis of D-Ala-L-Phe by replacing one of the D-alanine substrates with L-phenylalanine and analyzing the reaction products by methods such as HPLC or mass spectrometry.
In Vitro DD-Transpeptidase Assay with Non-Canonical Amino Acids
This assay can be used to determine if a DD-transpeptidase can incorporate a non-canonical amino acid, such as D-phenylalanine, into a peptidoglycan fragment.
Principle: A purified DD-transpeptidase is incubated with a donor peptidoglycan substrate and a potential acceptor amino acid. The reaction products are then analyzed to detect the incorporation of the acceptor.
Materials:
-
Purified DD-transpeptidase (e.g., E. coli PBP1a)
-
Donor peptidoglycan substrate (e.g., uncrosslinked peptidoglycan polymer or a synthetic precursor analog)
-
Acceptor amino acid (e.g., D-phenylalanine, L-phenylalanine) which can be radiolabeled for easier detection
-
Reaction buffer
-
Method for product analysis (e.g., SDS-PAGE and autoradiography if using a radiolabeled acceptor, or HPLC/mass spectrometry)
Procedure:
-
Incubate the DD-transpeptidase with the donor peptidoglycan substrate in the reaction buffer.
-
Add the acceptor amino acid to initiate the reaction.
-
Incubate at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by boiling in SDS-PAGE loading buffer).
-
Analyze the reaction products to detect the formation of a new, larger product corresponding to the donor substrate with the incorporated acceptor amino acid.
Conclusion and Future Directions
D-Alanyl-D-alanine remains a central and well-understood component of bacterial cell wall biosynthesis, and a validated target for major classes of antibiotics. In contrast, this compound is a largely unexplored molecule in this field. While there is no direct evidence for its role in peptidoglycan synthesis, the ability of DD-transpeptidases to incorporate D-phenylalanine in vitro and the influence of phenylalanine residues on the specificity of D-Ala-D-Ala ligases suggest that further investigation is warranted.
Future research should focus on:
-
Determining if any bacterial ligases can synthesize this compound.
-
Investigating whether this compound can be utilized by MurF or other enzymes in the peptidoglycan synthesis pathway.
-
Assessing the impact of this compound on bacterial growth and cell wall integrity.
A deeper understanding of the substrate promiscuity of cell wall synthesizing enzymes could pave the way for the development of novel antimicrobial strategies that exploit these alternative pathways.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of D-alanyl-D-alanine. Control of D-alanine:D-alanine ligase (ADP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE ENZYMATIC SYNTHESIS OF D-ALANYL-D-ALANINE. 3. ON THE INHIBITION OF D-ALANYL-D-ALANINE SYNTHETASE BY THE ANTIBIOTIC D-CYCLOSERINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
- 5. Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria | eLife [elifesciences.org]
- 6. Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mur ligase F as a new target for the flavonoids quercitrin, myricetin, and (–)-epicatechin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. Effects of a phenylalanine 261 to tyrosine mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Substrate specificity of thermostable D-alanine-D-alanine ligase from Thermotoga maritima ATCC 43589 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of D-Alanyl-L-phenylalanine and its Retro-Inverso Isomer: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of peptide-based therapeutics is paramount to their efficacy and development. This guide provides a comparative analysis of the stability of D-Alanyl-L-phenylalanine and its retro-inverso isomer, L-Phenylalanyl-D-alanine, drawing upon established principles of peptide chemistry and citing relevant experimental approaches.
Structural and Stability Comparison
The fundamental difference between this compound and its retro-inverso isomer, L-Phenylalanyl-D-alanine, lies in the chirality of the constituent amino acids and the direction of the peptide bond. This structural alteration has profound implications for their susceptibility to enzymatic cleavage.
| Feature | This compound | Retro-Inverso Isomer (L-Phenylalanyl-D-alanine) | Rationale for Difference |
| Susceptibility to Proteolysis | Susceptible | Highly Resistant | Proteases are chiral enzymes that recognize and cleave peptide bonds between L-amino acids. The presence of D-amino acids and the reversed peptide bond in the retro-inverso isomer prevent recognition and cleavage by these enzymes.[3][5] |
| Expected In Vivo Half-Life | Short | Significantly Longer | Due to its resistance to enzymatic degradation, the retro-inverso isomer is expected to have a much longer circulation half-life in biological systems.[4] |
| Immunogenicity | Potentially Immunogenic | Potentially Reduced Immunogenicity | While both could elicit an immune response, the altered structure of the retro-inverso isomer may result in different interactions with immune receptors. |
| Biological Activity | Dependent on target recognition | May or may not retain activity | The biological activity of a retro-inverso peptide is dependent on whether the side-chain orientation is the primary determinant for target binding, as the peptide backbone is altered.[4][5] |
Visualizing the Structural Difference
The following diagram illustrates the structural relationship between this compound and its retro-inverso isomer.
Experimental Protocols for Stability Assessment
To empirically determine the comparative stability of this compound and its retro-inverso isomer, the following experimental protocols are recommended.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of the peptides in plasma.
Methodology:
-
Peptide Preparation: Dissolve this compound and L-Phenylalanyl-D-alanine in a suitable buffer (e.g., phosphate-buffered saline, PBS) to create stock solutions.
-
Incubation: Incubate a known concentration of each peptide with fresh plasma (e.g., human, rat, or mouse) at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the plasma-peptide mixture.
-
Protein Precipitation: Immediately stop the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile (B52724) or trichloroacetic acid).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining intact peptide using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t1/2) for each peptide.
Specific Enzyme Degradation Assay
Objective: To assess the stability of the peptides against specific proteases.
Methodology:
-
Enzyme Selection: Choose relevant proteases that the peptides might encounter in vivo (e.g., trypsin, chymotrypsin, pepsin, or specific peptidases).
-
Incubation: Incubate each peptide with a specific enzyme in its optimal buffer at 37°C.
-
Time Points and Quenching: Follow a similar time-course sampling and reaction quenching procedure as in the plasma stability assay.
-
Analysis: Quantify the amount of undigested peptide at each time point using HPLC or LC-MS.
-
Data Analysis: Determine the rate of degradation for each peptide in the presence of the specific enzyme.
Logical Workflow for Stability Comparison
The following diagram outlines the logical workflow for a comprehensive comparative stability study.
References
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 4. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide and protein mimetics by retro and retroinverso analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A retro-inverso peptide corresponding to the GH loop of foot-and-mouth disease virus elicits high levels of long-lasting protective neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retro-Inverso Peptide | Semantic Scholar [semanticscholar.org]
- 8. lifetein.com [lifetein.com]
Verifying the Purity of D-Alanyl-L-phenylalanine: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides like D-Alanyl-L-phenylalanine is a critical step in ensuring experimental validity, product safety, and efficacy. Relying on a single analytical method can be misleading, as co-eluting impurities or stereoisomers may go undetected. This guide provides a comprehensive comparison of orthogonal analytical methods for the robust purity assessment of this compound, supported by experimental protocols and comparative data.
The principle of using orthogonal methods—techniques that measure the same attribute through different physicochemical principles—provides a higher degree of confidence in analytical results.[1] For a dipeptide such as this compound, a comprehensive purity analysis should address not only the presence of process-related impurities but also the stereochemical integrity of the molecule. This guide focuses on four key orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for primary purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for verifying enantiomeric purity.
Data Presentation: A Quantitative Comparison
The following tables summarize the typical performance of each orthogonal method in the analysis of small peptides like this compound.
Table 1: Comparison of Orthogonal Methods for Purity and Impurity Profiling
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) |
| Primary Function | Quantifies purity and separates impurities based on hydrophobicity.[2][3] | Confirms molecular weight, identifies impurities, and provides structural information.[4][5] | Determines absolute purity and quantifies the analyte without a reference standard of the same molecule.[6][7] |
| Resolution of Impurities | High for hydrophobic and many process-related impurities.[8] | High, with mass-based differentiation of co-eluting species.[9] | Moderate; depends on spectral dispersion. Can distinguish structurally different impurities.[10] |
| Limit of Detection (LOD) | ~0.05%[8] | Femtomolar to attomolar levels.[4] | ~0.1% (impurity detection) |
| Limit of Quantification (LOQ) | ~0.15%[8] | Picomolar to femtomolar levels. | ~0.5% (for precise quantification) |
| Precision (%RSD) | ≤ 2%[11] | Variable, dependent on ionization efficiency. | < 1% |
| Accuracy | High, dependent on reference standard. | High for identification; semi-quantitative without standards. | High, direct measurement.[6] |
Table 2: Comparison of Chiral HPLC for Enantiomeric Purity
| Performance Metric | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Primary Function | Separates and quantifies stereoisomers (e.g., L-Alanyl-D-phenylalanine, D-Alanyl-D-phenylalanine, L-Alanyl-L-phenylalanine).[12][13] |
| Resolution of Enantiomers | High, baseline separation is often achievable.[13] |
| Limit of Detection (LOD) | ~0.05% for the undesired enantiomer. |
| Limit of Quantification (LOQ) | ~0.1% for the undesired enantiomer.[14] |
| Precision (%RSD) | ≤ 5% for trace enantiomer analysis. |
| Accuracy | High, dependent on the availability of stereoisomeric standards. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is the cornerstone for peptide purity analysis, separating the target peptide from impurities based on their hydrophobicity.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size).[15]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[16]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[16]
-
Gradient: A typical gradient would be 5-60% Mobile Phase B over 20-30 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45°C.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[15]
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Quantification: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity of the main peak and to identify impurities.[5]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
LC Method: The same column and mobile phases as the RP-HPLC method can be used, with the caveat that volatile buffers (e.g., formic acid instead of TFA in some cases) may be preferred for better MS sensitivity.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for peptides.
-
Mass Range: Scan a range appropriate for the expected molecular weight of this compound (C12H16N2O3, MW: 236.27 g/mol ) and potential impurities (e.g., m/z 100-500).
-
Data Acquisition: Collect full scan data to identify all ions. For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity.[17]
-
-
Sample Preparation: Similar to RP-HPLC, with final concentrations often lower due to the higher sensitivity of MS.
-
Data Analysis: The mass spectrum of the main chromatographic peak should correspond to the theoretical mass of this compound. Masses of minor peaks can be used to hypothesize the structures of impurities (e.g., truncated or modified sequences).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[6][18]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg) into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Experiment: 1D ¹H NMR.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure full relaxation and accurate integration.
-
Pulse Angle: 90° pulse.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[18]
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak for this compound and a peak for the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.[18]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This technique is essential for determining the enantiomeric purity of this compound, ensuring that it is free from other stereoisomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column is required. Common choices for amino acids and small peptides include cyclodextrin-based, macrocyclic glycopeptide, or zwitterionic ion-exchange columns (e.g., CHIRALPAK ZWIX).[12]
-
Mobile Phase: The mobile phase is highly dependent on the chiral column used. A common approach for zwitterionic columns is a mixture of methanol, water, and additives like formic acid and diethylamine.[12] For other chiral columns, mixtures of alcohols and alkanes are often employed.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Often controlled (e.g., 10-25°C) as temperature can significantly affect chiral separations.[12]
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of about 0.5-1.0 mg/mL and filter.
-
Data Analysis: The retention times of the different stereoisomers (D-Ala-L-Phe, L-Ala-D-Phe, D-Ala-D-Phe, and L-Ala-L-Phe) will differ. The percentage of each stereoisomer is calculated based on the peak area. The enantiomeric excess (e.e.) or the percentage of the undesired enantiomer can then be determined.
Mandatory Visualizations
Workflow for Purity Verification
The following diagram illustrates a logical workflow for the comprehensive purity verification of this compound using orthogonal methods.
Caption: Orthogonal workflow for peptide purity verification.
This structured approach, combining chromatographic separations, mass analysis, and spectroscopic quantification, provides a robust and reliable assessment of the purity of this compound, in line with the rigorous standards of pharmaceutical and scientific research. The use of these orthogonal methods ensures that different types of impurities are detected and quantified, leading to a comprehensive and trustworthy purity profile.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. pekcuralabs.com [pekcuralabs.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. ijsra.net [ijsra.net]
- 5. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. books.rsc.org [books.rsc.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 15. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 16. hplc.eu [hplc.eu]
- 17. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of D-Alanyl-L-phenylalanine: A Procedural Guide
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures for D-Alanyl-L-phenylalanine, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling the chemical waste.[1]
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: In instances where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Spill Management and Cleanup
In the event of a spill, prompt and correct action is crucial to contain the substance and prevent environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: For significant spills, evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.[1]
-
Containment: For solid spills, carefully sweep up the material, taking care to avoid creating dust.[2][3] The collected material should be placed into a suitable, clearly labeled container for disposal.[1][2][3] For liquid spills, use an inert absorbent material to contain the substance.[1]
-
Disposal of Cleanup Materials: All contaminated materials, including absorbent pads and cleaning supplies, must be placed in a sealed and labeled container for disposal as chemical waste.[1]
Disposal Protocol for this compound
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[4] This ensures that the waste is managed in a manner that is compliant with all local, state, and federal regulations.
General Disposal Guidelines:
-
Waste Characterization: It is the responsibility of the chemical waste generator to determine if a substance is classified as hazardous waste.[1] Based on available data for similar compounds, this compound is not classified as a hazardous substance.[2]
-
Containerization: Collect waste this compound in a suitable, tightly sealed, and clearly labeled container.[1][4] The label should prominently display the chemical name and any known hazards.
-
Licensed Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and reputable disposal company.
Material Properties and Safety Data Summary
While specific quantitative data for this compound is not available, the table below summarizes relevant information for similar compounds to provide a comparative overview.
| Property | L-Alanyl-L-phenylalanine | DL-Alanyl-DL-phenylalanine | L-Phenylalanine |
| CAS Number | 3061-90-3 | 1999-45-7 | 63-91-2 |
| Molecular Formula | C12H16N2O3 | C12H16N2O3 | C9H11NO2 |
| Physical State | Solid | Crystal - Powder | Solid |
| Appearance | - | White - Almost white | - |
| Melting Point | - | - | 270 - 275 °C (decomposes) |
| Stability | Stable under normal conditions.[2] | - | Stable under recommended storage conditions. |
| Incompatible Materials | Strong oxidizing agents.[2] | Oxidizing agents. | - |
| Hazard Classification | Not considered hazardous.[2] | - | Not a hazardous substance or mixture. |
Data sourced from various Safety Data Sheets.
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling D-Alanyl-L-phenylalanine
Essential Safety and Handling of D-Alanyl-L-phenylalanine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. While this compound is not classified as a hazardous substance, adhering to good laboratory practices is crucial to maintain a safe research environment.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard safety protocols for handling non-hazardous chemical powders.[1][3][4]
| Body Part | PPE Item | Specification |
| Eyes | Safety Glasses | With side shields, meeting NIOSH (US) or EN 166 (EU) standards.[2][4][5] |
| Hands | Disposable Gloves | Nitrile or latex gloves are suitable. Inspect before use and use proper removal technique.[2][4][5] |
| Body | Lab Coat | Standard laboratory coat.[6] |
| Respiratory | Dust Mask (optional) | Recommended if handling large quantities or if dust is generated. An N95 (US) or P1 (EN 143) respirator can be used.[5] |
Operational Plan: Step-by-Step Handling Protocol
Following a structured operational plan minimizes the risk of contamination and ensures the integrity of the experiment.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.
-
Ensure Proper Ventilation: Work in a well-ventilated area. The use of a fume hood is recommended if there is a potential for dust generation.[3][7]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the workspace is clean and uncluttered. Have all necessary equipment (spatulas, weighing paper, containers) ready.
Handling Procedure
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. If dust is generated, use a dust mask.[1][7]
-
Solubilizing: If dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Storage: Keep the container tightly closed when not in use to prevent contamination.[2][3] Store in a cool, dry, and well-ventilated place.[3][7] Some sources recommend freezer storage.[1]
Post-Handling
-
Clean Workspace: Clean the work area and any equipment used with an appropriate solvent.
-
Dispose of Waste: Dispose of any waste materials according to the disposal plan.
-
Remove PPE: Remove gloves and lab coat before leaving the work area.
-
Wash Hands: Wash hands thoroughly with soap and water after handling the compound.[3]
Disposal Plan
Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.
Waste Characterization
This compound is not classified as a hazardous waste.[1][2] However, it should not be released into the environment.[1][7]
Disposal Procedure
-
Unused Product: Unused this compound should be disposed of as a non-hazardous chemical waste. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2][4]
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or paper towels, that come into contact with the chemical should be collected in a suitable, closed container for disposal.[5]
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected for disposal along with other chemical waste.
Always follow local, state, and federal regulations for chemical waste disposal. If in doubt, consult with your institution's environmental health and safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
